RH 237
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
CAS 编号 |
83668-91-1 |
|---|---|
分子式 |
C29H40N2O3S |
分子量 |
496.7 g/mol |
IUPAC 名称 |
4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |
InChI 键 |
VJFBYTPFDXZYDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
手性 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
同义词 |
4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |
产品来源 |
United States |
Foundational & Exploratory
RH 237 Voltage-Sensitive Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a fast-response, lipophilic, cationic styryl dye widely utilized in neuroscience and cardiology research to optically monitor changes in membrane potential.[1][2][3][4][5] Its rapid response time and sensitivity to electrical potential make it an invaluable tool for imaging dynamic processes such as action potentials, synaptic activity, and ion channel function in neurons and cardiomyocytes.[1][4][6] This technical guide provides a comprehensive overview of this compound, including its core properties, mechanism of action, detailed experimental protocols, and key applications.
Core Properties and Mechanism of Action
This compound, chemically known as N-(4-sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, belongs to the rhodamine class of compounds, known for their high brightness and photostability.[1][2][5] As a potentiometric probe, its fluorescence intensity and spectral properties change in response to shifts in the transmembrane voltage.[7][8]
The mechanism of voltage sensitivity for styryl dyes like this compound is attributed to an electrochromic effect. The dye molecule inserts into the outer leaflet of the cell membrane. A change in the membrane potential alters the electronic environment around the dye's chromophore, leading to a rapid shift in its electronic structure and consequently, a change in its fluorescence emission. This process is extremely fast, allowing for the detection of transient electrical events in the millisecond range.
Quantitative Data
The optical properties of this compound are highly dependent on its environment. The following tables summarize the key quantitative data for this dye.
Table 1: Spectral Properties of this compound
| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) |
| Methanol | 528 nm[3][9][10][11] | 782 nm[3][9][10][11] |
| Methanol | 550 nm[2][5][12] | 786 nm[2][5][12] |
| Ethanol | 532 nm[1] | 777 nm[1] |
| Cell Membranes | ~510 nm (blue-shifted by ~20 nm)[1][2][3][9][11] | ~702 nm (blue-shifted by ~80 nm)[1][2][3][9][11] |
| In Tyrode's Solution (for cardiac mapping) | 528 nm[13] | 715 nm[13] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₃S[3][9] |
| Molecular Weight | 496.71 g/mol [3][9] |
| Solubility | Soluble in DMSO and Ethanol[1][3][9][10] |
| Storage | Store at -20°C, protected from light[3][9][10][11] |
Experimental Protocols
Protocol 1: Staining Neurons in Culture with this compound
This protocol is adapted for visualizing changes in the electrical activity of cultured neurons.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
CO₂-insensitive media (e.g., Hibernate-E) or desired imaging buffer
-
Cultured neurons on coverslips
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound by dissolving 5 mg in 10 ml of DMSO or EtOH.[2] Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a CO₂-insensitive medium or your chosen imaging buffer.[4] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Staining: Remove the culture medium from the neurons and replace it with the this compound working solution.
-
Incubation: Incubate the cells for 5-10 minutes at room temperature, protected from light.[2]
-
Washing: After incubation, thoroughly wash the cultures for 30 minutes with a fresh CO₂-insensitive medium to remove excess dye and reduce background fluorescence.[2] It is crucial to remove all traces of the original culture medium.[2]
-
Imaging: Mount the coverslip onto an imaging chamber and proceed with epifluorescence microscopy.
-
Image Acquisition: For rapid events, use a high-speed camera and minimize light exposure to reduce phototoxicity. Adjust camera binning to enhance sensitivity if necessary.[2] Imaging can be performed over 10 to 20-minute periods.[2]
Protocol 2: Optical Mapping of Action Potentials in Langendorff-Perfused Hearts
This protocol describes the application of this compound for mapping electrical activity in an ex vivo heart preparation.
Materials:
-
Langendorff perfusion system
-
Tyrode's solution
-
This compound dye
-
DMSO
-
Optical mapping system with appropriate excitation light source, filters, and a high-speed camera or photodiode array.
Procedure:
-
Heart Preparation: Cannulate the aorta of the isolated heart and initiate Langendorff perfusion with oxygenated Tyrode's solution at a constant pressure or flow rate.[14]
-
Dye Preparation: Prepare a stock solution of this compound at 1 mg/mL in DMSO.[14]
-
Dye Loading: Inject a bolus of the this compound stock solution (e.g., 30 µL) into the coronary perfusate.[14] The dye will be distributed throughout the heart via the coronary circulation.
-
Washing: Allow the dye to circulate and stain the heart tissue. The unbound dye will be washed out by the continuous perfusion.
-
Optical Mapping Setup:
-
Immobilize the heart to minimize motion artifacts.[14]
-
Excite the heart tissue using a filtered light source (e.g., 530 ± 30 nm).[14]
-
Collect the emitted fluorescence using a high-speed CMOS camera or photodiode array.[14]
-
Use a long-pass filter to isolate the this compound emission (e.g., >610 nm or >715 nm).[10][14]
-
-
Data Acquisition: Record the fluorescence changes at a high sampling rate (e.g., 2-4 kHz) to capture the rapid dynamics of the action potential.[10][14]
Protocol 3: Simultaneous Imaging of Membrane Potential and Intracellular Calcium
This compound is frequently used in combination with calcium indicators like Rhod-2 AM for simultaneous optical mapping.
Materials:
-
Same as Protocol 2, with the addition of Rhod-2 AM and Pluronic F-127.
Procedure:
-
Heart Preparation and this compound Staining: Follow steps 1-3 of Protocol 2.
-
Calcium Indicator Preparation: Prepare a stock solution of Rhod-2 AM (1 mg/mL in DMSO).[12] Mix the Rhod-2 AM stock solution 1:1 with a 20% solution of Pluronic F-127 in DMSO.[12]
-
Calcium Indicator Loading: Dilute the Rhod-2 AM/Pluronic mixture in Tyrode's solution and slowly inject it into the coronary perfusate over 5-10 minutes.[12]
-
Incubation: Allow 5-10 minutes for the dyes to load into the cells.[12]
-
Dual-Wavelength Imaging Setup:
-
Use a single excitation wavelength suitable for both dyes (e.g., 530 ± 30 nm).[14]
-
Use a dichroic mirror to split the emitted fluorescence into two paths (e.g., split at 600 nm).[14]
-
Use separate bandpass filters for each detector to isolate the Rhod-2 emission (e.g., 570-595 nm) and the this compound emission (e.g., 610-750 nm).[14]
-
Record the signals from both detectors simultaneously using two synchronized cameras or a dual-camera setup.[14]
-
Visualizations
Caption: General experimental workflow for using this compound.
Caption: Electrochromic mechanism of this compound.
Caption: Optical path for dual imaging with this compound and Rhod-2.
Conclusion
This compound is a powerful and versatile tool for the optical measurement of membrane potential in excitable cells. Its fast response kinetics and favorable spectral properties make it well-suited for a variety of applications, from fundamental neuroscience research to drug screening in cardiac models. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively leverage this compound to gain critical insights into the electrophysiological behavior of their model systems.
References
- 1. static.igem.org [static.igem.org]
- 2. static.igem.org [static.igem.org]
- 3. biotium.com [biotium.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 6. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 7. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 8. biotium.com [biotium.com]
- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RH237 - Biotium [bioscience.co.uk]
- 12. protocol.everlab.net [protocol.everlab.net]
- 13. mdpi.com [mdpi.com]
- 14. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
An In-Depth Technical Guide to the Mechanism of Action of RH 237 in Neurons
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Electrochromic Voltage Sensing
RH 237 is a fast-responding, lipophilic styryl dye that acts as a potentiometric probe for functional imaging of neuronal activity.[1][2][3][4] Its mechanism of action is based on an electrochromic effect. When incorporated into the neuronal plasma membrane, the dye's chromophore aligns with the electric field across the membrane. Changes in the membrane potential cause a shift in the electronic structure of the dye molecule, leading to a rapid change in its fluorescence properties.[3][4] Specifically, depolarization of the neuronal membrane typically results in a decrease in the fluorescence intensity of this compound, while hyperpolarization causes an increase. This inverse relationship between membrane potential and fluorescence intensity allows for the optical recording of neuronal action potentials and subthreshold potential changes with high temporal resolution.
Quantitative Performance of this compound
The performance of this compound as a voltage-sensitive dye can be quantified by several key parameters. The following table summarizes these characteristics based on available data for this compound and similar styryl dyes.
| Parameter | Typical Value/Range | Notes |
| Voltage Sensitivity | ~3-10% ΔF/F per 100 mV | The fractional change in fluorescence (ΔF/F) for a 100 millivolt change in membrane potential. A similar dye, RH421, exhibits >20% fluorescence change per 100 mV.[4] |
| Response Time (Kinetics) | Sub-millisecond | This compound is a "fast-response" dye, capable of tracking rapid neuronal signaling events like action potentials. |
| Excitation Wavelength (λex) | ~528 nm (in Methanol) | In cell membranes, the excitation spectrum is typically blue-shifted by as much as 20 nm.[1] |
| Emission Wavelength (λem) | ~782 nm (in Methanol) | In cell membranes, the emission spectrum is typically blue-shifted by as much as 80 nm.[1] |
| Signal-to-Noise Ratio (SNR) | Variable | SNR is dependent on multiple factors including dye concentration, illumination intensity, detector sensitivity, and the specific neuronal preparation. Optimization of the experimental setup is crucial for achieving a high SNR.[5] |
Experimental Protocols
Staining Protocol for Cultured Neurons
This protocol provides a general guideline for staining cultured neurons with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound dye (stock solution typically 1 mg/mL in DMSO)
-
Physiological saline solution appropriate for the neuronal culture (e.g., Hanks' Balanced Salt Solution, Tyrode's solution)
-
Cultured neurons on coverslips
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in the physiological saline to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Wash Neurons: Gently wash the cultured neurons twice with the pre-warmed physiological saline to remove any residual culture medium.
-
Incubation: Incubate the neurons in the this compound staining solution for 15-30 minutes at 37°C, protected from light.
-
Wash Out Excess Dye: After incubation, gently wash the neurons two to three times with fresh, pre-warmed physiological saline to remove any unbound dye.
-
Imaging: The stained neurons are now ready for imaging. It is recommended to perform imaging within 1-2 hours of staining for optimal signal quality.
Imaging Workflow
A typical workflow for imaging neuronal activity with this compound involves the following steps:
Caption: A generalized workflow for this compound imaging of neuronal activity.
Mitigating Phototoxicity
Prolonged exposure to high-intensity light during fluorescence microscopy can lead to phototoxicity and photobleaching, which can compromise neuronal health and signal quality.[6][7][8][9] Strategies to mitigate these effects include:
-
Minimize Illumination Intensity: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Use Antioxidants: Supplementing the imaging medium with antioxidants can help to quench reactive oxygen species generated during fluorescence excitation.
-
Optimize Imaging Medium: Utilize specialized imaging media designed to reduce phototoxicity and maintain neuronal health during long-term imaging experiments.[6]
-
Intermittent Imaging: When possible, use intermittent imaging protocols rather than continuous recording to reduce the total light exposure.
Signaling Pathways and Logical Relationships
This compound can be employed to investigate the modulation of neuronal excitability and synaptic plasticity by various signaling pathways. The following diagrams illustrate how this compound imaging can be integrated into studies of key neuronal processes.
Investigating NMDA Receptor-Mediated Synaptic Plasticity
Long-term potentiation (LTP) is a form of synaptic plasticity crucial for learning and memory, often dependent on the activation of N-methyl-D-aspartate (NMDA) receptors. This compound can be used to optically measure the changes in postsynaptic membrane potential that are integral to LTP induction.
Caption: Role of this compound in studying NMDA receptor-dependent LTP.
Monitoring GABAergic Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptors typically leads to hyperpolarization or shunting inhibition of the postsynaptic neuron. This compound can be used to visualize the effects of GABAergic signaling on neuronal membrane potential.
Caption: Using this compound to monitor GABAergic inhibition.
References
- 1. biotium.com [biotium.com]
- 2. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
RH 237 Dye: A Comprehensive Technical Guide to its Spectral Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a fast-response, potentiometric styryl dye widely utilized in biological research for the fluorescent imaging of membrane potential.[1][2][3][4][5] Its rapid response kinetics and sensitivity to changes in transmembrane voltage make it an invaluable tool for studying dynamic cellular processes, particularly in excitable cells such as neurons and cardiomyocytes.[2][4] This technical guide provides an in-depth overview of the core spectral properties, chemical characteristics, and experimental considerations for the effective application of this compound.
Core Properties and Characteristics
This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt, is a lipophilic cationic dye.[3] Its structure allows it to partition into the cell membrane, where its fluorescence properties are modulated by the surrounding electric field.[6]
Chemical and Physical Properties
A summary of the key chemical and physical characteristics of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₉H₄₀N₂O₃S | [2] |
| Molecular Weight | 496.71 g/mol | [2] |
| Appearance | Dark solid | [2] |
| Solubility | Soluble in DMSO, water, and ethanol. | [3] |
| Storage | Store at -20°C, protected from light. | [2] |
Spectral Properties
The spectral characteristics of this compound are highly dependent on its environment. In solution, the dye is weakly fluorescent. However, upon binding to the cell membrane, its fluorescence quantum yield increases significantly. The excitation and emission maxima of this compound exhibit a notable blue-shift when incorporated into a lipid bilayer compared to its spectra in organic solvents.[2][4][5]
| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |
| Methanol | 528 nm | 782 nm | [2] |
| Ethanol | 532 nm | 777 nm | [4] |
| Generic | 550 nm | 786 nm | |
| Cell Membrane | ~508-532 nm (blue-shifted by ~20 nm) | ~697-702 nm (blue-shifted by ~80 nm) | [2][4][5] |
Note: The exact spectral characteristics in the cell membrane can vary depending on the specific lipid composition and other environmental factors.
Mechanism of Voltage Sensing
The voltage-sensing mechanism of this compound and other styryl dyes is based on a phenomenon known as the electrochromic effect. This effect describes the change in the absorption or emission spectrum of a molecule in response to a change in the electric field.
Mechanism of this compound voltage sensing in the cell membrane.
-
Membrane Insertion: The lipophilic this compound molecule inserts into the outer leaflet of the cell membrane.
-
Chromophore Orientation: In the resting (polarized) state, the dye's chromophore aligns with the existing strong electric field across the membrane.
-
Depolarization and Reorientation: Upon depolarization (e.g., during an action potential), the change in the transmembrane potential alters the electric field. This causes a rapid reorientation of the dye's chromophore within the membrane.[6]
-
Fluorescence Change: This reorientation of the chromophore alters its electronic ground and excited states, leading to a change in its fluorescence emission spectrum and intensity. This change is detected as a variation in the fluorescent signal, which is proportional to the change in membrane potential.
Experimental Protocols
The following are generalized protocols for staining cultured neurons and for optical mapping of cardiac tissue. It is crucial to optimize these protocols for specific cell types and experimental conditions.
Staining Cultured Neurons
Experimental workflow for staining cultured neurons with this compound.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Physiological buffer or culture medium (e.g., CO₂-insensitive media)
-
Cultured neurons
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a physiological buffer or culture medium.[4] The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: Replace the culture medium with the this compound working solution and incubate the cells for 5-10 minutes at room temperature, protected from light.
-
Washing: After incubation, thoroughly wash the cells for 30 minutes with fresh, pre-warmed CO₂-insensitive media to remove excess dye and reduce background fluorescence. It is critical to remove all traces of the staining solution.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters.
-
Excitation: 520-550 nm
-
Emission: >610 nm
-
Imaging Considerations:
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
For capturing fast neuronal events, use a sensitive camera with a high frame rate. Adjust binning to increase camera sensitivity if necessary.
-
Limit the duration of imaging to 10-20 minute periods to reduce phototoxic effects.
Optical Mapping of Cardiac Tissue
A detailed protocol for the optical mapping of Langendorff-perfused hearts can be complex and is often performed in conjunction with a calcium indicator like Rhod-2 AM. The general steps are outlined below.
Materials:
-
This compound dye
-
Rhod-2 AM (optional, for simultaneous calcium imaging)
-
DMSO
-
Pluronic F-127 (if using Rhod-2 AM)
-
Tyrode's solution (or other appropriate perfusion buffer)
-
Langendorff perfusion system
-
High-speed imaging system with appropriate filters
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.25 mg/mL in DMSO.
-
If using Rhod-2 AM, prepare a 1 mg/mL stock solution in DMSO.
-
-
Dye Loading:
-
Dilute the this compound stock solution in Tyrode's solution and slowly inject it into the perfusion line over 5-7 minutes.
-
If co-loading with Rhod-2 AM, mix the Rhod-2 AM stock solution 1:1 with a 20% Pluronic F-127 solution in DMSO, then dilute in Tyrode's solution and inject over 5-10 minutes.
-
-
Stabilization: Allow 5-10 minutes for the dyes to load into the cell membranes and cytosol.
-
Imaging:
-
Excite the heart with light in the range of 520 ± 45 nm.
-
Use a dichroic mirror and appropriate emission filters to separate the fluorescence signals of this compound (typically >710 nm) and Rhod-2 AM (e.g., 585 ± 20 nm).
-
Record the fluorescence changes using a high-speed camera or photodiode array.
-
Photostability and Phototoxicity
A significant consideration when using any fluorescent dye is its photostability and potential for phototoxicity. While this compound is known for its high brightness, prolonged exposure to high-intensity excitation light can lead to photobleaching (irreversible loss of fluorescence) and phototoxicity (light-induced damage to cells).[3]
Mitigation Strategies:
-
Minimize Excitation Intensity: Use the lowest laser power or light source intensity that provides a sufficient signal-to-noise ratio.
-
Limit Exposure Time: Keep the duration of light exposure to a minimum. Use shutters to block the excitation light when not acquiring images.
-
Use Antifade Reagents: For fixed-cell imaging, consider using an antifade mounting medium.
-
Optimize Experimental Design: Plan experiments to acquire the necessary data in the shortest possible time.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low dye concentration- Incomplete staining- Incorrect filter set | - Increase the working concentration of this compound.- Increase the incubation time.- Ensure the excitation and emission filters match the spectral properties of the dye in the membrane. |
| High Background | - Incomplete washing- Dye precipitation | - Extend the washing time and use fresh buffer.- Ensure the dye is fully dissolved in the working solution. Filter the solution if necessary. |
| Rapid Photobleaching | - High excitation intensity- Prolonged exposure | - Reduce the intensity of the excitation light.- Decrease the image acquisition time or the frequency of imaging. |
| Cellular Damage or Death | - Phototoxicity- Dye toxicity at high concentrations | - Reduce light exposure (intensity and duration).- Perform a concentration titration to find the lowest effective concentration of this compound. |
Conclusion
This compound is a powerful and versatile tool for the real-time imaging of membrane potential in a variety of cell types. A thorough understanding of its spectral properties, mechanism of action, and the potential for phototoxicity is essential for its successful application. By carefully optimizing experimental protocols and imaging parameters, researchers can leverage the capabilities of this compound to gain valuable insights into the dynamic electrical activity of cells.
References
- 1. static.igem.org [static.igem.org]
- 2. biotium.com [biotium.com]
- 3. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. thomassci.com [thomassci.com]
- 6. Fluorescent styryl dyes of the RH series affect a potential drop on the membrane/solution boundary - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Membrane Dynamics: An In-depth Technical Guide to RH 237 Fluorescence and Membrane Potential
For researchers, scientists, and drug development professionals, understanding the intricate dance of ions across cell membranes is paramount. The fluorescent probe RH 237 has emerged as a powerful tool for visualizing these rapid changes in membrane potential. This guide provides a comprehensive technical overview of the principles, quantitative data, and experimental protocols associated with using this compound to unravel the electrical signaling of excitable cells.
At its core, this compound is a fast-response potentiometric probe, belonging to the styryl class of dyes. Its ability to report on membrane potential stems from a phenomenon known as the electrochromic effect. This guide will delve into the mechanisms governing this compound's fluorescence changes, present key quantitative data in easily digestible formats, provide detailed experimental methodologies, and offer visual representations of key workflows and principles to empower your research.
The Core Mechanism: An Electrochromic Shift
The fluorescence of this compound is exquisitely sensitive to the electric field across the cell membrane. Unlike probes that physically translocate across the membrane, this compound and other styryl dyes partition into the lipid bilayer and undergo a rapid, voltage-dependent rearrangement of their electron density. This redistribution of charge alters the molecule's ground and excited state energy levels, leading to a shift in its fluorescence excitation and emission spectra.[1][2]
Depolarization of the membrane, where the intracellular side becomes more positive, typically causes a blue shift in the emission spectrum of this compound. Conversely, hyperpolarization, where the intracellular side becomes more negative, results in a red shift. This spectral shift is the foundation for ratiometric measurements, which can provide a more robust signal by minimizing artifacts from dye bleaching or movement.[2] The response time of this compound to changes in membrane potential is in the sub-millisecond range, making it ideal for tracking fast electrical events like action potentials.[1]
Quantitative Data at a Glance
To facilitate experimental design and data interpretation, the following tables summarize the key quantitative properties of this compound.
| Property | Value in Methanol/Ethanol | Value in Cell Membrane | Citation(s) |
| Excitation Maximum (λex) | ~528-550 nm | ~506-530 nm (blue-shifted) | [3][4][5] |
| Emission Maximum (λem) | ~782-786 nm | ~687-706 nm (blue-shifted) | [3][4][6][7] |
Table 1: Spectral Properties of this compound. Note that the exact spectral characteristics in the membrane can vary depending on the cell type and lipid composition.
| Parameter | Reported Value(s) | Cell Type/System | Citation(s) |
| Fluorescence Change per 100 mV | ~3% | Rat cardiac muscle | [1] |
| >20% | Neuroblastoma cells (for RH421) | [3] | |
| >25% | Neuronal cultures, brain slices | [2] | |
| Response Time (10-90% rise time) | 0.12 ms | Rat cardiac action potentials | [1] |
| Working Concentration | 1-5 µM | General starting point | [5][8] |
Table 2: Performance Characteristics of this compound. The fractional fluorescence change can vary significantly between different experimental setups and cell types.
Experimental Protocols
Precise and reproducible results with this compound hinge on meticulous experimental execution. Below are detailed methodologies for key applications.
Staining Cultured Neurons with this compound
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store this stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable physiological buffer (e.g., HEPES-buffered saline). The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Dye Loading:
-
Aspirate the culture medium from the neuronal culture.
-
Gently add the this compound working solution to the cells.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Carefully remove the dye-containing solution.
-
Wash the cells thoroughly with fresh, pre-warmed physiological buffer to remove any unbound dye. This step is crucial for minimizing background fluorescence.
-
-
Imaging:
-
Mount the culture dish on the microscope stage.
-
Excite the dye using a wavelength appropriate for the membrane-bound form (e.g., 520-550 nm).
-
Collect the emitted fluorescence using a long-pass filter (e.g., >610 nm or a bandpass filter centered around the emission maximum).
-
Acquire images at a high frame rate to capture rapid changes in membrane potential.
-
Simultaneous Imaging of Membrane Potential and Intracellular Calcium in Cardiomyocytes
This protocol outlines the co-loading of this compound with the calcium indicator Rhod-2 AM.
-
Dye Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL stock solution of Rhod-2 AM in DMSO.
-
-
Loading Solution: Prepare a loading solution containing both dyes in a physiological buffer. A common starting point is 1-5 µM this compound and 1-5 µM Rhod-2 AM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye loading.
-
Cell Loading:
-
Incubate cardiomyocytes with the dual-dye loading solution for a specified period (e.g., 20-30 minutes) at a controlled temperature (e.g., 37°C), protected from light.
-
After incubation, wash the cells extensively with fresh buffer to remove extracellular dye.
-
-
Imaging Setup:
-
Use an imaging system capable of simultaneous or rapid sequential acquisition from two emission channels.
-
Both this compound and Rhod-2 can be excited at a similar wavelength (e.g., ~530-540 nm).[9]
-
Use a dichroic mirror and emission filters to separate the fluorescence signals. For Rhod-2, a bandpass filter around 585 nm is typically used, while a long-pass filter (>700 nm) is used for this compound to minimize spectral overlap.[10]
-
-
Data Acquisition and Analysis:
-
Record the fluorescence intensity from both channels simultaneously.
-
Analyze the changes in fluorescence in each channel to correlate membrane potential dynamics with intracellular calcium transients.
-
Calibration of the this compound Signal
To convert the relative fluorescence changes of this compound into absolute membrane potential values (in millivolts), a calibration procedure is necessary. The most direct method involves simultaneous patch-clamp electrophysiology and fluorescence imaging.
-
Experimental Setup:
-
Identify a cell stained with this compound and establish a whole-cell patch-clamp recording.
-
Position the patched cell in the field of view of the fluorescence microscope.
-
-
Voltage Clamping and Imaging:
-
Using the patch-clamp amplifier, clamp the membrane potential of the cell at a series of known voltages (e.g., from -100 mV to +60 mV in 20 mV steps).
-
At each voltage step, acquire a fluorescence image and measure the average fluorescence intensity from a region of interest on the cell membrane.
-
-
Calibration Curve:
-
Plot the measured fluorescence intensity (or the ratio of intensities at two wavelengths for ratiometric imaging) as a function of the clamped membrane potential.
-
Fit a linear or other appropriate function to the data to generate a calibration curve. This curve can then be used to convert fluorescence measurements from other cells in the same experiment into membrane potential values.[11]
-
Visualizing the Process: Diagrams and Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: The electrochromic mechanism of this compound.
Caption: A streamlined workflow for staining cells with this compound.
References
- 1. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to RH 237 for Imaging Neuronal Action Potentials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the voltage-sensitive dye RH 237, a powerful tool for monitoring neuronal action potentials. We will delve into its core properties, provide detailed experimental protocols for its application in both cultured neurons and acute brain slices, and present a workflow for data analysis. This document is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of neuronal function and drug discovery.
Introduction to this compound
This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a fast-response, potentiometric styryl dye.[1] It is a lipophilic cation that partitions into the cell membrane, where its fluorescence properties are sensitive to changes in the transmembrane electrical potential.[2] This characteristic makes it an invaluable tool for functional imaging of excitable cells, particularly for monitoring the rapid dynamics of neuronal action potentials.[1][3]
Mechanism of Action
This compound belongs to the class of electrochromic dyes. The dye molecules insert into the lipid bilayer of the neuronal membrane. A change in the membrane potential alters the local electric field experienced by the dye's chromophore. This change in the electric field causes a rapid (sub-millisecond) shift in the dye's electronic structure, leading to a corresponding change in its fluorescence emission.[2][4] Depolarization of the neuron typically results in a decrease in this compound fluorescence, although the direction of the change can be dependent on the specific optical filtering used.[5] This fast response time is crucial for resolving the brief, transient nature of action potentials.
Mechanism of this compound voltage sensing.
Core Properties of this compound
A thorough understanding of this compound's properties is essential for designing and interpreting experiments. Key quantitative data are summarized in the tables below.
Spectral Properties
The excitation and emission spectra of this compound are environmentally sensitive, exhibiting a blue-shift when incorporated into cell membranes compared to their characteristics in organic solvents like ethanol or methanol.[1][3][6]
| Property | In Ethanol/Methanol[1][3] | In Cell Membrane[1][3][6] |
| Excitation Maximum (λex) | ~528-532 nm | ~506-512 nm |
| Emission Maximum (λem) | ~777-782 nm | ~697-702 nm |
| Stokes Shift (in Membrane) | ~190 nm | |
| Molar Extinction Coefficient | Not widely reported | Not applicable |
| Quantum Yield | Not widely reported | Not applicable |
Performance Characteristics
The performance of a voltage-sensitive dye is determined by its sensitivity, temporal resolution, and photostability.
| Parameter | Typical Value/Range in Neurons | Reference |
| Fluorescence Change (ΔF/F) | ~2-10% per 100 mV | --INVALID-LINK-- |
| Temporal Resolution | Sub-millisecond | --INVALID-LINK-- |
| Photostability | Moderate; subject to photobleaching with prolonged, high-intensity illumination. | --INVALID-LINK-- |
| Phototoxicity | Can induce phototoxic effects with prolonged exposure, potentially altering neuronal firing properties. | --INVALID-LINK-- |
Comparison with Other Common Voltage-Sensitive Dyes
This compound is one of several fast-response dyes used in neuroscience. The choice of dye often depends on the specific experimental requirements.
| Dye | Excitation (nm, in membrane) | Emission (nm, in membrane) | ΔF/F per 100 mV | Key Characteristics |
| This compound | ~506-512 | ~697-702 | ~2-10% | Good sensitivity, fast response. |
| di-4-ANEPPS | ~475 | ~617 | ~10% | High signal quality, but faster internalization and photobleaching compared to RH 795.[6][7] |
| RH 795 | ~530 | ~712 | Varies | Slower photobleaching and lower phototoxicity, making it suitable for longer-term imaging.[6][7] |
| RH 421 | ~493 | ~638 | >20% (neuroblastoma) | High sensitivity reported in some cell lines.[4] |
Experimental Protocols
Detailed and consistent protocols are critical for obtaining reliable and reproducible results with this compound. The following sections provide step-by-step methodologies for staining cultured neurons and acute brain slices.
Staining Cultured Neurons
This protocol is adapted for primary neuronal cultures grown on coverslips.
Materials:
-
This compound stock solution (1 mM in DMSO or Ethanol)[8]
-
CO2-insensitive imaging medium (e.g., Hibernate-E)
-
Coverslips with cultured neurons
-
Imaging chamber
Procedure:
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution in CO2-insensitive imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
Staining: Remove the culture medium from the coverslips and gently wash once with the imaging medium. Replace the medium with the this compound staining solution.
-
Incubation: Incubate the cultures for 5-10 minutes at room temperature, protected from light.[8]
-
Washing: After incubation, thoroughly wash the cultures with fresh, pre-warmed imaging medium at least three times to remove all traces of the culture medium and unbound dye.[8]
-
Imaging: Mount the coverslip in an imaging chamber filled with fresh imaging medium. Proceed with imaging under epifluorescence or two-photon microscopy.
Workflow for staining cultured neurons with this compound.
Staining Acute Brain Slices
Staining acute brain slices requires careful handling to maintain tissue viability.
Materials:
-
This compound stock solution (1 mM in DMSO or Ethanol)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Acute brain slices (200-400 µm thick)
-
Incubation chamber
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome in ice-cold, oxygenated cutting solution (e.g., NMDG-based aCSF) to ensure neuronal health.[4][9]
-
Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
Staining Solution: Prepare a staining solution by diluting the 1 mM this compound stock into oxygenated aCSF to a final concentration of 5-20 µM. The optimal concentration may vary depending on the brain region and slice thickness.
-
Staining: Transfer the recovered slices to an incubation chamber containing the this compound staining solution. Incubate for 20-40 minutes at room temperature, ensuring continuous oxygenation and protection from light.
-
Washing: After staining, transfer the slices to a holding chamber with fresh, continuously oxygenated aCSF for at least 30 minutes to wash out excess dye.
-
Imaging: Transfer a slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
Workflow for staining acute brain slices with this compound.
Data Acquisition and Analysis
Acquiring and analyzing data from this compound imaging experiments requires a systematic approach to extract meaningful physiological information.
Imaging Parameters
-
Excitation: Use an appropriate light source (e.g., LED, arc lamp, or laser) with a bandpass filter centered around 510-530 nm. For two-photon imaging, an excitation wavelength of approximately 800 nm can be used.
-
Emission: Collect the emitted fluorescence using a long-pass filter with a cutoff around 610 nm or a bandpass filter centered around 700 nm.[5][8]
-
Frame Rate: To resolve individual action potentials, a high frame rate is essential. A minimum of 200 Hz is recommended, with 500 Hz or higher being preferable.
-
Exposure Time: Keep exposure times as short as possible to minimize phototoxicity and photobleaching, while ensuring an adequate signal-to-noise ratio (SNR).
Data Analysis Workflow
A typical data analysis pipeline for voltage-sensitive dye imaging data involves several key steps to process the raw fluorescence movies and extract neuronal spike trains.[2][10][11][12]
Data analysis workflow for this compound imaging.
1. Motion Correction: Even in in vitro preparations, slight movements can introduce significant artifacts. Image registration algorithms can be used to correct for this motion.[10][13]
2. Background Subtraction: The fluorescence signal from out-of-focus planes and unbound dye contributes to the background. Subtracting a background region of interest (ROI) or using more advanced background modeling techniques can improve the SNR.[7][14]
3. Neuron Identification (ROI Selection): Individual neurons can be identified manually or using automated segmentation algorithms. Correlation images or mean fluorescence images can aid in this process.[10][12]
4. Fluorescence Trace Extraction: For each identified neuron (ROI), the average fluorescence intensity is calculated for each frame to generate a time-series trace.
5. Spike Detection: Various algorithms can be used to detect action potentials from the fluorescence traces. These can range from simple thresholding to more sophisticated template matching or machine learning-based approaches.[2][15][16]
Considerations and Best Practices
-
Phototoxicity and Photobleaching: Prolonged exposure to high-intensity excitation light can lead to phototoxicity, altering neuronal physiology, and photobleaching, which reduces the fluorescence signal.[17] To mitigate these effects, use the lowest possible excitation power and exposure time that provides an acceptable SNR. Consider using intermittent imaging protocols for long-term experiments.
-
Pharmacological Effects: Like other membrane-binding dyes, this compound may have pharmacological effects, such as a slight broadening of action potentials.[6] It is crucial to perform appropriate control experiments to assess the impact of the dye on the neuronal properties under investigation.
-
Signal-to-Noise Ratio (SNR): The relatively small fluorescence changes associated with action potentials necessitate a high SNR for reliable detection. This can be improved by using high-quantum-yield cameras, appropriate optical filters, and optimized data analysis techniques.
-
Dye Concentration and Incubation Time: The optimal dye concentration and incubation time should be determined empirically for each preparation to achieve sufficient staining with minimal toxicity.
Conclusion
This compound is a valuable tool for imaging neuronal action potentials with high temporal resolution. By understanding its fundamental properties, employing meticulous experimental protocols, and utilizing a robust data analysis workflow, researchers can effectively leverage this voltage-sensitive dye to gain insights into the dynamics of neuronal circuits in both healthy and diseased states. This guide provides a solid foundation for the successful application of this compound in neuroscience research and drug development.
References
- 1. Quantitative determination of the reduction of phototoxicity and photobleaching by controlled light exposure microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-fidelity estimates of spikes and subthreshold waveforms from 1-photon voltage imaging in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Improving voltage-sensitive dye imaging: with a little help from computational approaches | Semantic Scholar [semanticscholar.org]
- 13. Estimation of neuronal activity based on voltage-sensitive dye imaging in a moving preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute slice preparation for electrophysiology increases spine numbers equivalently in the male and female juvenile hippocampus: a DiI labeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A quantitative method for measuring phototoxicity of a live cell imaging microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Voltage-Sensitive Dye RH 237
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and practical applications of RH 237, a fast-response voltage-sensitive dye. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge required for the effective use of this powerful tool in functional imaging.
Core Principles of this compound
This compound is a lipophilic, cationic styryl dye renowned for its rapid and sensitive detection of transmembrane potential changes in excitable cells, primarily neurons and cardiomyocytes.[1] Its mechanism of action is rooted in an electrochromic effect , a direct interaction between the dye's chromophore and the electric field across the cell membrane.[2][3][4][5]
Upon membrane depolarization, the electric field change induces a shift in the electron distribution within the this compound molecule. This alteration of the dye's electronic structure leads to a shift in its absorption and emission spectra, typically a blue shift (hypsochromic shift).[6] This spectral shift results in a corresponding change in fluorescence intensity at a given wavelength, which can be measured to report changes in membrane potential with high temporal resolution. The response of this compound to voltage changes is exceptionally fast, occurring on a sub-millisecond timescale.[7]
Quantitative Data Presentation
The photophysical and voltage-sensing properties of this compound are summarized in the tables below. It is important to note that some of these parameters, particularly voltage sensitivity, can be influenced by the specific lipid environment of the cell membrane.
Table 1: Photophysical Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (λex) | ~528-532 nm (in Methanol/Ethanol) | Experiences a blue shift of ~20 nm in cell membranes.[6][8] |
| Emission Maximum (λem) | ~777-782 nm (in Methanol/Ethanol) | Experiences a significant blue shift of ~80 nm in cell membranes.[6][8] |
| Molecular Weight | 496.71 g/mol | |
| Solubility | DMSO, Ethanol | Stock solutions are typically prepared in these solvents. |
Table 2: Voltage Sensing Properties of this compound
| Property | Value | Notes |
| Mechanism | Electrochromic | Direct interaction with the membrane electric field.[2][3][4][5] |
| Response Speed | Very fast (sub-millisecond) | Faster than the typical time resolution of imaging systems.[7] |
| Voltage Sensitivity (ΔF/F per 100 mV) | Varies significantly with cell type and recording conditions. Can be in the range of ~10% for some styryl dyes. | One study reported a lower value of 0.42 ± 0.03% in outer hair cells.[9] In contrast, some styryl dyes can exhibit changes up to 10% per 100 mV.[10] |
Experimental Protocols
Detailed methodologies for the use of this compound in common experimental paradigms are provided below.
Protocol 1: Staining of Cultured Neurons
This protocol is adapted for staining neurons in culture for the imaging of electrical activity.
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO or ethanol. Store at -20°C, protected from light and moisture.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically for each cell type and experimental setup.
-
Dye Loading:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the imaging buffer.
-
Incubate the cells in the this compound working solution for 5-10 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the dye-containing solution.
-
Wash the cells thoroughly with fresh imaging buffer for at least 30 minutes to remove unbound dye and reduce background fluorescence. Multiple buffer changes during this period are recommended.
-
-
Imaging:
-
Mount the culture dish on the microscope stage.
-
Excite the dye using a light source with a wavelength centered around 520-550 nm.
-
Collect the emitted fluorescence using a long-pass filter with a cutoff wavelength of >610 nm or a bandpass filter appropriate for the blue-shifted emission in the membrane.
-
Acquire images at a high frame rate to capture rapid changes in membrane potential.
-
Protocol 2: Dual Optical Mapping of Voltage and Calcium in Cardiomyocytes
This protocol outlines the simultaneous imaging of membrane potential with this compound and intracellular calcium with a calcium indicator like Rhod-2.
-
Dye Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of Rhod-2 AM according to the manufacturer's instructions (typically in DMSO).
-
-
Dye Loading Solutions:
-
Prepare the Rhod-2 AM loading solution in a suitable buffer (e.g., HBSS) at the desired final concentration.
-
Prepare the this compound working solution in the same buffer at a concentration of 1-5 µM.
-
-
Sequential Dye Loading:
-
Incubate the cardiomyocytes with the Rhod-2 AM loading solution first, typically for 15-30 minutes at 37°C.
-
Wash the cells to remove the Rhod-2 AM solution.
-
Subsequently, incubate the cells with the this compound working solution for 5-10 minutes at 37°C.
-
-
Washing: Perform a thorough wash with fresh buffer for at least 30 minutes.
-
Imaging:
-
Use an imaging setup capable of dual-wavelength excitation and/or emission.
-
Excite both dyes simultaneously (e.g., with a light source around 530 nm, which can excite both this compound and Rhod-2).[11]
-
Split the emission signal using a dichroic mirror (e.g., with a cutoff around 630 nm).
-
Use appropriate emission filters to isolate the Rhod-2 signal (e.g., 585 ± 20 nm) and the this compound signal (e.g., >715 nm).
-
Acquire images from both channels simultaneously at a high frame rate.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Optically monitoring voltage in neurons by photo-induced electron transfer through molecular wires - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. Porphyrins for Probing Electrical Potential Across Lipid Bilayer Membranes by Second Harmonic Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Photometric recording of transmembrane potential in outer hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to RH 237 Applications in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Core Principles of RH 237: A Voltage-Sensitive Dye
This compound, chemically known as N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a lipophilic, cationic styryl dye belonging to the rhodamine class of fluorescent probes.[1][2][3] It is a fast-response potentiometric dye, meaning its fluorescence intensity and spectral properties change rapidly in response to alterations in the electrical potential across a cell membrane.[2][3] This characteristic makes it an invaluable tool for the functional imaging of excitable cells, particularly neurons, allowing for the real-time monitoring of membrane potential, synaptic activity, and ion channel function.[1]
Mechanism of Action
The voltage sensitivity of this compound is attributed to an electrochromic mechanism. When embedded in the cell membrane, the dye's chromophore aligns with the electric field. A change in membrane potential causes a spectral shift due to the direct interaction between the electric field and the dye's ground and excited state dipole moments. This results in a change in fluorescence intensity, providing an optical readout of electrical activity. In neuronal cultures and brain slices, action potentials can generate fluorescence increases of over 25% per 100 mV.
**2. Quantitative Data Summary
For ease of comparison, the key quantitative parameters of this compound are summarized in the table below.
| Parameter | Value | Notes |
| Full Chemical Name | N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt | |
| Molecular Formula | C29H40N2O3S | |
| Molecular Weight | 496.71 g/mol | [2] |
| CAS Number | 83668-91-1 | |
| Excitation Maximum (Methanol) | 528-550 nm | [1][2] |
| Emission Maximum (Methanol) | 782-786 nm | [1][2] |
| Excitation Maximum (Cell Membrane) | ~530 nm | Blue-shifted by ~20 nm.[1][2] |
| Emission Maximum (Cell Membrane) | ~702 nm | Blue-shifted by ~80 nm.[1][2] |
| Temporal Resolution | Sub-millisecond to millisecond | Capable of resolving the rising phase of action potentials.[4][5] |
| Signal Change | ~3-25% per 100 mV | Varies with preparation and recording conditions.[4] |
| Signal-to-Noise Ratio (SNR) | ~60 (rms) in cardiac tissue | Highly dependent on the preparation, illumination, and detection system.[4] |
| Phototoxicity | Can occur with prolonged, high-intensity illumination. | May cause broadening of action potentials and loss of cell viability with extended imaging.[1][6][7] |
**3. Key Applications in Neuroscience Research
This compound is a versatile tool for investigating the electrical activity of single neurons and neuronal ensembles. Its primary applications include:
-
Optical Mapping of Neuronal Activity: this compound allows for the visualization of the initiation and propagation of action potentials across neuronal populations in real-time. This is particularly useful for studying network dynamics, such as seizure-like activity or functional connectivity.
-
Action Potential Recording: The fast response time of this compound enables the optical recording of individual action potentials from neuronal somata, axons, and dendrites. This provides a less invasive alternative to traditional electrophysiological techniques like patch-clamping, especially for long-term recordings or when monitoring multiple cells simultaneously.
-
Imaging of Synaptic and Dendritic Integration: By imaging subcellular compartments, this compound can be used to study how neurons integrate synaptic inputs in their dendrites. It allows for the visualization of both excitatory and inhibitory postsynaptic potentials and their summation.[8][9][10][11][12]
**4. Experimental Protocols
Stock Solution Preparation
-
Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration is 1.25 mg/mL.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Staining Protocol for Neuronal Cultures or Brain Slices
This protocol is a general guideline and should be optimized for the specific preparation.
-
Prepare Staining Solution: Dilute the this compound stock solution in the desired physiological saline (e.g., artificial cerebrospinal fluid for brain slices) to a final working concentration of 1-5 µM.[3]
-
Incubation:
-
For neuronal cultures, replace the culture medium with the staining solution and incubate for 20-30 minutes at 37°C.
-
For brain slices, perfuse the slice with the staining solution for a similar duration.
-
-
Wash: After incubation, thoroughly wash the preparation with fresh physiological saline to remove unbound dye. This is crucial for reducing background fluorescence and improving the signal-to-noise ratio.
-
Recovery: Allow the preparation to recover for at least 30 minutes before imaging.
**5. Signaling Pathway Investigation: An Exemplary Workflow
This compound is a powerful tool for dissecting the effects of various signaling molecules on neuronal excitability. For instance, it can be used to investigate the modulation of neuronal activity by neurotransmitter systems like GABA and glutamate.
In this workflow, baseline neuronal activity is first recorded using this compound. Then, a specific pharmacological agent, such as a GABA receptor agonist or an NMDA receptor antagonist, is applied.[13][14][15][16][17][18][19] The subsequent changes in neuronal firing patterns, action potential shape, or subthreshold activity are recorded and analyzed to understand how the targeted signaling pathway modulates neuronal excitability.
**6. Experimental and Data Analysis Workflow
A typical workflow for an this compound imaging experiment, from preparation to data analysis, is outlined below.
Data Pre-processing and Analysis Steps:
-
Motion Artifact Correction: In living preparations, movement can be a significant source of noise. Various computational algorithms can be used to correct for motion artifacts.[20][21][22][23][24][25]
-
Spatial and Temporal Filtering: To improve the signal-to-noise ratio, spatial (e.g., Gaussian blur) and temporal (e.g., low-pass) filters can be applied.
-
Baseline Correction and Normalization: The raw fluorescence signal (F) is typically corrected for photobleaching and normalized to the baseline fluorescence (F₀) to calculate the relative change in fluorescence (ΔF/F).
-
Region of Interest (ROI) Segmentation: Individual neurons or specific subcellular compartments are identified, and ROIs are drawn around them to extract their specific fluorescence signals.
-
Action Potential Detection and Analysis: Algorithms are used to detect the timing of action potentials from the fluorescence traces.
-
Parameter Extraction: Key parameters of neuronal activity, such as action potential duration (APD), firing rate, and conduction velocity, can be quantified from the processed data.[4][8][24][26][27][28]
Considerations and Limitations
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be phototoxic and prone to photobleaching, especially with high-intensity illumination and long exposure times. This can lead to alterations in cellular physiology and a decrease in signal over time.[7][21][29] It is crucial to use the lowest possible light intensity and exposure time that still provides an adequate signal-to-noise ratio.
-
Pharmacological Effects: Some voltage-sensitive dyes can have pharmacological effects on the cells they are labeling. For instance, some RH dyes have been reported to cause arterial constriction.[2] While this compound is widely used, it is important to perform appropriate control experiments to rule out any confounding effects of the dye itself.
-
Signal Calibration: The relationship between the change in fluorescence and the absolute membrane voltage can be complex and may not be linear. For precise quantitative measurements of membrane potential, calibration experiments using electrophysiological recordings (e.g., patch-clamp) may be necessary.[30][31]
By understanding its principles, carefully following experimental protocols, and being mindful of its limitations, researchers can effectively leverage this compound to gain valuable insights into the intricate electrical signaling of the nervous system.
References
- 1. VolPy: Automated and scalable analysis pipelines for voltage imaging datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 3. biotium.com [biotium.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Imaging Submillisecond Membrane Potential Changes from Individual Regions of Single Axons, Dendrites and Spines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 8. Synaptic integration in an excitable dendritic tree - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dendritic integration in hippocampal dentate granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An astrocytic signaling loop for frequency-dependent control of dendritic integration and spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. janelia.org [janelia.org]
- 12. bonndoc.ulb.uni-bonn.de [bonndoc.ulb.uni-bonn.de]
- 13. Effects of NMDA receptor antagonists with different subtype selectivities on retinal spreading depression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific fluorescence reveals distinct structural changes with GABA receptor activation and antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-Specific Fluorescence Reveals Distinct Structural Changes Induced in the Human ρ1 GABA Receptor by Inhibitory Neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of NMDA receptor antagonists on probability discounting depend on the order of probability presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prolonged Exposure to NMDAR Antagonist Induces Cell-type Specific Changes of Glutamatergic Receptors in Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of the NMDA antagonists CPP and MK-801 on delayed conditional discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optical mapping of contracting hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. Analysis and correction of motion artifacts in diffusion weighted imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Retrospective motion artifact correction of structural MRI images using deep learning improves the quality of cortical surface reconstructions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Estimation and Removal of Residual Motion Artifact in Retrospectively Motion-Corrected fMRI Data: A Comparison of Intervolume and Intravolume Motion Using Gold Standard Simulated Motion Data | Published in Aperture Neuro [apertureneuro.org]
- 26. Extracting Surface Activation Time from the Optically Recorded Action Potential in Three-Dimensional Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Temporal irregularity quantification and mapping of optical action potentials using wave morphology similarity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. assets.fishersci.com [assets.fishersci.com]
- 30. researchgate.net [researchgate.net]
- 31. A Comparison of the Performance and Application Differences Between Manual and Automated Patch-Clamp Techniques - PMC [pmc.ncbi.nlm.nih.gov]
RH 237 as a Potentiometric Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237, chemically known as N-(4-sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, is a fast-response, lipophilic, cationic styryl dye widely employed as a potentiometric probe.[1][2][3] Its ability to rapidly and sensitively report changes in transmembrane potential makes it an invaluable tool for functional imaging in neuroscience and cardiology. This technical guide provides a comprehensive overview of the key features of this compound, including its optical properties, mechanism of action, experimental protocols, and data analysis workflows.
Core Features and Mechanism of Action
This compound belongs to the family of styryl dyes, which are known for their voltage-sensing capabilities.[3] The primary mechanism underlying its function is an electrochromic shift . This phenomenon involves a change in the dye's electronic structure in response to an electric field, leading to a shift in its absorption and emission spectra.[1][4] When embedded in the cell membrane, the strong electric field across the lipid bilayer influences the dye's chromophore, causing a rapid, linear change in its fluorescence intensity corresponding to alterations in membrane potential.[1] This fast-response mechanism allows for the real-time monitoring of dynamic electrical events such as action potentials and synaptic activity.[3]
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
Table 1: Spectral Properties of this compound
| Property | Value | Environment |
| Excitation Maximum (λex) | ~532 nm[2] | Ethanol |
| ~550 nm[5] | Methanol | |
| Blue-shifted by ~20 nm[3][5] | Cell Membrane | |
| Emission Maximum (λem) | ~777 nm[2] | Ethanol |
| ~786 nm[5] | Methanol | |
| Blue-shifted by ~80 nm[3][5] | Cell Membrane | |
| Stokes Shift | Large | General |
Table 2: Performance Characteristics of this compound
| Property | Value | Notes |
| Voltage Sensitivity | Information not available in the search results. A related dye, RH 421, exhibits >20% fluorescence change per 100 mV. | The change in fluorescence intensity (ΔF/F) per 100 mV change in membrane potential is a critical parameter for potentiometric probes. |
| Fluorescence Quantum Yield | Information not available in the search results. | This value represents the efficiency of photon emission after absorption. |
| Signal-to-Noise Ratio (SNR) | 47 (in a specific cardiac optical mapping setup)[6] | SNR is highly dependent on the experimental setup, including the imaging system, dye concentration, and tissue preparation. |
| Photostability | Described as having high photostability[5] | Quantitative data on photobleaching rates under specific imaging conditions are not readily available. |
| Working Concentration | 1-5 µM (starting point)[2] | The optimal concentration should be determined experimentally for each application. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. Below are protocols for its use in both cardiac and neuronal preparations.
Experimental Protocol 1: Dual Optical Mapping of Langendorff-Perfused Mouse Hearts
This protocol is adapted for the simultaneous imaging of membrane potential (with this compound) and intracellular calcium (with Rhod-2 AM).
I. Solutions and Reagents:
-
Tyrode's Solution (for perfusion): Standard composition.
-
This compound Stock Solution: 1.25 mg/mL in DMSO.
-
Rhod-2 AM Stock Solution: 1 mg/mL in DMSO.
-
Pluronic F-127 (20% solution in DMSO): To aid in dye loading.
-
Blebbistatin (optional): An excitation-contraction uncoupler to reduce motion artifacts.
II. Heart Preparation:
-
Isolate the mouse heart and cannulate the aorta for Langendorff perfusion with oxygenated Tyrode's solution.
-
Allow the heart to stabilize.
III. Dye Loading:
-
If using, introduce blebbistatin into the perfusate to arrest motion.
-
Prepare the this compound loading solution by diluting 30 µL of the stock solution into 1 mL of Tyrode's solution.
-
Slowly inject the this compound solution into the perfusion line over 5-7 minutes.
-
Prepare the Rhod-2 AM loading solution by mixing 30 µL of the stock solution with an equal volume of 20% Pluronic F-127, and then diluting this mixture in 1 mL of Tyrode's solution.
-
Inject the Rhod-2 AM solution into the perfusion line over 5-10 minutes.
-
Allow for a 5-10 minute washout period for the dyes to incorporate into the cell membranes and cytosol.
IV. Imaging:
-
Excite the heart with a light source suitable for both dyes (e.g., 530 nm LED).
-
Use a dual-camera imaging system with appropriate filters to separate the emission signals of this compound (long-pass, e.g., >700 nm) and Rhod-2 (band-pass, e.g., 590 ± 15 nm).
-
Acquire images at a high frame rate (e.g., 1000-2000 fps) to capture the dynamics of action potentials and calcium transients.
Experimental Protocol 2: Staining of Cultured Neurons
This protocol provides a general guideline for staining cultured neurons with this compound.
I. Solutions and Reagents:
-
This compound Stock Solution: 1 mM in DMSO.
-
Physiological Saline Solution (e.g., Hanks' Balanced Salt Solution, HBSS): For washing and imaging.
II. Staining Procedure:
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1-5 µM in the physiological saline solution.
-
Remove the culture medium from the neuronal culture.
-
Wash the cells gently with the physiological saline solution.
-
Incubate the neurons with the this compound working solution for 5-20 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically.
-
Wash the cells thoroughly with the physiological saline solution to remove excess dye.
III. Imaging:
-
Mount the culture dish on an epifluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~530 nm, emission >610 nm).
-
Acquire images using a sensitive camera. To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure times.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of this compound and a typical workflow for optical mapping experiments.
Caption: Mechanism of this compound Voltage Sensing.
Caption: Workflow for Optical Mapping Experiments.
Conclusion
This compound remains a powerful and widely used potentiometric probe for high-speed, functional imaging of excitable cells. Its fast response time and favorable spectral properties, particularly for dual-imaging applications, make it a cornerstone of many electrophysiological studies. While quantitative data on its quantum yield and precise voltage sensitivity would further enhance its utility, the established protocols and a clear understanding of its mechanism of action enable researchers to effectively utilize this probe to investigate complex biological phenomena. Careful optimization of experimental parameters, including dye concentration and imaging conditions, is paramount to achieving high-quality, reproducible data while minimizing potential artifacts such as phototoxicity.
References
- 1. Electrochromism - Wikipedia [en.wikipedia.org]
- 2. Basic Concepts of Optical Mapping Techniques in Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. ossila.com [ossila.com]
- 5. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 6. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
RH 237 Dye: A Technical Guide to Solubility and Experimental Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
RH 237 is a fast-response, potentiometric styryl dye widely utilized in neuroscience and cardiology research to monitor changes in membrane potential. Its application in functional imaging of neurons and cardiac cells provides critical insights into synaptic activity, ion channel function, and cardiac electrophysiology.[1][2][3][4] Proper preparation of this compound is paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive overview of this compound solubility, detailed protocols for its preparation for both neuronal and cardiac research, and a standardized experimental workflow.
This compound Dye: Properties and Solubility
This compound is a lipophilic cationic dye that exhibits changes in its fluorescence intensity and spectrum in response to alterations in the electrical potential across a cell membrane.[1][4] This property allows for the optical measurement of membrane potential dynamics in real-time. The dye is typically supplied as a dark solid.[3][5]
Spectral Properties
The excitation and emission maxima of this compound are solvent-dependent. In methanol, the excitation peak is approximately 528-550 nm, and the emission peak is around 782-786 nm.[1][3] When incorporated into a cell membrane, the spectra of styryl dyes like this compound typically experience a blue shift of about 20 nm for excitation and up to 80 nm for emission.[1][2][3][5]
Solubility Characteristics
This compound is soluble in a variety of organic solvents and aqueous solutions. The choice of solvent is critical for preparing both concentrated stock solutions and dilute working solutions for live-cell imaging.
| Solvent | Solubility Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Readily soluble. Commonly used for preparing high-concentration stock solutions. | [1][3][6] |
| Ethanol (EtOH) | Soluble. Used for preparing stock solutions, with some protocols specifying a 1 mM solution in ethanol. | [1][4] |
| Methanol (MeOH) | Soluble. Often used for determining the dye's spectral properties. | [1][3] |
| Water | Soluble. | [1] |
| Physiological Buffers | Dilutable from stock solutions into buffers like Phosphate-Buffered Saline (PBS) or Tyrode's solution for final working concentrations. | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation of this compound for common experimental applications.
Preparation of this compound Stock Solution
A concentrated stock solution is the first step in preparing this compound for experiments. DMSO is a commonly used solvent for this purpose due to its high solvating power.
Materials:
-
This compound dye (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile pipette tips
Protocol:
-
Calculate the required volume of DMSO. To prepare a stock solution of a specific concentration, use the following formula: Volume of DMSO (µL) = (Mass of this compound (mg) / 496.71 ( g/mol )) * 1,000,000 / Concentration (mM) The following table provides pre-calculated volumes of DMSO to reconstitute specific masses of this compound to common stock concentrations.[6]
| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 0.1 mg | 201.3 µL | 40.3 µL | 20.1 µL |
| 0.5 mg | 1.007 mL | 201.3 µL | 100.7 µL |
| 1 mg | 2.013 mL | 402.7 µL | 201.3 µL |
| 5 mg | 10.066 mL | 2.013 mL | 1.007 mL |
-
Dissolve the dye. Add the calculated volume of DMSO to the vial containing the solid this compound.
-
Vortex thoroughly. Mix the solution until all the dye is completely dissolved.
-
Aliquot and store. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C, protected from light.[3][5]
Preparation of Working Solution for Neuronal Imaging
For imaging cultured neurons, the stock solution is diluted to a final working concentration in a physiological buffer.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Physiological buffer suitable for neurons (e.g., Phosphate-Buffered Saline with calcium and magnesium (PBS+/+), or culture medium)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
Protocol:
-
Determine the final working concentration. A typical starting working concentration for neuronal imaging is between 1-5 µM.[2] The optimal concentration should be determined experimentally.
-
Prepare the working solution. To prepare a 10 mL working solution of 1 µM from a 1 mM stock solution, add 10 µL of the this compound stock solution to 10 mL of the physiological buffer.[4]
-
Mix gently. Invert the tube several times to ensure the dye is evenly dispersed.
-
Apply to cells. Replace the culture medium with the this compound working solution.
-
Incubate. Stain the neuronal cultures for 5-10 minutes at room temperature, protected from light.[4]
-
Wash. After incubation, wash the cultures with fresh, pre-warmed physiological buffer or culture medium to remove excess dye. One wash for 30 minutes is recommended to reduce background fluorescence.[4]
-
Image. Proceed with fluorescence microscopy using appropriate filter sets (e.g., excitation around 520-550 nm and emission greater than 610 nm).[4]
Preparation of Working Solution for Cardiac Optical Mapping
For ex vivo heart preparations, the dye is typically delivered via perfusion.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Tyrode's solution (or other appropriate perfusion buffer)
-
Syringe and filter (if necessary)
Protocol:
-
Prepare the working solution. A common method involves diluting the stock solution into the perfusion buffer. For example, a working solution can be prepared by adding 30 µL of a 1 mg/mL this compound stock solution to 970 µL of Tyrode's solution to make 1 mL of staining solution.
-
Load the dye. The prepared this compound solution is typically injected into the perfusion line over a period of a few minutes.
-
Washout. Following the loading period, a washout period of several minutes with fresh perfusion buffer is necessary to remove unbound dye.
-
Image. Begin optical mapping of the cardiac preparation.
Experimental Workflow and Visualization
The general workflow for using this compound in experiments involves the preparation of the dye, loading it onto the biological sample, and subsequent imaging to record changes in membrane potential.
Caption: Experimental workflow for using this compound dye.
Signaling and Applications
This compound does not directly participate in or visualize a specific signaling pathway. Instead, it serves as a reporter of the outcome of various signaling events that lead to changes in a cell's membrane potential. These events include:
-
Action potential firing: The rapid depolarization and repolarization of the neuronal or cardiac cell membrane.
-
Synaptic transmission: Postsynaptic potential changes resulting from neurotransmitter binding to receptors.
-
Ion channel activity: The opening and closing of voltage-gated or ligand-gated ion channels.
By monitoring these changes, researchers can infer the functional consequences of various stimuli, genetic modifications, or pharmacological interventions on cellular excitability and signaling.
Caption: Logical relationship of this compound to membrane potential signaling.
Conclusion
The successful application of this compound in experimental settings is highly dependent on proper preparation and handling. By following the detailed protocols outlined in this guide, researchers can ensure the reliable and effective use of this powerful tool for investigating the electrophysiological properties of excitable cells. The provided tables and diagrams serve as a quick reference for the solubility, preparation, and experimental workflow of this compound, facilitating its integration into various research applications.
References
- 1. biotium.com [biotium.com]
- 2. Optical Mapping of Cardiomyocytes in Monolayer Derived from Induced Pluripotent Stem Cells [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 5. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of RH Series Voltage-Sensitive Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring real-time electrical activity in excitable cells, providing a window into the dynamic processes that govern neuronal communication and cardiac function. Among the various classes of VSDs, the RH series, developed in the laboratory of Amiram Grinvald and Rina Hildesheim at the Weizmann Institute of Science, stands out for its significant contributions to neuroscience. These styryl dyes, characterized by their rapid response times and high voltage sensitivity, have enabled researchers to visualize and map neuronal activity with unprecedented spatiotemporal resolution. This technical guide delves into the discovery, history, and core applications of the RH series of voltage-sensitive dyes, providing researchers with the foundational knowledge to effectively utilize these probes in their own investigations.
Discovery and History: A Timeline of Innovation
The development of voltage-sensitive dyes was driven by the need to overcome the limitations of electrode-based methods for monitoring electrical activity in large populations of neurons. The early work of scientists like L.B. Cohen and A. Grinvald in the 1970s laid the groundwork for optical imaging of neuronal activity. The RH series emerged from a systematic effort to synthesize and screen dyes with optimal properties for neurobiological applications.
A significant breakthrough in the RH series was the development of the "blue" dyes, including RH1691 , RH1692 , and RH1838 . These dyes were specifically designed to have excitation and emission spectra in the far-red region of the spectrum (longer than 600 nm). This innovation was crucial for in vivo imaging, as it minimized the absorption of light by hemoglobin, thereby reducing the "pulsation artifact" caused by blood flow in the brain.[1][2] This artifact had been a major obstacle in obtaining clear optical signals from living animals. The reduction of this artifact significantly improved the signal-to-noise ratio, allowing for the detection of subtle changes in membrane potential.[1][2]
The naming convention "RH" is a direct acknowledgment of the pioneering work of Rina Hildesheim in their synthesis and development.
Mechanism of Voltage Sensing: The Electrochromic Effect
RH series dyes are classified as "fast" VSDs, meaning they respond to changes in membrane potential on the order of microseconds. Their mechanism of action is based on the electrochromic effect, also known as the Stark effect. These amphiphilic molecules insert into the cell membrane, aligning their chromophore, the light-absorbing part of the molecule, with the electric field across the membrane.
A change in the membrane potential alters the electric field, which in turn perturbs the electronic ground and excited states of the dye's chromophore. This results in a shift in the dye's absorption and fluorescence spectra. This spectral shift is linearly proportional to the change in membrane potential, allowing for a quantitative measurement of electrical activity.
Quantitative Data on RH Series Dyes
The selection of an appropriate RH dye depends on the specific experimental requirements, such as the preparation being studied, the imaging setup, and the desired signal-to-noise ratio. The following tables summarize key quantitative data for some of the commonly used RH series dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Voltage Sensitivity (%ΔF/F per 100mV) | Key Features & Applications |
| RH237 | 528 | 782 | ~10-20% | One of the earlier RH dyes, used in a variety of preparations. |
| RH414 | 532 | >700 | ~10-20% | Used for in vivo imaging in various animal models. |
| RH421 | 515 | 704 | >20% in neuroblastoma cells | High sensitivity, suitable for neuronal imaging.[3] |
| RH795 | 530 | 712 | Variable, suitable for long-term imaging | Lower phototoxicity compared to some other dyes, making it suitable for longer experiments.[4] |
| RH1691 | ~630 | >665 | ~10-28% | "Blue" dye, minimizes hemoglobin absorption artifact in in vivo imaging. Widely used for cortical mapping.[5][6] |
| RH1692 | ~630 | >665 | Similar to RH1691 | "Blue" dye with similar properties to RH1691.[1] |
| RH1838 | ~630 | >665 | Similar to RH1691 | "Blue" dye with similar properties to RH1691.[1] |
Note: The exact excitation and emission maxima and voltage sensitivity can vary depending on the specific membrane environment and experimental conditions. The %ΔF/F represents the fractional change in fluorescence intensity.
Experimental Protocols
The successful application of RH series dyes requires careful attention to the experimental protocol, from tissue preparation and staining to data acquisition and analysis. Below are detailed methodologies for key experiments.
In Vivo Cortical Staining and Imaging with RH1691
This protocol is adapted from studies performing voltage-sensitive dye imaging in the cortex of living rodents.[5][7]
1. Surgical Preparation:
- Anesthetize the animal according to approved institutional protocols.
- Perform a craniotomy over the cortical region of interest.
- Carefully remove the dura mater to allow for direct application of the dye to the cortical surface.
2. Staining Procedure:
- Prepare a staining solution of RH1691 at a concentration of 0.1-1 mg/mL in artificial cerebrospinal fluid (aCSF).[6]
- Construct a small well or chamber around the craniotomy to contain the staining solution.
- Apply the staining solution directly to the exposed cortex for 60-90 minutes.[7]
- During staining, it is beneficial to gently circulate the dye solution to ensure even staining.
- After the incubation period, thoroughly wash the cortical surface with fresh aCSF for at least 15 minutes to remove unbound dye.[6]
3. Imaging:
- Cover the craniotomy with agarose and a glass coverslip to stabilize the brain and prevent drying.
- Use a fluorescence microscope equipped with appropriate filters for RH1691 (e.g., excitation ~630 nm, emission >665 nm).[5]
- Acquire images using a high-speed camera capable of capturing the rapid changes in fluorescence associated with neuronal activity.
In Vitro Brain Slice Staining and Imaging
This protocol is suitable for studying neuronal circuits in acute brain slices.
1. Brain Slice Preparation:
- Prepare acute brain slices (typically 300-400 µm thick) from the brain region of interest using a vibratome.
- Maintain the slices in an interface or submerged chamber with continuous perfusion of oxygenated aCSF.
2. Staining Procedure:
- Incubate the brain slices in aCSF containing the desired RH dye (e.g., RH795 at 0.1-0.2 mg/mL) for 20-60 minutes.[4]
- The optimal staining time and concentration may need to be determined empirically for different brain regions and dye batches.
- After staining, transfer the slices to a recording chamber perfused with normal aCSF.
3. Imaging:
- Use an upright or inverted fluorescence microscope with the appropriate filter set for the chosen dye.
- Stimulate neuronal pathways of interest using a stimulating electrode and record the evoked optical signals with a fast camera.
Signaling Pathways and Experimental Workflows
RH series voltage-sensitive dyes have been instrumental in elucidating the spatiotemporal dynamics of neuronal activity in various brain regions. The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a conceptual representation of cortical information processing studied with these dyes.
Conclusion
The RH series of voltage-sensitive dyes, born from the pioneering work of Rina Hildesheim and Amiram Grinvald, has revolutionized our ability to study the electrical dynamics of the brain. From the early developments to the creation of the "blue" dyes that overcame critical hurdles in in vivo imaging, this family of probes has provided neuroscientists with a powerful toolkit for mapping neuronal circuits and understanding the spatiotemporal patterns of cortical activity. By providing detailed protocols and quantitative data, this guide aims to empower researchers to harness the full potential of RH series dyes in their quest to unravel the complexities of the nervous system. As imaging technologies and dye chemistry continue to advance, the legacy of the RH series will undoubtedly continue to inspire new innovations in the field of functional neuroimaging.
References
- 1. ‘Blue’ voltage-sensitive dyes for studying spatiotemporal dynamics in the brain: visualizing cortical waves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 3. A Toolbox for Spatiotemporal Analysis of Voltage-Sensitive Dye Imaging Data in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 5. journal.r-project.org [journal.r-project.org]
- 6. Frontiers | Advancements in the Quest to Map, Monitor, and Manipulate Neural Circuitry [frontiersin.org]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Methodological & Application
Application Notes and Protocols for RH 237 Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a lipophilic, cationic styryl dye renowned for its rapid response and sensitivity to changes in membrane potential, making it a valuable tool for functional imaging of excitable cells like neurons.[1][2] This voltage-sensitive dye (VSD) embeds itself in the plasma membrane and exhibits changes in its fluorescence intensity and spectral properties in response to electrical events such as action potentials and synaptic activity.[3] Its fast response time allows for the monitoring of neuronal firing and network dynamics with high temporal resolution. This compound is particularly useful for investigating ion channel function and screening for neuroactive compounds.[4]
Mechanism of Action
This compound operates by partitioning into the lipid bilayer of the cell membrane. The dye's chromophore, a conjugated system of double bonds, is sensitive to the local electric field. When the membrane potential changes, the electric field across the membrane is altered. This change in the electric field affects the electronic state of the dye molecule, leading to a rapid change in its fluorescence emission. Depolarization of the neuronal membrane typically causes a decrease in the fluorescence intensity of this compound.[5] This mechanism allows for the direct optical measurement of voltage changes across the neuronal membrane.
Spectral Properties
The spectral characteristics of this compound are dependent on its environment. In methanol, the dye has an excitation maximum of approximately 528 nm and an emission maximum of around 782 nm.[1] However, when bound to cell membranes, these spectra typically experience a blue shift. The excitation peak shifts by about 20 nm, and the emission peak shifts by as much as 80 nm.[1][2] It is crucial to consider these shifts when selecting filters for fluorescence microscopy.
| Solvent/Environment | Excitation Maximum (nm) | Emission Maximum (nm) |
| Methanol | ~528 | ~782 |
| Ethanol | ~532 | ~777 |
| Cell Membrane (approximated) | ~510 | ~700 |
Experimental Protocols
Materials and Reagents
-
This compound dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Hanks' Balanced Salt Solution (HBSS) or desired physiological buffer
-
Cultured neurons on coverslips or in imaging plates
-
Fluorescence microscope with appropriate filter sets
Stock Solution Preparation
-
Prepare a 1 mM stock solution of this compound by dissolving 5 mg of the dye in 10.06 mL of anhydrous DMSO.
-
For a more concentrated stock, dissolve 5 mg of RH237 in 2 ml of DMSO.[6]
-
Store the stock solution at -20°C, protected from light and moisture.
Staining Protocol for Cultured Neurons
This protocol is a general guideline and may require optimization for specific neuron types and experimental conditions.
-
Prepare Working Solution: Dilute the this compound stock solution to a final working concentration of 1-5 µM in a physiological buffer such as HBSS. The optimal concentration should be determined experimentally.[7] For example, a 1:1000 dilution of a 2.5 mg/mL stock solution can be used.[6]
-
Cell Preparation: Grow neurons on poly-D-lysine coated coverslips or imaging dishes to ensure adherence.[3]
-
Staining:
-
Remove the culture medium from the neurons.
-
Gently wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 5-15 minutes at 37°C.[6] Incubation can also be performed at room temperature.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells gently two to three times with fresh, pre-warmed physiological buffer to remove unbound dye and reduce background fluorescence. A 30-minute wash in fresh CO2-insensitive media has also been reported.[8]
-
-
Imaging:
-
Image the stained neurons immediately using a fluorescence microscope.
-
Excite the dye around 520-550 nm and collect the emission above 610 nm or more specifically around 700 nm, considering the blue shift in the membrane environment.[6][8]
-
Use the lowest possible illumination intensity and exposure time to minimize phototoxicity.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 1 mM or 2.5 mg/mL | Dissolve in anhydrous DMSO. |
| Working Concentration | 1 - 5 µM | Optimal concentration should be determined experimentally. |
| Incubation Time | 5 - 15 minutes | Longer times may increase background signal. |
| Incubation Temperature | Room Temperature or 37°C | 37°C may facilitate faster staining. |
| Excitation Wavelength | 520 - 550 nm | |
| Emission Wavelength | > 610 nm (long pass) or ~700 nm (band pass) |
Application Notes and Best Practices
-
Phototoxicity: Like many fluorescent dyes, this compound can be phototoxic, especially with prolonged or high-intensity illumination.[4][9] To mitigate this, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio. Using specialized imaging media with photostable components can also help reduce phototoxicity.[10]
-
Signal-to-Noise Ratio: To improve the signal-to-noise ratio, ensure thorough washing to remove unbound dye. Background subtraction may also be necessary during image analysis.
-
Controls: It is advisable to have an unstained control to assess the baseline fluorescence of the neurons and a vehicle control (buffer with DMSO) to ensure the solvent does not affect neuronal activity.
-
Ratiometric Imaging: this compound undergoes a spectral shift upon changes in membrane potential, which allows for ratiometric measurements to obtain a more robust and quantitative assessment of voltage changes.[3]
Visualizations
Caption: Mechanism of this compound voltage sensing in the cell membrane.
Caption: Experimental workflow for staining cultured neurons with this compound.
References
- 1. biotium.com [biotium.com]
- 2. RH237 - Biotium [bioscience.co.uk]
- 3. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Voltage and Calcium Dual Channel Optical Mapping of Cultured HL-1 Atrial Myocyte Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blue Light-Induced Gene Expression Alterations in Cultured Neurons Are the Result of Phototoxic Interactions with Neuronal Culture Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo RH237 Imaging
Introduction
In vivo imaging using voltage-sensitive dyes (VSDs) provides a powerful method for monitoring the real-time electrical activity of large neuronal populations with high spatial and temporal resolution. RH237 is a fast-response potentiometric styryl dye used for functional imaging of membrane potential changes in neurons and other excitable cells.[1][2][3] Its mechanism relies on changes in its electronic structure upon binding to the cell membrane, which results in a membrane potential-dependent shift in its fluorescence spectrum.[3][4] This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to perform in vivo RH237 imaging in animal models, typically mice, focusing on cortical imaging through a cranial window.
Key Experimental Protocols
Preparation of RH237 Staining Solution
Proper preparation of the dye is critical for successful staining and imaging.
-
Stock Solution: Prepare a stock solution of RH237 by dissolving 5 mg of the dye in 2 ml of dimethyl sulfoxide (DMSO).[5] This creates a concentrated stock that can be stored at -20°C, protected from light.[1]
-
Working Solution: On the day of the experiment, dilute the stock solution 1:1,000 in sterile artificial cerebrospinal fluid (aCSF) or a suitable saline solution (e.g., Hanks' Salt solution) to create the final working solution.[5] The final concentration may need to be optimized for your specific application, but a starting point is typically in the low micromolar range.
Animal Preparation and Surgical Procedure for Cranial Window Implantation
A chronic cranial window provides optical access to the brain for long-term imaging studies.[6][7] The following protocol is a standard procedure for implanting a cranial window in a mouse.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools (scissors, forceps, dental drill, scalpel)
-
Antiseptics (Betadine, 70% ethanol)
-
Analgesics and anti-inflammatory drugs (e.g., Dexamethasone, Carprofen)[7][9]
Procedure:
-
Anesthesia and Animal Fixation: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[7] Secure the animal in a stereotaxic frame, resting on a heating pad to maintain body temperature. Apply eye ointment to prevent corneal drying.[7]
-
Surgical Site Preparation: Shave the fur from the scalp.[7] Disinfect the skin with three alternating swabs of Betadine and 70% ethanol.[7] Administer pre-operative analgesics and dexamethasone to reduce inflammation.[7]
-
Scalp Incision and Skull Exposure: Make a midline incision in the scalp and retract the skin to expose the skull.[7][10] Gently scrape away the periosteum (connective tissue) from the skull surface to ensure a dry and clean area for the implant.[7]
-
Craniotomy: Using a high-speed dental drill, carefully create a circular groove (3-5 mm diameter) over the cortical region of interest. Continuously apply sterile saline to cool the skull and prevent heat damage. Stop drilling when a very thin layer of bone remains.[7] Carefully remove the bone flap with fine forceps, exposing the dura mater.
-
Dye Application (Staining):
-
Create a small well or chamber around the craniotomy using dental cement or a silicone elastomer.
-
Carefully apply the RH237 working solution directly onto the exposed dura/cortex.
-
Incubate for 30-60 minutes in the dark to allow the dye to penetrate the tissue. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the cortical surface multiple times with fresh, sterile aCSF to remove excess dye.
-
-
Window Implantation: Place a sterile glass coverslip, sized to the craniotomy, directly onto the dura.[10] Seal the edges of the coverslip to the skull using a thin layer of cyanoacrylate glue.[10] Be careful to avoid getting glue under the coverslip.[7]
-
Headpost Fixation and Well Creation: Secure a headpost to the skull using dental acrylic.[12] Build up a wall of dental acrylic around the cranial window to create a well for immersion fluid during imaging.[7]
-
Post-Operative Care: Administer post-operative analgesics.[9] Monitor the animal closely during recovery. Allow the animal to recover for several days to weeks before commencing imaging sessions. Check the window for clarity before imaging.[10]
In Vivo Two-Photon Imaging
Two-photon microscopy is the preferred method for in vivo RH237 imaging due to its deep tissue penetration and reduced phototoxicity.[13][14]
Equipment:
-
Two-photon microscope with a Ti:Sapphire laser.
-
Appropriate filter sets for RH237.
-
Image acquisition software (e.g., ScanImage).[15]
Procedure:
-
Animal Fixation: Secure the head-fixed, awake or lightly anesthetized animal under the microscope objective.
-
Imaging Parameters Setup:
-
Fill the well around the cranial window with sterile saline or aCSF.
-
Tune the laser to the appropriate excitation wavelength for RH237. While the one-photon excitation peak is ~530 nm, two-photon excitation occurs at longer wavelengths, typically in the 800-880 nm range.[15][17]
-
Set the laser power to the minimum level necessary to obtain a good signal-to-noise ratio, typically below 70 mW at the sample to avoid phototoxicity.[15]
-
Select the appropriate emission filter. For RH237, a long-pass filter (e.g., >630 nm or 660-740 nm) is commonly used.[17][18][19]
-
-
Data Acquisition:
-
Acquire images or line scans at a high frame rate (e.g., 500 Hz for line scans) to capture rapid changes in membrane potential.[15]
-
Record the fluorescence signals over time, correlating them with sensory stimuli or behavioral events.
-
Synchronize imaging data with behavioral data using custom-written code or acquisition software features.[16]
-
Data Analysis
The analysis of VSD imaging data involves several steps to extract meaningful physiological signals.
-
Motion Correction: Correct for movement artifacts, which can be significant in awake, behaving animals.
-
Signal Extraction: Define regions of interest (ROIs) corresponding to individual cells or neuronal populations and extract the average fluorescence intensity for each ROI over time.
-
Bleaching Correction: Correct for photobleaching, which appears as a slow decay in the fluorescence signal over the course of the experiment.
-
Signal Normalization: The fluorescence signal (F) is typically represented as a fractional change (ΔF/F), where ΔF is the change in fluorescence from the baseline (F). This normalization allows for comparison of signals across different cells and experiments.
-
Event Detection: Identify and analyze fluorescence transients that correspond to neuronal firing (action potentials) or subthreshold depolarizations.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo RH237 imaging.
| Parameter | Value | Reference / Notes |
| RH237 Properties | ||
| Molecular Weight | 496.71 g/mol | [1] |
| Excitation (1-photon, in MeOH) | 528 nm | [1] |
| Emission (1-photon, in MeOH) | 782 nm | [1] |
| Solvent for Stock | DMSO | [1][5] |
| Storage | -20°C, protected from light | [1] |
| Surgical & Staining Parameters | ||
| Anesthesia (Induction) | 3-4% Isoflurane | |
| Anesthesia (Maintenance) | 1.5-2% Isoflurane | [7] |
| Craniotomy Diameter | 3-5 mm | [11][12] |
| Dye Incubation Time | 30-60 minutes | Should be optimized empirically. |
| Two-Photon Imaging Parameters | ||
| Excitation Wavelength (2-photon) | 800 - 880 nm | [15] Typical range for red-shifted dyes. |
| Excitation Light Source | Ti:Sapphire Laser | [15][16] |
| Emission Filter | Long-pass >630 nm or Band-pass 660-740 nm | [18][19] |
| Objective | 20x or 40x Water Immersion | [15][16] |
| Laser Power at Sample | < 70 mW | [15] To minimize phototoxicity. |
| Acquisition Rate (Line Scan) | ~500 Hz | [15] For resolving fast electrical events. |
Visualizations
Caption: Experimental workflow for in vivo RH237 imaging.
Caption: Mechanism of RH237 as a voltage-sensitive dye.
References
- 1. biotium.com [biotium.com]
- 2. RH237 - Biotium [bioscience.co.uk]
- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 4. The mechanism of voltage-sensitive dye responses on sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage and Calcium Dual Channel Optical Mapping of Cultured HL-1 Atrial Myocyte Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Removable cranial windows for long-term imaging in awake mice | Springer Nature Experiments [experiments.springernature.com]
- 7. Video: A Craniotomy Surgery Procedure for Chronic Brain Imaging [jove.com]
- 8. snmmi.org [snmmi.org]
- 9. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cranial imaging window implantation technique for longitudinal multimodal imaging of the brain environment in live mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Results for "Two-photon In Vivo Imaging" | Springer Nature Experiments [experiments.springernature.com]
- 14. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. In vivo two-photon calcium imaging dataset_Day 1 - Mendeley Data [data.mendeley.com]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous triple-parametric optical mapping of transmembrane potential, intracellular calcium and NADH for cardiac physiology assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Optimal RH 237 Concentration for Brain Slice Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
RH 237 is a fast-response, potentiometric fluorescent dye belonging to the styryl family, widely utilized for the functional imaging of membrane potential in neurons and other excitable cells.[1][2] Its lipophilic nature allows it to insert into the plasma membrane, where its spectral properties are sensitive to changes in the surrounding electric field.
The primary mechanism of this compound involves a voltage-dependent electrochromic shift in its electronic structure. A change in transmembrane potential alters the dye's environment, leading to a rapid shift in its fluorescence excitation and emission spectra.[3] This allows for the optical detection of neuronal activity, such as action potentials and synaptic events, with high temporal resolution.[2][4] While highly effective, it is important to note that like other voltage-sensitive dyes, this compound can exhibit phototoxicity and may have pharmacological effects at higher concentrations, necessitating careful optimization for each experimental setup.[3]
Mechanism of Action Diagram
The following diagram illustrates the response of this compound to changes in neuronal membrane potential.
Caption: Mechanism of this compound voltage-dependent fluorescence.
Quantitative Data Summary
The optimal concentration and imaging parameters for this compound should be empirically determined, as they can vary between tissue types and experimental conditions.[2] The following table summarizes key parameters gathered from various sources.
| Parameter | Value | Notes |
| Working Concentration | 1 - 5 µM | This is a recommended starting range.[2] The final concentration should be optimized to maximize the signal-to-noise ratio (SNR) while minimizing phototoxicity.[5][6][7] Some specific applications may use lower concentrations (e.g., 250-500 nM for genetically targeted variants).[8] |
| Incubation Time | 20 - 120 minutes | Shorter times (20-25 min) have been reported as effective.[9] Longer incubations (e.g., 2 hours) may be necessary for deeper tissue penetration but increase the risk of non-specific labeling and toxicity.[9] |
| Solvent for Stock | DMSO or Ethanol (EtOH) | This compound is a dark solid soluble in DMSO or EtOH.[1][10] A common stock concentration is 1 mM.[10] |
| Excitation (λex) | ~506 nm (in membrane) | The excitation maximum is ~528 nm in Methanol (MeOH) and ~532 nm in EtOH.[1][2] In a membrane environment, the spectrum is typically blue-shifted by about 20 nm.[1][2] |
| Emission (λem) | ~687 nm (in membrane) | The emission maximum is ~782 nm in MeOH and ~777 nm in EtOH.[1][2] In a membrane environment, the spectrum can be blue-shifted by as much as 80 nm.[1][2][3] |
Detailed Protocol for Staining Brain Slices with this compound
This protocol provides a generalized procedure for staining acute brain slices. Modifications may be required based on the specific tissue and imaging system.
Required Materials and Reagents
-
This compound dye (e.g., Biotium #61018, Lumiprobe #43520)
-
DMSO or high-purity Ethanol
-
Artificial Cerebrospinal Fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Vibratome or tissue slicer
-
Incubation chamber for brain slices
-
Fluorescence microscope with appropriate filters for far-red imaging
-
Perfusion/imaging chamber
Experimental Workflow Diagram
Caption: Experimental workflow for this compound brain slice imaging.
Step-by-Step Methodology
Step 1: Reagent Preparation
-
Prepare aCSF and continuously saturate with carbogen gas for at least 30 minutes prior to use to maintain physiological pH and oxygenation. The solution should be kept on ice during the slicing procedure.[11]
-
Prepare a 1 mM stock solution of this compound by dissolving the solid dye in high-quality, anhydrous DMSO or Ethanol.[1][10] Store this stock solution at -20°C, protected from light and moisture.
Step 2: Brain Slice Preparation
-
Prepare acute brain slices from the region of interest at a desired thickness (typically 250-300 µm) using a vibratome in ice-cold, carbogenated aCSF.[11][12]
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for a recovery period of at least 30 minutes.
Step 3: Staining Protocol
-
Prepare the staining solution by diluting the 1 mM this compound stock solution into pre-warmed, carbogenated aCSF to a final working concentration of 1-5 µM.[2] Vortex the solution thoroughly to ensure the dye is fully dissolved.
-
After the recovery period, transfer the brain slices into the staining solution.
-
Incubate the slices for 20-30 minutes at 32-34°C, protected from light.[9] Incubation time is a critical parameter that requires optimization.
-
Following incubation, carefully wash the slices by transferring them back to fresh, carbogenated aCSF for at least 10-15 minutes to remove excess dye from the extracellular space.
Step 4: Imaging
-
Transfer a stained and washed slice to the recording chamber on the microscope stage, continuously perfused with heated (32-34°C), carbogenated aCSF.
-
Allow the slice to settle for 5-10 minutes before beginning image acquisition.
-
Using a fluorescence microscope, excite the tissue with light centered around 510-530 nm and collect the emitted fluorescence using a long-pass filter (e.g., >670 nm).
-
Minimize light exposure to the slice to reduce phototoxicity and photobleaching, which can compromise cell health and signal quality.[5][6] Use the lowest possible excitation power and exposure time that provides an adequate signal-to-noise ratio (SNR).[7][13][14]
Step 5: Troubleshooting and Considerations
-
Low Signal/High Background: If the signal is weak, consider increasing the dye concentration or incubation time. If the background is high, ensure a thorough washing step.
-
Phototoxicity: Signs of phototoxicity include swelling of cells, blebbing, and a progressive loss of physiological response. Reduce excitation light intensity or duration.
-
Dye Precipitation: this compound is poorly soluble in aqueous solutions. Ensure the stock solution is fully dissolved in DMSO/EtOH before diluting into aCSF and that the final solution is well-mixed.
-
Variability: No single dye provides the optimal response under all conditions.[3] The ideal parameters may differ from those described here and require empirical validation.
References
- 1. biotium.com [biotium.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two-photon chloride imaging in neurons of brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A silicon-rhodamine chemical-genetic hybrid for far red voltage imaging from defined neurons in brain slice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.igem.org [static.igem.org]
- 11. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantification of Signal-to-Noise Ratio in Cerebral Cortex Recordings Using Flexible MEAs With Co-localized Platinum Black, Carbon Nanotubes, and Gold Electrodes [frontiersin.org]
Application Notes and Protocols: Using RH 237 with Two-Photon Microscopy for Deep Tissue Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring the electrical activity of neurons and other excitable cells. RH 237 is a fast-response potentiometric styryl dye that exhibits changes in its fluorescence intensity and spectrum in response to changes in membrane potential[1][2]. When combined with two-photon microscopy, this compound allows for deep-tissue imaging of neuronal activity with high spatiotemporal resolution and reduced phototoxicity compared to conventional one-photon techniques[3][4][5]. This makes the combination ideal for in vivo studies of neural circuits, synaptic integration, and wave propagation in the brain[4][6].
These application notes provide an overview of the properties of this compound, protocols for its use in two-photon microscopy for deep tissue imaging, and examples of its application in neuroscience research.
Data Presentation
Table 1: Spectral and Two-Photon Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation Maximum (in methanol) | 528 nm | [7] |
| One-Photon Emission Maximum (in methanol) | 782 nm | [7] |
| One-Photon Excitation Maximum (in cell membranes) | ~508 nm (blue-shifted by ~20 nm) | [7] |
| One-Photon Emission Maximum (in cell membranes) | ~702 nm (blue-shifted by ~80 nm) | [7] |
| Optimal Two-Photon Excitation Wavelengths | <800 nm, >960 nm | [3] |
| Two-Photon Action Cross-Section (σ₂φ) at 800 nm | 8.9 GM | [3] |
| Emission Maximum (after two-photon excitation) | 676 nm (in octanol) | [3] |
Note: GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹
Table 2: Performance Metrics for in vivo Two-Photon Voltage Imaging
| Parameter | Typical Range/Value | Considerations | References |
| Imaging Depth | Up to 500 µm in mouse cortex | Dependent on tissue scattering, laser power, and detector sensitivity. Can be extended with advanced techniques. | [8] |
| Temporal Resolution | Sub-millisecond (limited by scanning speed) | Significantly faster than genetically encoded calcium indicators (GECIs) like GCaMPs, which have rise times on the order of tens to hundreds of milliseconds. | [1][4][9] |
| Signal-to-Noise Ratio (SNR) | Highly dependent on dye loading, laser power, and detector efficiency. | A key challenge in voltage imaging due to the small fractional fluorescence changes. | [8][10][11] |
| Sensitivity | ~0.5%/mV (for related ANNINE dyes) | The fractional change in fluorescence per millivolt change in membrane potential. | [5] |
Experimental Protocols
Protocol 1: In Vivo Bulk Loading of this compound in Mouse Cortex
This protocol describes the procedure for bulk loading of this compound into the superficial layers of the mouse cortex for imaging average membrane potential dynamics.
Materials:
-
This compound dye (e.g., from Biotium or Creative Biolabs)[2][7]
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (ACSF)
-
Surgical tools for craniotomy (drill, forceps, etc.)
-
Stereotaxic frame
-
Anesthesia machine (e.g., for isoflurane)
-
Heating pad
-
Two-photon microscope with a Ti:Sapphire laser
Procedure:
-
Animal Preparation and Anesthesia:
-
Craniotomy:
-
Shave the fur over the scalp and sterilize the skin with betadine and ethanol[12][14].
-
Make a midline incision and retract the skin to expose the skull[15].
-
Gently scrape away the periosteum to ensure the skull is clean and dry[13].
-
Using a high-speed dental drill, create a circular craniotomy (3-5 mm in diameter) over the brain region of interest (e.g., somatosensory or visual cortex)[12][14]. Be careful not to apply excessive pressure and to leave the dura mater intact.
-
Gently remove the bone flap with fine forceps[12].
-
-
Dye Preparation and Loading:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in ACSF to the final working concentration (typically 0.1-1 mM). The final DMSO concentration should be kept low to avoid tissue damage[16].
-
Carefully apply the this compound solution directly onto the exposed dura mater.
-
Allow the dye to incubate for 60-90 minutes. During this time, keep the craniotomy moist with the dye solution.
-
-
Washing and Sealing the Cranial Window:
-
Two-Photon Imaging:
-
Transfer the animal to the stage of the two-photon microscope.
-
Tune the laser to an appropriate excitation wavelength for this compound (e.g., around 800 nm or 960 nm)[3].
-
Locate the stained region and adjust the laser power and detector gain to achieve a good signal-to-noise ratio, being careful to minimize phototoxicity[17].
-
Collect fluorescence emission using appropriate filters (e.g., a bandpass filter centered around 670-710 nm)[18][19].
-
Acquire time-series images to record voltage dynamics.
-
Protocol 2: Data Analysis Workflow for Two-Photon Voltage Imaging
The analysis of two-photon voltage imaging data aims to extract meaningful signals from noisy, high-speed recordings.
Steps:
-
Preprocessing:
-
Motion Correction: Correct for brain motion artifacts, which can be significant in awake, behaving animals.
-
Memory Mapping: For large datasets, memory mapping allows for efficient data handling without loading the entire dataset into RAM[20].
-
-
Signal Extraction:
-
Region of Interest (ROI) Segmentation: Automatically or manually identify neurons or regions of interest. Correlation images and mean intensity projections can aid in this process[20][21].
-
Fluorescence Trace Extraction: For each ROI, extract the average fluorescence intensity over time to generate a raw fluorescence trace.
-
-
Denoising and Spike Extraction:
Note: Software packages like VolPy are specifically designed for the analysis of voltage imaging data and incorporate these steps in an automated pipeline[20].
Visualizations
Signaling Pathway Diagram
References
- 1. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 6. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 7. biotium.com [biotium.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Fast and sensitive GCaMP calcium indicators for imaging neural populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 11. arxiv.org [arxiv.org]
- 12. Craniotomy Procedure for Visualizing Neuronal Activities in Hippocampus of Behaving Mice [jove.com]
- 13. A Craniotomy Surgery Procedure for Chronic Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implantation of a Cranial Window for Repeated In Vivo Imaging in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: A Craniotomy Surgery Procedure for Chronic Brain Imaging [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. extranet.fredhutch.org [extranet.fredhutch.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. VolPy: Automated and scalable analysis pipelines for voltage imaging datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for RH 237 Loading and Washout in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a fast-response, lipophilic, cationic styryl dye renowned for its utility in functional imaging of excitable cells.[1][2][3] As a voltage-sensitive dye (VSD), its fluorescence intensity changes linearly with shifts in membrane potential, making it an invaluable tool for monitoring synaptic activity, ion channel function, and action potentials in primary cell cultures such as neurons and cardiomyocytes.[1][4][5][6][7] This document provides detailed application notes and standardized protocols for the effective loading and washout of this compound in primary cell cultures, ensuring reproducible and high-quality data for your research needs.
This compound partitions into the outer leaflet of the plasma membrane, and its spectral properties are sensitive to the surrounding electric field.[4] Changes in membrane potential cause a rapid alteration in the dye's electronic structure, leading to a corresponding change in its fluorescence emission.[2][4][8] This fast response time allows for the real-time optical recording of electrical activity in living cells.
Data Presentation
Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Methanol) | ~528 nm | [1][2][6][9] |
| Emission Maximum (Methanol) | ~782 nm | [1][2][6][9] |
| Excitation Blueshift (in Membrane) | ~20 nm | [1][2][3][9] |
| Emission Blueshift (in Membrane) | ~80 nm | [1][2][3][9] |
| Solubility | DMSO | [1][2][6][9] |
Recommended Staining Parameters for Primary Cell Cultures
| Parameter | Primary Neurons | Primary Cardiomyocytes | General Recommendation |
| Stock Solution Concentration | 1-5 mM in DMSO | 1-5 mM in DMSO | Prepare a high-concentration stock to minimize solvent effects on cells. |
| Working Concentration | 1-10 µM | 1-10 µM | Start with 1-5 µM and optimize for your specific cell type and experimental conditions.[5] |
| Incubation Time | 15-30 minutes | 10-20 minutes | Shorter incubation times are generally preferred to minimize potential cytotoxicity. |
| Incubation Temperature | 37°C | 37°C | Physiological temperature is typically used for loading living cells. |
| Washout Buffer | Pre-warmed HBSS or physiological saline | Pre-warmed Tyrode's solution or physiological saline | Use a buffer that maintains cell health and osmolarity. |
| Number of Washes | 2-3 times | 2-3 times | Adequate washing is crucial to remove extracellular dye and reduce background fluorescence. |
| Washout Duration | 5-10 minutes per wash | 5-10 minutes per wash | Ensure thorough removal of unbound dye. |
Experimental Protocols
I. Preparation of this compound Stock Solution
-
This compound is a dark solid that is soluble in dimethyl sulfoxide (DMSO).[1][2][6][9]
-
To prepare a 1 mM stock solution, dissolve 1 mg of this compound (MW: 496.71 g/mol ) in approximately 2.01 mL of high-quality, anhydrous DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[1][2][6][9]
II. General Protocol for Staining Primary Cell Cultures
This protocol provides a general guideline for staining adherent primary cells. Optimization may be required for different cell types and culture conditions.
-
Cell Preparation:
-
Culture primary cells (e.g., neurons or cardiomyocytes) on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Ensure cells are healthy and have reached the desired confluency before staining.
-
-
Preparation of Staining Solution:
-
Pre-warm an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) for neurons, Tyrode's solution for cardiomyocytes) to 37°C.
-
Dilute the this compound stock solution into the pre-warmed buffer to the desired final working concentration (start with 1-5 µM). For example, to make 1 mL of 5 µM staining solution from a 1 mM stock, add 5 µL of the stock solution to 995 µL of buffer.
-
Vortex the staining solution gently to ensure it is well-mixed.
-
-
Loading Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed physiological buffer.
-
Add the prepared staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells at 37°C in a cell culture incubator for 10-30 minutes, protected from light. The optimal incubation time should be determined empirically for each cell type to achieve sufficient membrane staining with minimal toxicity.
-
-
Washout Procedure:
-
After incubation, aspirate the staining solution.
-
Gently wash the cells 2-3 times with the pre-warmed physiological buffer. For each wash, add the buffer, incubate for 5-10 minutes, and then aspirate. This step is critical for removing unbound dye and reducing background fluorescence.
-
After the final wash, add fresh pre-warmed buffer to the cells for imaging.
-
Mandatory Visualizations
Signaling Pathway of Voltage-Sensitive Dyes
Caption: Mechanism of this compound fluorescence change with membrane potential.
Experimental Workflow for this compound Staining
Caption: Step-by-step workflow for this compound loading and washout.
Important Considerations and Troubleshooting
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound can be phototoxic, especially with prolonged or high-intensity light exposure. To mitigate this:
-
Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Minimize the duration of light exposure by using neutral density filters, controlling shutter speed, and acquiring images only when necessary.
-
Consider using an antioxidant, such as Trolox, in the imaging medium to reduce the formation of reactive oxygen species.[10]
-
Use red-shifted fluorophores when possible, as longer wavelengths are generally less phototoxic.[11][12]
-
-
Dye Concentration and Incubation Time: The optimal concentration and incubation time can vary between different primary cell types and even different culture batches. It is crucial to perform a titration experiment to determine the lowest effective concentration and shortest incubation time that yields a good signal. Over-loading can lead to cytotoxicity and non-specific staining.
-
Cell Health: The health of the primary cell culture is paramount for successful staining and imaging. Ensure that cells are viable and not stressed before beginning the staining protocol. Use of a viability dye can help assess cell health.
-
Background Fluorescence: Inadequate washout is a common cause of high background fluorescence. Ensure that the washout steps are performed thoroughly. Using a phenol red-free imaging medium can also help reduce background.[13]
By following these detailed protocols and considering the key optimization parameters, researchers can effectively utilize this compound to gain valuable insights into the electrophysiological properties of primary cell cultures.
References
- 1. Gentle Rhodamines for Live-Cell Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 4. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 5. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies | MDPI [mdpi.com]
- 6. biotium.com [biotium.com]
- 7. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 8. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Simultaneous Imaging of Calcium and Voltage with RH 237 and Rhod-2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Simultaneous measurement of membrane potential and intracellular calcium concentration provides a powerful tool for investigating cellular electrophysiology and calcium signaling in excitable cells such as neurons and cardiomyocytes.[1][2][3] This protocol details the use of the voltage-sensitive dye RH 237 and the calcium indicator Rhod-2 for dual imaging applications. This compound is a fast-response potentiometric probe that partitions into the cell membrane and exhibits a change in fluorescence intensity in response to changes in membrane potential.[4][5][6] Rhod-2 is a high-affinity calcium indicator that localizes to the mitochondria and displays a significant increase in fluorescence upon binding to Ca2+.[7][8][9][10] The combination of these dyes is effective for simultaneous imaging because they can be excited at a similar wavelength while having distinct emission spectra, which, with careful filter selection, minimizes spectral crosstalk.[1][11]
Principles of Detection
This compound (Voltage Sensing): this compound is a styryl dye that acts as a fast-response, amphiphilic membrane staining probe.[4][5][12] It intercalates into the lipid bilayer of the cell membrane with its chromophore oriented perpendicular to the membrane surface.[4] Changes in the transmembrane electrical field cause a shift in the electronic structure of the dye, leading to a change in its fluorescence emission.[4] This electrochromic mechanism allows for the rapid and sensitive detection of changes in membrane potential, such as during an action potential.[4]
Rhod-2 (Calcium Sensing): Rhod-2, in its acetoxymethyl (AM) ester form (Rhod-2 AM), is a cell-permeant dye.[7][9] Once inside the cell, cytosolic esterases cleave the AM groups, trapping the fluorescent Rhod-2 molecule intracellularly.[7] Due to its net positive charge, Rhod-2 preferentially accumulates in the mitochondria.[9][10] Upon binding to free Ca2+, the fluorescence quantum efficiency of Rhod-2 significantly increases, resulting in a bright red fluorescence that is proportional to the intracellular calcium concentration.[10][13]
Quantitative Data
A summary of the key spectral properties and other relevant quantitative data for this compound and Rhod-2 is provided in the table below for easy comparison.
| Property | This compound | Rhod-2 |
| Sensing Target | Membrane Potential | Intracellular Calcium (Ca2+) |
| Excitation Maximum (in membrane/bound) | ~506 nm (in neuronal membranes)[5], 528 nm (in MeOH)[12], 532 nm (in EtOH)[14], ~540 nm (in heart)[1] | ~549 nm (Ca2+ bound)[8], 553 nm[15] |
| Emission Maximum (in membrane/bound) | ~687 nm (in neuronal membranes)[5], 782 nm (in MeOH)[12], 777 nm (in EtOH)[14], ~650 nm (in heart)[1] | ~578 nm (Ca2+ bound)[7], 574 nm[8], 577 nm[15], ~585 nm (in heart)[1] |
| Form Supplied | Solid | Acetoxymethyl (AM) ester (solid) |
| Solubility | DMSO | DMSO |
| Typical Working Concentration | 1-5 µM[14] | 2-10 µM[7] |
Note: Spectral properties of dyes can be environment-dependent. The values in membranes are generally blue-shifted compared to those in solvents.[5][12][14][16]
Experimental Protocols
I. Reagent Preparation
1. This compound Stock Solution (1 mM):
-
Dissolve 1 mg of this compound (MW: ~496.71 g/mol ) in 2.01 mL of high-quality, anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light and moisture.
2. Rhod-2 AM Stock Solution (2-5 mM): [17]
-
Prepare a 2 to 5 mM stock solution of Rhod-2 AM in high-quality, anhydrous DMSO.[17]
-
For a 2 mM solution, dissolve 1 mg of Rhod-2 AM in the appropriate volume of DMSO based on its molecular weight.
-
Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[17]
3. Pluronic® F-127 Solution (10% w/v):
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water. This non-ionic detergent helps to increase the aqueous solubility of AM esters.[17][18]
-
Store at room temperature.
4. Probenecid Solution (25 mM):
-
Prepare a 25 mM stock solution of probenecid in a suitable buffer (e.g., HHBS). Probenecid is an organic anion transport inhibitor that can help to prevent the extrusion of the de-esterified dye from the cells.[18]
-
Store as recommended by the manufacturer.
5. Imaging Buffer:
-
Use a Hanks' Balanced Salt Solution with calcium and magnesium, buffered with HEPES (HBSS/HEPES) or a similar physiological buffer appropriate for your cell type.
II. Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on an appropriate imaging dish or coverslip and allow them to adhere overnight in a cell culture incubator.
-
Prepare Dye-Loading Solution:
-
On the day of the experiment, thaw the this compound and Rhod-2 AM stock solutions to room temperature.[17]
-
Prepare the working solution in your chosen imaging buffer. For most cell lines, a final concentration of 4-5 µM for Rhod-2 AM is recommended.[17] A starting concentration of 1-5 µM can be used for this compound.[14]
-
To aid in dye solubilization, you can add Pluronic® F-127 to a final concentration of 0.02-0.04%.[17]
-
If dye extrusion is an issue, probenecid can be included at a final concentration of 1-2.5 mM.[18]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add the dye-loading solution to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes. The optimal incubation time can vary between cell lines and may require empirical determination.[17]
-
-
Wash:
-
After incubation, remove the dye-loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove any extracellular dye. If probenecid was used during loading, it is recommended to also include it in the wash and final imaging buffer.
-
-
De-esterification:
-
After washing, incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the Rhod-2 AM.
-
-
Imaging: The cells are now ready for simultaneous voltage and calcium imaging.
III. Imaging System Configuration
To minimize spectral bleed-through, careful selection of excitation and emission filters is crucial.[1][11][19][20]
-
Excitation: A single excitation wavelength around 540 nm can be used to excite both this compound and Rhod-2.[1]
-
Emission: A dichroic mirror and two separate emission filters are required to separate the fluorescence signals from the two dyes.
-
Detection: The two emission channels should be directed to two separate detectors (e.g., PMTs or cameras) for simultaneous acquisition.
Visualizations
Signaling Pathway
Caption: Cellular signaling cascade from action potential to mitochondrial calcium uptake.
Experimental Workflow
Caption: Step-by-step workflow for simultaneous calcium and voltage imaging.
Spectral Overlap and Crosstalk
Caption: Minimizing spectral crosstalk with appropriate filter selection.
References
- 1. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous voltage and calcium imaging and optogenetic stimulation with high sensitivity and a wide field of view - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using simultaneous voltage and calcium imaging to study fast Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 5. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. stemcell.com [stemcell.com]
- 10. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Spectrum [Rhod-2] | AAT Bioquest [aatbio.com]
- 16. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. MyScope [myscope.training]
- 20. MyScope [myscope.training]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for RH 237 in Cardiac Optical Mapping Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction to RH 237 in Cardiac Optical Mapping
This compound is a fast-response, potentiometric styryl dye widely utilized in cardiac optical mapping to measure changes in transmembrane potential.[1][2] Its lipophilic nature allows it to stain the cell membrane of cardiomyocytes, where its fluorescence intensity changes linearly with the membrane voltage. This property enables high-resolution spatial and temporal mapping of cardiac action potentials, providing critical insights into the electrophysiological properties of the heart in both physiological and pathophysiological conditions.[3][4]
One of the key advantages of this compound is its spectral compatibility with calcium-sensitive indicators, such as Rhod-2 AM, for simultaneous dual optical mapping of both voltage and intracellular calcium transients.[3][5][6][7] This dual-mapping capability is invaluable for studying excitation-contraction coupling, arrhythmia mechanisms, and the effects of pharmacological agents on cardiac electrophysiology.[3][5]
Properties and Mechanism of Action
This compound is a lipophilic cationic dye that embeds itself in the plasma membrane of cells.[8] The dye's fluorescence is sensitive to the surrounding electric field. During membrane depolarization, the fluorescence emission of this compound decreases, providing a direct optical readout of the action potential.[9] This response is rapid, allowing for the faithful recording of fast cardiac action potentials.[4]
Mechanism of Voltage Sensing: The change in fluorescence of this compound in response to membrane potential alterations is attributed to an electrochromic shift. The electric field across the membrane influences the electronic state of the dye molecule, leading to a change in its fluorescence quantum yield and emission spectrum.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound relevant to cardiac optical mapping experiments.
| Parameter | Value | Notes | Source(s) |
| Chemical Name | N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt | [10][11] | |
| Molecular Weight | 496.7 g/mol | [2][11] | |
| Excitation Maximum (in Methanol/Ethanol) | ~528-532 nm | In cell membranes, the excitation peak is typically blue-shifted by approximately 20 nm. | [1][2][8] |
| Emission Maximum (in Methanol/Ethanol) | ~777-782 nm | In cell membranes, the emission peak is typically blue-shifted by approximately 80 nm. | [1][2][8] |
| Typical Excitation Wavelength | 520 ± 5 nm to 540 nm | For dual mapping with Rhod-2, a single excitation source around 530-540 nm is often used. | [7][12][13] |
| Typical Emission Filter | > 610 nm, often a long-pass filter >700 nm | To separate from calcium indicator emission. For example, 610-750 nm or a 710 nm long-pass filter. | [6][9][12] |
| Stock Solution Concentration | 1 - 1.25 mg/mL in DMSO | Aliquots are typically stored at -20°C to avoid repeated freeze-thaw cycles. | [12][14] |
| Working Concentration | 1-5 µM | The optimal concentration should be determined experimentally for each preparation. | [1] |
| Signal-to-Noise Ratio (SNR) | 39 - 58 | Varies with experimental setup (e.g., camera, exposure time). Can be improved with longer exposure times. | [6] |
| Fluorescence Change (ΔF/F) | ~3-20% per 100 mV | The fractional change in fluorescence signal. | [4][5] |
| Phototoxicity and Bleaching | Moderate | This compound can exhibit photobleaching and washout over time, requiring re-staining during long experiments.[5][9] Multiple measurements can lead to a decrease in the fractional fluorescence change.[4] |
Experimental Protocols
The following protocols provide a detailed methodology for using this compound in cardiac optical mapping of Langendorff-perfused hearts.
Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1.25 mg/mL in high-quality, anhydrous dimethyl sulfoxide (DMSO).[14]
-
To avoid repeated freeze-thaw cycles, create single-use aliquots of 30 µL and store them at -20°C, protected from light.[14]
Heart Preparation and Langendorff Perfusion
-
Euthanize the animal model (e.g., mouse, rat, rabbit) in accordance with approved institutional animal care and use committee (IACUC) protocols.[12]
-
Rapidly excise the heart and place it in ice-cold Tyrode's solution.[12]
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Tyrode's solution.[12] The composition of the Tyrode's solution can be found in various publications.[12][14]
-
Allow the heart to equilibrate for a period of 10-20 minutes until a stable rhythm is achieved.
Dye Loading Protocol
-
For Voltage Mapping Only:
-
Prepare a 1 mL loading solution by diluting 30 µL of the this compound stock solution in 970 µL of Tyrode's solution.[13]
-
Slowly inject the loading solution into the perfusion line over 3-7 minutes.[13][14]
-
Follow with a washout period of 5-10 minutes with standard Tyrode's solution to remove excess dye.[13]
-
-
For Dual Voltage and Calcium Mapping (with Rhod-2 AM):
-
First, prepare the Rhod-2 AM loading solution. A common protocol involves mixing 30 µL of a 1 mg/mL Rhod-2 AM stock solution with 30 µL of Pluronic F-127 (20% solution in DMSO) and then diluting this mixture in 940 µL of Tyrode's solution.[13]
-
Inject the Rhod-2 AM solution over 5-10 minutes and allow for a stabilization period of 10 minutes.[6][14]
-
Subsequently, inject the this compound loading solution as described above.[6]
-
A final washout period of 5 minutes is recommended.[13]
-
Excitation-Contraction Uncoupling
To minimize motion artifacts during optical recording, an excitation-contraction uncoupler such as blebbistatin is often used.[15]
-
Prepare a stock solution of blebbistatin in DMSO.
-
Add blebbistatin to the perfusate at a final concentration of 10-15 µM.[9][15]
-
Allow 30-60 minutes for the heart to become quiescent.[9] Note that some protocols may omit the use of uncoupling agents.[12]
Optical Mapping Setup and Data Acquisition
-
Position the heart in a custom-built imaging chamber to reduce movement.[12]
-
Illuminate the epicardial surface of the heart with an appropriate excitation light source (e.g., a high-power LED or a laser) passed through an excitation filter (e.g., 530 ± 30 nm).[12]
-
The emitted fluorescence is collected by a high-speed, high-resolution camera (e.g., sCMOS or CMOS).[6][12]
-
For dual mapping, a dichroic mirror (e.g., 600 nm or 630 nm) is used to split the emission light into two paths.[12][13]
-
The shorter wavelength light, corresponding to the calcium signal (Rhod-2), is passed through a bandpass filter (e.g., 570-595 nm or 590 ± 33 nm).[12][13]
-
The longer wavelength light, corresponding to the voltage signal (this compound), is passed through a long-pass or bandpass filter (e.g., 610-750 nm or 690 ± 50 nm).[12][13]
-
Record the optical signals at a high frame rate (e.g., 1-2 kHz) to capture the rapid dynamics of the action potential and calcium transient.[12]
Data Analysis
The acquired optical mapping data can be analyzed using various software packages, including custom-written programs in MATLAB or Python.[16][17] Key parameters that can be extracted from the this compound signal include:
-
Action Potential Duration (APD) at different repolarization levels (e.g., APD30, APD80).[16]
-
Conduction Velocity (CV).[17]
-
Activation and repolarization maps.
-
Alternans analysis.[16]
Visualizations
Experimental Workflow for Dual Optical Mapping
Caption: Workflow for dual optical mapping of voltage and calcium.
Cardiac Action Potential and Calcium-Induced Calcium Release
Caption: Cardiac excitation-contraction coupling pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A technical review of optical mapping of intracellular calcium within myocardial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 11. scbt.com [scbt.com]
- 12. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
- 13. Simultaneous triple-parametric optical mapping of transmembrane potential, intracellular calcium and NADH for cardiac physiology assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart [jove.com]
- 15. 2.1.2. Dual optical mapping of voltage and calcium [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. themoonlight.io [themoonlight.io]
Application Notes and Protocols for Imaging Mitochondrial Membrane Potential with RH 237
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 237 is a fast-response, lipophilic, cationic styryl dye traditionally utilized for functional imaging of neuronal membrane potential.[1][2] Its properties also make it a suitable probe for monitoring the functional activity of mitochondria.[3][4] As a positively charged molecule, this compound accumulates in the mitochondrial matrix, which is maintained at a negative potential relative to the cytosol. Changes in the mitochondrial membrane potential (ΔΨm) lead to a redistribution of the dye and a corresponding change in its fluorescence intensity, providing a dynamic readout of mitochondrial health and function. These application notes provide a comprehensive overview of the principles and protocols for using this compound to assess mitochondrial membrane potential in living cells.
Principle of Action
The accumulation of the cationic dye this compound within mitochondria is driven by the negative mitochondrial membrane potential. In healthy, respiring mitochondria, the high membrane potential leads to a high concentration of this compound in the matrix. Upon mitochondrial depolarization, the driving force for its accumulation is reduced, causing the dye to redistribute to the cytoplasm, resulting in a decrease in mitochondrial fluorescence. Conversely, hyperpolarization can lead to further dye accumulation and an increase in fluorescence. This Nernstian distribution allows for the qualitative and semi-quantitative assessment of ΔΨm.
Data Presentation
Spectral Properties of this compound
| Solvent | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |
| Methanol | 528 - 550 | 782 - 786 | [1][3] |
| Ethanol | 532 | 777 | [4] |
| Cell Membranes | ~508-530 (blue-shifted by ~20 nm) | ~702-706 (blue-shifted by ~80 nm) | [1][3] |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₀N₂O₃S | [1] |
| Molecular Weight | 496.71 g/mol | [1] |
| Solubility | DMSO, Water, Methanol, Ethanol | [1][3] |
Quantitative Response of Mitochondrial Membrane Potential Dyes (Illustrative)
Specific quantitative data for the fluorescence response of this compound to mitochondrial membrane potential modulators is not extensively documented in the available literature. The following table is an illustrative example based on the expected behavior of cationic mitochondrial dyes. Researchers should empirically determine these values for their specific experimental system.
| Compound | Mechanism of Action | Expected Effect on ΔΨm | Expected Change in this compound Mitochondrial Fluorescence | Typical Concentration Range |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Protonophore, uncoupler of oxidative phosphorylation | Depolarization | Decrease | 1 - 10 µM |
| Oligomycin | ATP synthase inhibitor | Hyperpolarization (initially) | Increase (initially) | 1 - 10 µM |
| Rotenone | Complex I inhibitor | Depolarization | Decrease | 1 - 10 µM |
| Antimycin A | Complex III inhibitor | Depolarization | Decrease | 1 - 10 µM |
| Valinomycin | Potassium ionophore | Depolarization (in the presence of high extracellular K⁺) | Decrease | 1 - 5 µM |
Experimental Protocols
Protocol 1: General Staining of Adherent Cells with this compound for Mitochondrial Membrane Potential Imaging
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Coverslips or imaging-compatible plates
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Cy5 channel)
Procedure:
-
Cell Preparation:
-
Seed adherent cells on glass-bottom dishes, coverslips, or imaging-compatible plates.
-
Culture cells to the desired confluency (typically 60-80%).
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium or a suitable imaging buffer (e.g., HBSS) to a final working concentration of 1-5 µM.[4] The optimal concentration should be determined empirically for each cell type and experimental setup.
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing (Optional but Recommended):
-
After incubation, gently aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed imaging buffer or complete medium to remove excess dye and reduce background fluorescence.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation ~530 nm, emission ~710 nm, accounting for the blue shift in membranes).
-
Acquire images of both control and treated cells to assess changes in mitochondrial fluorescence intensity.
-
Protocol 2: In Situ Calibration and Drug Treatment for Mitochondrial Toxicity Screening
Materials:
-
Cells stained with this compound as per Protocol 1
-
Mitochondrial modulators (e.g., FCCP, Oligomycin)
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Baseline Imaging:
-
After staining with this compound (Protocol 1), acquire baseline fluorescence images of the cells in imaging buffer.
-
-
Drug/Compound Addition:
-
Add the test compound at the desired concentration to the imaging dish.
-
For positive controls, use a known mitochondrial depolarizing agent like FCCP (e.g., 5 µM final concentration) and a hyperpolarizing agent like Oligomycin (e.g., 5 µM final concentration).
-
For a negative control, add the vehicle (e.g., DMSO) at the same final concentration as the test compounds.
-
-
Time-Lapse Imaging:
-
Immediately after adding the compounds, begin time-lapse imaging to monitor the dynamic changes in this compound fluorescence within the mitochondria.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Quantify the average fluorescence intensity within the mitochondria of individual cells or cell populations over time.
-
Normalize the fluorescence intensity of treated cells to the baseline fluorescence and/or to the vehicle control.
-
A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase may suggest hyperpolarization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for measuring mitochondrial membrane potential using this compound.
Caption: Key signaling pathways influenced by mitochondrial membrane potential.
Considerations and Troubleshooting
-
Dye Concentration: The optimal concentration of this compound should be determined empirically. High concentrations can be toxic to cells and may lead to fluorescence quenching, complicating data interpretation.
-
Phototoxicity and Photobleaching: this compound, like many fluorescent dyes, can be subject to phototoxicity and photobleaching, especially with prolonged or high-intensity illumination. Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Controls are Crucial: Always include positive and negative controls in your experiments. FCCP is a standard positive control for mitochondrial depolarization. Oligomycin can be used to induce hyperpolarization. A vehicle control (e.g., DMSO) is essential to account for any effects of the solvent.
-
Plasma Membrane Potential: As a cationic dye, the accumulation of this compound is also influenced by the plasma membrane potential. While the mitochondrial membrane potential is the primary driver for its accumulation in mitochondria, significant changes in plasma membrane potential could potentially affect the results. Consider using a plasma membrane potential indicator if this is a concern for your experimental system.
-
Cell Health: Ensure that the cells are healthy and viable throughout the experiment. Unhealthy cells may have compromised mitochondrial function, which could affect the baseline mitochondrial membrane potential.
Applications in Drug Discovery and Development
-
Toxicity Screening: this compound can be used in high-throughput screening assays to identify compounds that induce mitochondrial toxicity by measuring changes in ΔΨm.
-
Mechanism of Action Studies: For compounds known to affect cellular bioenergetics, this compound can help elucidate whether the mechanism involves direct effects on the mitochondrial membrane potential.
-
Disease Modeling: In cellular models of diseases associated with mitochondrial dysfunction (e.g., neurodegenerative diseases, metabolic disorders), this compound can be used to assess the disease phenotype and the efficacy of potential therapeutic interventions.
References
Application Notes and Protocols for Live-Cell Imaging with RH237 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH237 is a lipophilic, cationic, fast-response fluorescent dye widely used for monitoring membrane potential dynamics in live cells.[1] As a potentiometric probe, its fluorescence intensity is directly proportional to the transmembrane voltage, making it an invaluable tool for studying excitable cells such as neurons and cardiomyocytes.[1][2][3] RH237 partitions into the outer leaflet of the plasma membrane, and changes in membrane potential cause a rapid redistribution of the dye within the membrane, leading to a change in its fluorescence emission. This allows for the real-time visualization of electrical events like action potentials and synaptic activity.[4] These application notes provide detailed protocols for using RH237 in live-cell imaging, quantitative data for experimental planning, and troubleshooting guidance.
Chemical and Spectral Properties
RH237 is a styryl dye with spectral properties that are sensitive to its environment. In methanol, its excitation and emission maxima are approximately 528 nm and 782 nm, respectively.[1] However, when bound to cell membranes, these spectra typically experience a blue shift of about 20 nm for excitation and up to 80 nm for emission.[1] This environmental sensitivity necessitates the empirical determination of optimal filter sets for specific experimental setups.
| Property | Value | Source |
| Molecular Weight | 496.71 g/mol | [1] |
| Excitation Maximum (Methanol) | 528 nm | [1] |
| Emission Maximum (Methanol) | 782 nm | [1] |
| Excitation Maximum (Cell Membrane) | ~508 nm | [1] |
| Emission Maximum (Cell Membrane) | ~702 nm | [1] |
| Solubility | Soluble in DMSO and Ethanol | [1] |
| Storage | -20°C, protect from light | [1] |
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for using RH237, derived from studies on cardiac and neuronal cells. These values can serve as a starting point for optimizing your specific imaging experiments.
| Parameter | Value | Cell Type | Source |
| Working Concentration | 1-10 µM | Neurons, Cardiomyocytes | [5] |
| Fractional Fluorescence Change | ~3% per 100 mV | Rat Cardiac Muscle | [6] |
| Fractional Fluorescence Change | >20% per 100 mV (for RH421, a similar dye) | Neuroblastoma Cells | [2][3] |
| Signal-to-Noise Ratio (SNR) | ~60 (rms) | Rat Cardiac Muscle | [6] |
| Signal-to-Noise Ratio (SNR) | 39 - 58 | Rat Heart | [7] |
| Photostability | 20-25% decrease in fractional fluorescence change after 45 min of continuous measurement | Rat Cardiac Muscle | [6] |
Experimental Protocols
I. Staining Cultured Neurons for Live-Cell Imaging
This protocol is adapted for imaging spontaneous or evoked electrical activity in cultured neurons, such as hippocampal or cortical neurons.
Materials:
-
RH237 dye
-
Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)
-
CO2-insensitive media (e.g., Hibernate-E) or physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Cultured neurons on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mM Stock Solution:
-
Dissolve 5 mg of RH237 (MW: 496.71) in 10.06 mL of high-quality, anhydrous DMSO or EtOH.[5]
-
Aliquot and store at -20°C, protected from light.
-
-
Prepare the Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 1-10 µM in a CO2-insensitive medium or physiological saline. For example, to make a 5 µM solution, add 5 µL of the 1 mM stock to 1 mL of medium.
-
-
Cell Staining:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells once with fresh, pre-warmed CO2-insensitive medium for 30 minutes.[5] This extended wash step is crucial for reducing background fluorescence.
-
-
Imaging:
-
Mount the coverslip or dish onto the microscope stage.
-
Use an appropriate filter set for epifluorescence microscopy. A common setup includes an excitation filter of 520-550 nm and an emission filter of >610 nm.[5]
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.[5][8] For fast imaging of action potentials, aim for a maximum exposure time of 200 ms, which allows for a minimum frame rate of 5 frames per second (FPS).[5] For very fast events, binning can be used to increase camera sensitivity while keeping the light exposure low.[5]
-
II. Staining Cardiomyocytes for Live-Cell Imaging
This protocol is a general guideline for staining cultured cardiomyocytes. Specific parameters may need to be optimized for different cardiomyocyte preparations (e.g., neonatal vs. adult, stem-cell derived).
Materials:
-
RH237 dye
-
DMSO
-
Tyrode's solution or other physiological buffer suitable for cardiomyocytes
-
Cultured cardiomyocytes on glass-bottom dishes or coverslips
Procedure:
-
Prepare a 1 mg/mL Stock Solution in DMSO:
-
Dissolve RH237 in high-quality DMSO to a concentration of 1 mg/mL.
-
Aliquot and store at -20°C, protected from light.
-
-
Staining Procedure (adapted from whole-heart protocols):
-
Prepare a staining solution by diluting the stock solution into pre-warmed Tyrode's solution to a final concentration of 1-10 µM.
-
Remove the culture medium and gently wash the cardiomyocytes with pre-warmed Tyrode's solution.
-
Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.
-
Remove the staining solution and wash the cells 2-3 times with pre-warmed Tyrode's solution to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately in Tyrode's solution.
-
Use an appropriate filter set (e.g., excitation ~530 nm, emission >610 nm).[9]
-
Acquire images at a high frame rate (e.g., >100 FPS) to resolve the fast dynamics of cardiomyocyte action potentials.
-
Minimize light exposure to prevent phototoxicity, which can alter cellular function and lead to arrhythmias.
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Live-Cell Imaging with RH237
Caption: A flowchart of the live-cell imaging protocol using RH237 dye.
Signaling Pathway: Action Potential and RH237 Fluorescence
Caption: Action potential phases and corresponding changes in RH237 fluorescence.
Troubleshooting
| Problem | Possible Cause | Suggested Solution | Source |
| No or Weak Signal | Low dye concentration: Insufficient dye to label the membrane. | Increase the working concentration of RH237 (up to 10 µM). | [5] |
| Inadequate incubation time: Dye has not had enough time to incorporate into the membrane. | Increase the incubation time to 15-20 minutes. | [10] | |
| Photobleaching: Excessive exposure to excitation light has destroyed the fluorophore. | Reduce excitation light intensity and exposure time. Use a more sensitive camera or binning. Use an anti-fade reagent if compatible with live-cell imaging. | [8][11] | |
| High Background Fluorescence | Incomplete washing: Residual unbound dye in the medium. | Perform the recommended 30-minute wash step. Ensure complete removal of the staining solution. | [5] |
| Autofluorescence: Cells or medium components are naturally fluorescent. | Use a phenol red-free imaging medium. Image a control sample without the dye to assess autofluorescence. | [12] | |
| Dye aggregation: High dye concentrations can lead to aggregation and non-specific staining. | Ensure the stock solution is fully dissolved before dilution. Use the recommended working concentration range. | ||
| Cell Death or Abnormal Morphology | Phototoxicity: High-intensity light can generate reactive oxygen species, damaging cells. | Minimize light exposure by using the lowest possible excitation intensity and shortest exposure time. Use a camera with high quantum efficiency. | [8][11] |
| Dye toxicity: High concentrations of RH237 or prolonged exposure can be toxic to some cell types. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells. Reduce incubation time. | ||
| Inappropriate imaging medium: The imaging buffer is not maintaining cell health. | Use a physiologically appropriate, buffered saline solution (e.g., HBSS, Tyrode's) and maintain proper temperature (37°C). | [8] | |
| No Change in Fluorescence with Stimulation | Cells are not firing action potentials: The stimulus is not sufficient to elicit a response. | Verify cell health and responsiveness using an alternative method (e.g., patch-clamp). | |
| Imaging speed is too slow: The frame rate is not high enough to capture the rapid changes in membrane potential. | Increase the acquisition frame rate. For action potentials, a frame rate of at least 100 FPS is recommended. | ||
| Signal is below the noise level: The change in fluorescence is too small to be detected above the background noise. | Improve the signal-to-noise ratio by increasing dye concentration (if not toxic), using a more sensitive detector, or signal averaging (if the response is repeatable). | [6] |
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 4. Imaging of Hippocampal Circuits in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. static.igem.org [static.igem.org]
- 6. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
- 10. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 12. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Epifluorescence Microscopy of RH237
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended settings for imaging the voltage-sensitive dye RH237 using epifluorescence microscopy. RH237 is a fast-response potentiometric probe primarily utilized for functional imaging of neurons and other excitable cells, such as cardiac myocytes.
Principles of RH237 Imaging
RH237 is a lipophilic cationic dye that partitions into the cell membrane.[1] Its fluorescence emission is dependent on the transmembrane potential. Depolarization of the membrane causes a decrease in fluorescence, while hyperpolarization leads to an increase. The dye's spectral properties are sensitive to its environment; in cell membranes, the excitation and emission spectra are typically blue-shifted compared to their characteristics in methanol or ethanol.[1][2][3]
Data Presentation: Recommended Microscopy Settings
For optimal imaging of RH237, it is crucial to select appropriate optical components that match the dye's spectral properties in the cellular membrane. The following table summarizes the recommended settings for epifluorescence microscopy.
| Parameter | Recommended Specification | Notes |
| Excitation Wavelength | 520 - 550 nm | The excitation peak of RH237 in methanol is around 528-550 nm.[1][2][4] In cell membranes, this is blue-shifted by approximately 20 nm.[1][2] |
| Excitation Filter | Bandpass filter (e.g., 530/30 nm) | A bandpass filter centered around 530 nm with a 30 nm bandwidth is a good starting point.[5] |
| Dichroic Mirror | Long-pass; reflects light below ~560 nm, transmits light above ~560 nm | The dichroic mirror should efficiently reflect the excitation light onto the sample while allowing the emitted fluorescence to pass through to the detector. |
| Emission Wavelength | > 610 nm | The emission peak of RH237 in methanol is around 782-786 nm.[1][2][4] In cell membranes, this is blue-shifted by about 80 nm. A long-pass filter is recommended to collect the broad emission.[6] |
| Emission Filter | Long-pass filter (e.g., >610 nm) | This allows for the collection of a significant portion of the emitted fluorescence signal.[6] |
| Objective Lens | High numerical aperture (NA) oil or water immersion objective (e.g., 20x, 40x, 60x) | High NA objectives are crucial for efficient light collection and achieving high-resolution images. |
| Light Source | Mercury or Xenon arc lamp, or a suitable LED light source | A stable light source with sufficient intensity in the excitation range of RH237 is required. Mercury arc lamps have a strong peak at 546 nm which can be utilized.[5] |
Experimental Protocols
I. Preparation of RH237 Stock Solution
-
Reconstitution: RH237 is typically supplied as a solid. To prepare a stock solution, dissolve the dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol. For example, to make a 1 mM stock solution, dissolve 5 mg of RH237 (MW: 496.71 g/mol ) in 10 ml of DMSO.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
II. Staining of Adherent Cells with RH237
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.
-
Preparation of Staining Solution: On the day of the experiment, dilute the RH237 stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a CO2-insensitive media) to a final working concentration. A typical starting concentration is 1-5 µM.[3] The optimal concentration should be determined experimentally for each cell type.
-
Staining: Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the RH237 staining solution to the cells and incubate for 5-10 minutes at room temperature, protected from light.[6]
-
Washing: After incubation, remove the staining solution and wash the cells thoroughly with the fresh physiological buffer for at least 30 minutes to remove any unbound dye.[6] It is critical to remove all traces of the culture medium.[6]
III. Epifluorescence Imaging
-
Microscope Setup: Turn on the fluorescence light source and allow it to stabilize. Select the appropriate filter set for RH237 imaging as detailed in the table above.
-
Focusing: Locate the stained cells under brightfield or phase-contrast illumination.
-
Image Acquisition:
-
Switch to epifluorescence illumination.
-
Minimize the excitation light intensity and exposure time to reduce photobleaching and phototoxicity.[7][8] A maximum exposure time of 200 ms is a good starting point.[6]
-
Adjust the camera binning to increase sensitivity if necessary.[6]
-
Acquire images over a period of 10 to 20 minutes to observe changes in membrane potential.[6]
-
Mandatory Visualizations
Experimental Workflow for RH237 Imaging
Caption: Experimental workflow for RH237 staining and imaging.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Incorrect filter set | Ensure the excitation and emission filters are appropriate for RH237's spectral properties in the cell membrane.[9][10] |
| Low dye concentration | Increase the concentration of RH237 in the staining solution. | |
| Insufficient incubation time | Increase the staining duration. | |
| Photobleaching | Reduce the intensity of the excitation light and the exposure time. Use an anti-fade mounting medium if imaging fixed cells.[9][10] | |
| High Background | Incomplete washing | Extend the washing step after staining to ensure all unbound dye is removed. |
| Autofluorescence | Image a control sample of unstained cells to determine the level of autofluorescence. Consider using a different emission filter to reduce background.[9][10] | |
| Phototoxicity | High excitation light intensity | Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[7][11] |
| Prolonged exposure | Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.[7] |
References
- 1. RH 237, 83668-91-1 | BroadPharm [broadpharm.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. glenspectra.co.uk [glenspectra.co.uk]
- 6. static.igem.org [static.igem.org]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. focusonmicroscopy.org [focusonmicroscopy.org]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. biotium.com [biotium.com]
- 11. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reducing RH 237 Phototoxicity in Long-Term Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the voltage-sensitive dye RH 237 for long-term imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate phototoxicity and acquire high-quality, reliable data from your live-cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fast-responding, lipophilic, cationic styryl dye commonly used for functional imaging of neuronal activity, including membrane potential, synaptic activity, and ion channel function.[1][2] In methanol, its excitation and emission peaks are approximately 528 nm and 782 nm, respectively.[1] However, when incorporated into cell membranes, these spectra can be blue-shifted by as much as 20 nm for excitation and 80 nm for emission.[1]
Q2: What is phototoxicity and how does it relate to this compound?
Phototoxicity is the damage or death of cells and tissues caused by light, often in the presence of a photosensitizing agent. In fluorescence microscopy, both the excitation light and the fluorescent probe (in this case, this compound) can contribute to phototoxicity. The primary mechanism involves the generation of reactive oxygen species (ROS) when the dye is in its excited state.[3][4] These ROS can damage cellular components like lipids, proteins, and DNA, leading to artifacts or cell death and compromising the validity of long-term imaging studies.[3][4]
Q3: What are the common signs of phototoxicity in my experiments?
Signs of phototoxicity can range from subtle to severe:
-
Morphological changes: Cell rounding, blebbing, vacuole formation, or changes in mitochondrial shape from tubular to spherical.[5][6]
-
Functional changes: Altered neuronal firing patterns, changes in cell cycle progression, or impaired cellular processes.
-
Photobleaching: While distinct from phototoxicity, rapid photobleaching of this compound can indicate a high light dose, which also increases the risk of phototoxicity.[5][7]
-
Cell death: In severe cases, prolonged exposure can lead to apoptosis or necrosis.
Q4: How can I distinguish between phototoxicity and other experimental artifacts?
It is crucial to include proper controls in your experimental design. A key control is to image unstained cells under the same illumination conditions used for your this compound-stained samples. If you observe similar detrimental effects in the unstained cells, it indicates that the illumination itself is a significant contributor to the observed phototoxicity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during long-term imaging with this compound.
| Problem | Possible Cause | Solution |
| Rapid signal loss and cell death. | High excitation light intensity. | Reduce the power of your laser or LED to the lowest level that provides an adequate signal-to-noise ratio (SNR). |
| Prolonged exposure time. | Use the shortest possible exposure time per frame. Increase the camera gain if necessary to compensate for lower signal. | |
| Frequent image acquisition. | Increase the time interval between image captures to allow cells to recover. | |
| Subtle changes in neuronal activity over time. | Low-level phototoxicity. | Implement a combination of strategies: lower light intensity, add antioxidants to the imaging medium, and consider using more advanced imaging techniques like two-photon microscopy.[3] |
| Dye-induced pharmacological effects. | Use the lowest effective concentration of this compound. Perform control experiments to assess the impact of the dye alone on neuronal function. | |
| High background fluorescence. | Excess or unbound dye. | Optimize the dye loading concentration and incubation time. Ensure thorough washing after loading to remove unbound dye. |
| Autofluorescence from the sample or medium. | Use a phenol red-free imaging medium.[8] Image an unstained control sample to assess the level of autofluorescence. | |
| Poor signal-to-noise ratio (SNR). | Low dye concentration or inefficient labeling. | Optimize the this compound loading protocol. |
| Inefficient light collection. | Use a high numerical aperture (NA) objective and a sensitive detector. | |
| Inappropriate filter sets. | Ensure your filter sets are optimized for the in-membrane spectral properties of this compound. |
Data Presentation: Strategies to Reduce this compound Phototoxicity
The following tables summarize various strategies to mitigate phototoxicity. The effectiveness of each strategy is categorized as High, Medium, or Low, though actual results will be experiment-dependent.
Table 1: Illumination and Imaging Parameters
| Strategy | Principle | Relative Effectiveness | Potential Trade-offs |
| Reduce Excitation Intensity | Lower photon flux reduces the rate of ROS generation. | High | Decreased signal-to-noise ratio. |
| Reduce Exposure Time | Minimizes the total light dose delivered to the sample. | High | May require a more sensitive detector or higher excitation intensity. |
| Reduce Acquisition Frequency | Allows cells time to recover from phototoxic stress. | Medium to High | Lower temporal resolution. |
| Use Two-Photon Excitation | Excitation is confined to the focal volume, reducing out-of-focus damage.[3][9] | High | Can cause localized heating.[3] Requires specialized equipment. |
| Use Controlled Light Exposure Microscopy (CLEM) | Spatially controlling light exposure reduces the total light dose.[10] | Medium to High | Requires specialized equipment or software. |
Table 2: Sample Preparation and Imaging Environment
| Strategy | Principle | Relative Effectiveness | Potential Considerations |
| Add Antioxidants to Medium | Scavenge ROS, mitigating their damaging effects.[11][12] | Medium | Effectiveness varies by antioxidant and cell type. May require optimization. |
| Use Phenol Red-Free Medium | Phenol red can act as a photosensitizer.[8] | Low to Medium | Simple to implement. |
| Control Temperature and CO2 | Maintaining optimal physiological conditions can enhance cell resilience. | Medium | Standard practice for live-cell imaging. |
| Oxygen Scavenging Systems | Removing oxygen can reduce ROS production. | High | May not be suitable for all biological systems that require oxygen. |
Experimental Protocols
Protocol 1: General Long-Term Imaging of Neurons with this compound
This protocol provides a starting point for long-term imaging experiments, with an emphasis on minimizing phototoxicity.
Materials:
-
Neuronal cell culture of interest
-
This compound dye stock solution (e.g., 1 mg/mL in DMSO)
-
Phenol red-free imaging medium (e.g., Hibernate-E or similar)
-
Antioxidant stock solution (e.g., Trolox, Ascorbic Acid)
-
Imaging chamber suitable for long-term culture
Procedure:
-
Dye Loading: a. Prepare the this compound working solution by diluting the stock solution in the imaging medium to the final desired concentration (typically in the low µM range). b. Gently replace the culture medium with the this compound working solution. c. Incubate the cells for the optimized duration (e.g., 15-30 minutes) at 37°C. d. Carefully wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound dye.
-
Imaging Preparation: a. Add the chosen antioxidant to the fresh imaging medium at its optimal working concentration. b. Mount the imaging chamber on the microscope stage. Ensure the environmental chamber is set to maintain 37°C and 5% CO2.
-
Image Acquisition: a. Find a region of interest (ROI): Use the lowest possible light intensity and brief exposure to locate the cells of interest. b. Set imaging parameters: i. Excitation Intensity: Start with the lowest possible setting and gradually increase until you achieve a minimally acceptable SNR. ii. Exposure Time: Use the shortest exposure time that provides a usable signal. iii. Acquisition Interval: Set the longest interval between frames that will still capture the dynamics of the process you are studying. c. Run the time-lapse experiment.
Protocol 2: Assessing this compound Phototoxicity
This protocol allows you to quantify the level of phototoxicity induced by your imaging conditions.
Materials:
-
Neuronal cell culture of interest
-
This compound dye
-
Live/Dead viability assay kit
-
Imaging medium
Procedure:
-
Prepare two sets of samples: a. Set 1 (Stained): Load the cells with this compound as described in Protocol 1. b. Set 2 (Unstained Control): Go through the same loading and washing steps but without adding this compound to the medium.
-
Define imaging and control regions: Within each sample, designate one region to be imaged and an adjacent region to serve as a non-imaged control.
-
Image the samples: Subject the "imaged" regions of both the stained and unstained samples to your intended long-term imaging protocol.
-
Incubate: After the imaging session, return the samples to the incubator for a period of time (e.g., 6-24 hours) to allow for the full manifestation of phototoxic effects.
-
Assess viability: Stain all regions (imaged and non-imaged from both sets) with the Live/Dead viability assay kit according to the manufacturer's instructions.
-
Quantify cell death: Acquire images of all regions and quantify the percentage of dead cells.
-
Analyze the results:
-
Compare the percentage of dead cells in the "imaged" vs. "non-imaged" regions of the unstained control. This will tell you the effect of the illumination alone.
-
Compare the percentage of dead cells in the "imaged" region of the stained sample to the "imaged" region of the unstained sample. This will reveal the additional phototoxicity contributed by this compound.
-
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: General experimental workflow for long-term imaging with this compound.
Caption: A logical approach to troubleshooting this compound phototoxicity.
References
- 1. biotium.com [biotium.com]
- 2. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 6. abberior.rocks [abberior.rocks]
- 7. youtube.com [youtube.com]
- 8. Long-Term Time-Lapse Imaging of Developing Hippocampal Neurons in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Effect of Antioxidants on Photoreactivity and Phototoxic Potential of RPE Melanolipofuscin Granules from Human Donors of Different Age - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
how to minimize RH 237 photobleaching during experiments
Welcome to the technical support center for RH 237, a fast-responding potentiometric probe for functional imaging of neurons and other excitable cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize photobleaching during your experiments and ensure high-quality data acquisition.
Troubleshooting Guide: Minimizing this compound Photobleaching
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a common challenge in fluorescence microscopy that can lead to signal loss and limit the duration of imaging experiments. The following guide provides strategies to mitigate this compound photobleaching.
Problem: Rapid loss of fluorescence signal during imaging.
Possible Cause & Solution
| Possible Cause | Recommended Solution | Detailed Protocol/Considerations |
| Excessive Illumination Intensity | Reduce the excitation light intensity to the lowest level that provides an adequate signal-to-noise ratio (SNR).[1][2][3] | Use neutral density (ND) filters to attenuate the light source.[4] For laser scanning microscopy, reduce the laser power. Start with the lowest possible intensity and gradually increase it until a satisfactory signal is achieved. |
| Prolonged Exposure Time | Minimize the duration of exposure to the excitation light.[1][2] | Use the shortest possible exposure time for your camera that still yields a clear image. For time-lapse imaging, increase the interval between acquisitions as much as your experimental design allows. Avoid continuous illumination; use shutters to block the light path when not acquiring images.[1] |
| Oxygen-Mediated Photodamage | Use a commercial or homemade antifade mounting medium containing oxygen scavengers.[5][6] | For live-cell imaging, supplement the imaging medium with antifade reagents like Trolox or L-Ascorbic acid. For fixed samples, use mounting media containing reagents such as n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO).[5][6] Commercial options like ProLong™ Live Antifade Reagent and VECTASHIELD® are also available.[7][8] |
| One-Photon Excitation Phototoxicity | Employ two-photon excitation (2PE) microscopy if available.[9][10][11] | 2PE confines excitation to the focal volume, reducing out-of-focus photobleaching and phototoxicity in thick samples.[10][11] While 2PE can still cause photobleaching, it is often reduced compared to one-photon excitation for a given signal level in scattering tissue. |
| Suboptimal Imaging Parameters | Optimize imaging parameters such as binning and gain. | Increasing camera binning can improve SNR, potentially allowing for a reduction in excitation intensity or exposure time. Adjusting the gain can also amplify the signal, but be mindful of introducing noise. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound photobleaching?
A1: Like many fluorophores, this compound photobleaching is primarily caused by the interaction of the excited-state dye molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[5] These ROS can then chemically modify and destroy the fluorophore, rendering it non-fluorescent. Photobleaching can also occur through other photochemical reactions that alter the dye's structure.
Q2: Are there more photostable alternatives to this compound?
A2: Yes, several newer voltage-sensitive dyes have been developed with improved photostability. For instance, some silicon rhodamine-based dyes like BeRST 1 have shown high photostability.[12] Genetically encoded voltage indicators (GEVIs) can also offer excellent stability over long imaging periods, although they may have different response kinetics and sensitivity compared to small-molecule dyes like this compound.[13] The choice of an alternative will depend on the specific requirements of your experiment, such as the desired temporal resolution and sensitivity.
Q3: How can I quantify the rate of photobleaching in my experiments?
A3: To quantify photobleaching, you can perform a time-lapse acquisition under your typical imaging conditions and measure the decay of the fluorescence intensity over time. This can be done by selecting a region of interest (ROI) and plotting the mean intensity of the ROI for each frame. The resulting curve can often be fitted to an exponential decay function to determine the photobleaching time constant. This allows for a quantitative comparison of different imaging conditions.
Q4: Can the choice of immersion oil affect photobleaching?
A4: While the primary factors are illumination and the sample's chemical environment, using a high-quality, non-autofluorescent immersion oil with the correct refractive index is crucial for optimal imaging. A mismatched refractive index can scatter excitation light, potentially increasing the illuminated volume and contributing indirectly to photobleaching.
Q5: Does temperature affect this compound photobleaching?
A5: Temperature can influence the rate of photobleaching. Higher temperatures can increase the rate of chemical reactions, including those involved in photobleaching.[14][15] Therefore, maintaining a stable and controlled temperature during imaging is recommended for reproducible results.
Experimental Protocols & Workflows
Protocol: Preparing an Antifade Imaging Medium for Live Cells
This protocol describes how to prepare a simple antifade imaging medium using Trolox.
Materials:
-
HEPES-buffered saline or your preferred imaging buffer
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
NaOH (for pH adjustment)
Procedure:
-
Prepare a 100 mM stock solution of Trolox in your imaging buffer. Trolox can be slow to dissolve, so vortexing and gentle warming may be necessary.
-
Adjust the pH of the Trolox stock solution to 7.4 with NaOH.
-
On the day of the experiment, dilute the Trolox stock solution into your final imaging medium to a working concentration of 0.5-1 mM.
-
Replace the culture medium with the Trolox-containing imaging medium shortly before starting your experiment.
-
Proceed with imaging, keeping the sample in the dark as much as possible when not acquiring data.
Diagram: Experimental Workflow for Minimizing Photobleaching
References
- 1. biocompare.com [biocompare.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - UK [thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Bleaching protection and axial sectioning in fluorescence nanoscopy through two-photon activation at 515 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photobleaching in two-photon excitation microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. A Photostable Silicon Rhodamine Platform for Optical Voltage Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 14. uwaterloo.ca [uwaterloo.ca]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving Signal-to-Noise Ratio in RH237 Recordings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the voltage-sensitive dye RH237. Our goal is to help you optimize your experimental setup to achieve the highest possible signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: My RH237 signal is very weak. What are the primary causes and how can I improve it?
A weak fluorescent signal is a common issue that can stem from several factors, ranging from sample preparation to the imaging setup itself.
Potential Causes & Solutions:
-
Suboptimal Dye Loading: Insufficient dye concentration or incubation time can lead to poor staining. It is crucial to optimize these parameters for your specific cell type or tissue preparation.
-
Photobleaching: RH237, like all fluorophores, is susceptible to photobleaching, which is the irreversible loss of fluorescence due to light exposure. To mitigate this, reduce the excitation light intensity and minimize the duration of exposure.
-
Incorrect Optical Filters: Using filter sets that do not match the excitation and emission spectra of RH237 will result in inefficient signal detection.
-
Low Quantum Yield Environment: The fluorescence quantum yield of styryl dyes like RH237 is highly dependent on the membrane environment. Changes in membrane properties can affect signal brightness.
For a step-by-step approach to diagnosing and resolving a weak signal, refer to the troubleshooting workflow diagram below.
Q2: I'm observing a lot of noise in my recordings. What are the common sources of noise and how can I reduce them?
High noise levels can obscure the true physiological signal. Noise in fluorescence microscopy can be broadly categorized into three main types:
-
Photon Shot Noise: This is an inherent statistical fluctuation in the arrival of photons at the detector. It is more pronounced at low signal levels. The most effective way to reduce shot noise is to increase the signal intensity.
-
Detector Noise: This includes read noise and dark noise generated by the camera's electronics. Using a high-quality, cooled camera, such as a scientific CMOS (sCMOS) or an Electron Multiplying CCD (EMCCD), can significantly reduce detector noise.
-
Background Noise: This can originate from autofluorescence of the sample or surrounding materials, or from stray light in the room. Proper sample preparation and ensuring a light-tight experimental setup are crucial for minimizing background noise.
Q3: How can I reduce phototoxicity and photobleaching in my live-cell RH237 imaging experiments?
Phototoxicity and photobleaching are major challenges in live-cell imaging, as excessive light exposure can damage cells and degrade the fluorescent signal.
Strategies to Minimize Phototoxicity and Photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that still provides a usable signal.
-
Minimize Exposure Time: Limit the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.
-
Use Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid can help quench reactive oxygen species that contribute to phototoxicity and photobleaching.
-
Choose the Right Imaging System: Techniques like confocal microscopy with rapid line scanning can reduce the overall light dose delivered to the sample.
Q4: What is the optimal excitation and emission wavelength for RH237?
The styryl dye RH237 is a fast-responding potentiometric probe. In methanol, its excitation and emission peaks are approximately 528 nm and 782 nm, respectively. However, when bound to cell membranes, the spectra can shift. The excitation peak may be blue-shifted by as much as 20 nm, and the emission peak can be blue-shifted by up to 80 nm. Therefore, it is essential to use appropriate optical filters to capture the fluorescence signal efficiently. For simultaneous imaging with other dyes, careful filter selection is critical to avoid spectral overlap.
Q5: How can I correct for motion artifacts in my recordings?
Motion artifacts, caused by the movement of the sample during recording, can introduce significant noise and distort the signal.
Methods to Address Motion Artifacts:
-
Mechanical Stabilization: Securely fix the sample to minimize movement. For brain slice imaging, a slice anchor or a weighted permeable membrane can be used.
-
Post-Acquisition Correction Algorithms: Several computational methods can be used to correct for motion artifacts in the recorded data. These algorithms typically involve registering each frame to a reference frame.
-
Ratiometric Imaging: While RH237 is not a ratiometric dye, in some applications, co-loading with a spectrally distinct, voltage-insensitive dye can be used to create a ratio that cancels out motion-related intensity changes.
Troubleshooting Guides
Guide 1: Low Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to distinguish the physiological signal from background noise. This guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low SNR in RH237 recordings.
Data Summary
Table 1: Impact of Acquisition & Processing Parameters on SNR
| Parameter | Condition 1 | SNR (Arbitrary Units) | Condition 2 | SNR (Arbitrary Units) | Key Takeaway |
| Signal Averaging | 1 Frame | 10 | 16 Frames | ~40 | SNR increases with the square root of the number of frames averaged. |
| Detector Type | Standard CCD | Lower | sCMOS/EMCCD | Higher | sCMOS and EMCCD cameras have lower read noise, improving SNR, especially in low-light conditions. |
| Excitation Intensity | High | Initially High | Low | Lower, but more stable | High intensity increases the initial signal but accelerates photobleaching, leading to a rapid decline in SNR. |
Note: The SNR values are illustrative and the actual improvement will depend on the specific experimental conditions.
Table 2: Strategies for Reducing Phototoxicity
| Strategy | Description | Recommended Concentration/Setting | Expected Outcome |
| Antioxidant Addition | Supplementing the imaging medium with ascorbic acid (Vitamin C) to quench reactive oxygen species. | 0.5 - 1 mM | Reduces phototoxicity and photobleaching, allowing for longer and more stable recordings. |
| Excitation Light Management | Using the lowest possible light intensity and exposure time. | Titrate to the lowest level that provides a usable signal. | Minimizes cellular damage and dye bleaching, preserving signal for longer experiments. |
| Rapid Scanning | Using techniques like rapid line scanning in confocal microscopy. | Implement on compatible systems. | Reduces the overall light dose delivered to the sample, decreasing phototoxicity. |
Experimental Protocols
Protocol 1: RH237 Staining of Cultured Neurons
This protocol provides a general guideline for staining cultured neurons with RH237. Optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
Materials:
-
RH237 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or desired recording buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Staining Solution: Dilute the RH237 stock solution in HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined through titration.
-
Wash Cells: Gently wash the cultured neurons twice with pre-warmed HBSS to remove any residual culture medium.
-
Incubate with Dye: Replace the HBSS with the RH237 staining solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash Out Excess Dye: After incubation, gently wash the cells three times with pre-warmed HBSS to remove any unbound dye.
-
Ready for Imaging: The stained neurons are now ready for imaging. It is recommended to proceed with imaging shortly after staining for the best signal quality.
Protocol 2: RH237 Staining of Acute Brain Slices
This protocol outlines a method for staining acute brain slices with RH237. Maintaining slice viability is critical for successful recordings.
Materials:
-
RH237 dye stock solution (e.g., 1 mg/mL in DMSO)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Acute brain slices (200-400 µm thick)
Procedure:
-
Prepare Staining Solution: Dilute the RH237 stock solution in aCSF to a final concentration of 5-20 µM.
-
Slice Recovery: Allow the acute brain slices to recover for at least 1 hour in aCSF at room temperature after slicing.
-
Incubate with Dye: Transfer the slices to an incubation chamber containing the RH237 staining solution. Incubate for 30-60 minutes at room temperature, protected from light, while continuously bubbling with 95% O2 / 5% CO2.
-
Wash and Rest: After staining, transfer the slices back to fresh aCSF and allow them to rest for at least 30 minutes before imaging. This allows for de-staining of the extracellular space, which can reduce background fluorescence.
-
Transfer to Recording Chamber: Carefully transfer a stained slice to the recording chamber of the microscope, continuously perfused with oxygenated aCSF.
Visualization of Workflows
Experimental Workflow for RH237 Imaging
The following diagram illustrates a typical experimental workflow for RH237 imaging, from sample preparation to data analysis.
Caption: A generalized experimental workflow for RH237 imaging.
Technical Support Center: RH237 Staining in Tissue Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the voltage-sensitive dye RH237 for tissue sample staining.
Troubleshooting Uneven RH237 Staining
Uneven or patchy staining is a common issue that can compromise the quantitative analysis of neuronal activity. The following guide addresses specific problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Solutions |
| Patchy or Blotchy Staining | Dye Aggregation/Precipitation: RH237 is soluble in DMSO but can precipitate in aqueous buffer if not prepared correctly.[1][2] High concentrations can also lead to aggregation. | - Ensure the DMSO stock solution is fully dissolved before diluting in buffer.- Prepare the final staining solution fresh for each experiment.- Vortex or sonicate the diluted staining solution briefly before application.- Consider filtering the final staining solution through a 0.2 µm syringe filter. |
| Incomplete Tissue Permeabilization: The dye may not penetrate deeper layers of the tissue slice uniformly. | - Optimize the permeabilization step if using fixed tissue (e.g., with a mild detergent like Triton X-100), though RH237 is typically used on live tissue. For live tissue, ensure the slice is healthy and not edematous. | |
| Uneven Application of Staining Solution: Insufficient volume or improper application can lead to dry spots and inconsistent staining. | - Ensure the entire tissue slice is fully submerged in the staining solution.- Use a sufficient volume to prevent the slice from drying out during incubation. | |
| Weak or No Staining | Suboptimal Dye Concentration: The concentration of RH237 may be too low for the specific tissue type or thickness. | - Perform a concentration titration to determine the optimal dye concentration for your experimental setup. A common starting range is 1-10 µM. |
| Insufficient Incubation Time: The dye may not have had enough time to fully penetrate and label the cell membranes. | - Optimize the incubation time. This can range from 20 to 60 minutes depending on the tissue and temperature. | |
| Tissue Health (for acute slices): Unhealthy or damaged tissue will not stain properly. Inflammation can reduce intercellular spaces and prevent dye diffusion. | - Ensure the slicing procedure is optimized to maintain tissue viability.- Use a protective recovery method, such as an NMDG-based cutting solution, for preparing acute slices.[3][4]- Allow for an adequate recovery period for the slices before staining. | |
| Dye Degradation: Improper storage or repeated freeze-thaw cycles of the RH237 stock solution can lead to reduced efficacy. | - Store the DMSO stock solution at -20°C, protected from light and moisture.[1] - Aliquot the stock solution to avoid multiple freeze-thaw cycles. | |
| High Background Staining | Excessive Dye Concentration: Using too much dye can lead to high background fluorescence and non-specific binding. | - Titrate the RH237 concentration to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing: Residual, unbound dye in the tissue can increase background noise. | - After incubation, wash the tissue slices thoroughly with fresh, dye-free buffer. Multiple washes of shorter duration are often more effective than a single long wash. | |
| Phototoxicity/Photobleaching: High-intensity illumination during imaging can damage the tissue and increase background fluorescence or cause signal loss. | - Minimize light exposure during imaging.- Use the lowest possible laser power and exposure time that provides an adequate signal.- Employ anti-fade reagents in the mounting medium if imaging fixed tissue. | |
| Edge Artifacts (brighter or weaker staining at the edges) | Tissue Drying: The edges of the tissue slice are most susceptible to drying out during staining and handling. | - Ensure the tissue is always submerged in buffer or staining solution.- Use a humidified chamber for incubation steps. |
| Mechanical Damage: The edges of the slice can be damaged during the slicing or transfer process. | - Handle tissue slices with care, using appropriate tools to minimize mechanical stress. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my RH237 stock solution?
A1: RH237 is a dark solid that is soluble in DMSO.[1] It is recommended to prepare a stock solution in high-quality, anhydrous DMSO at a concentration of 1-10 mM. To prepare, for example, a 1 mM stock solution, you would dissolve 1 mg of RH237 (MW: 496.71 g/mol ) in approximately 2.01 mL of DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture.[1]
Q2: What is the optimal concentration and incubation time for RH237 staining in acute brain slices?
A2: The optimal parameters can vary depending on the brain region, slice thickness, and animal age. A good starting point is to perform a titration. For acute brain slices (300-400 µm thick), a final concentration of 1-5 µM in artificial cerebrospinal fluid (aCSF) is often used, with an incubation time of 20-45 minutes at room temperature or 32-35°C. For adult animals, a longer incubation time may be necessary to ensure adequate penetration.[5]
Q3: What does an ideal RH237 staining pattern look like?
A3: RH237 is a lipophilic cation that stains cell membranes. In healthy, well-stained tissue, you should observe a "chicken wire" pattern in densely packed cell body layers, where the membranes of adjacent neurons are clearly delineated. The staining should be uniform across the focal plane, without bright aggregates or large unstained patches. The fluorescence should be localized to the membranes, with minimal cytosolic signal.
Q4: Can RH237 be used on fixed tissue?
A4: RH237 is primarily designed for functional imaging in live cells and tissues. While it can stain the membranes of fixed cells, the signal will not be voltage-sensitive. Fixation can also alter membrane properties, potentially affecting the staining pattern. If using fixed tissue, it is important to note that plasma membrane staining may have poor tolerance for detergent permeabilization.[2]
Q5: How can I minimize phototoxicity and photobleaching during imaging?
A5: Phototoxicity and photobleaching are significant concerns with any fluorescence imaging, especially with live tissue. To minimize these effects, use the lowest possible excitation light intensity and the shortest possible exposure times that still provide a good signal-to-noise ratio. Avoid prolonged, continuous illumination. If possible, use a camera with high quantum efficiency to better capture the emitted fluorescence. For fixed tissues, an anti-fade mounting medium can help preserve the signal.
Experimental Protocols
Preparation of Acute Brain Slices
This protocol is adapted from standard methods for preparing viable acute brain slices for electrophysiology and imaging.[3][4][5]
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal according to your institution's approved protocol.
-
Perform a transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) NMDG-based cutting solution.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG cutting solution.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300-400 µm).
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG cutting solution heated to 32-34°C for a short recovery period (e.g., 10-15 minutes).
-
Subsequently, transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before staining.
-
RH237 Staining Protocol for Acute Brain Slices
-
Prepare Staining Solution:
-
Thaw an aliquot of your RH237 DMSO stock solution.
-
Dilute the stock solution in pre-warmed (32-35°C) and carbogenated aCSF to the desired final concentration (start with a titration from 1-5 µM).
-
Vortex the solution briefly to ensure it is well-mixed.
-
-
Incubation:
-
Transfer the recovered brain slices to a small incubation chamber containing the RH237 staining solution.
-
Incubate for 20-45 minutes at 32-35°C, ensuring the slices are continuously oxygenated with carbogen.
-
-
Washing:
-
After incubation, transfer the slices to a fresh chamber containing dye-free, carbogenated aCSF at the recording temperature.
-
Wash for at least 10-15 minutes to remove excess, unbound dye.
-
-
Imaging:
-
Transfer a stained and washed slice to the recording chamber on the microscope stage.
-
Continuously perfuse with carbogenated aCSF.
-
Use appropriate filter sets for RH237 (Excitation ~530 nm, Emission >610 nm). Note that in cell membranes, the spectra can be blue-shifted.[1]
-
Data Presentation
| Parameter | Recommended Starting Range | Notes |
| RH237 Stock Concentration | 1 - 10 mM in DMSO | Aliquot and store at -20°C, protected from light. |
| RH237 Final Concentration | 1 - 10 µM in aCSF | Optimal concentration is tissue- and preparation-dependent. Titration is recommended. |
| Incubation Time | 20 - 60 minutes | Longer times may be needed for thicker slices or tissue from older animals. |
| Incubation Temperature | Room Temperature to 35°C | Higher temperatures can facilitate faster dye loading but may impact tissue health over long periods. |
| Slice Thickness | 250 - 400 µm | Thicker slices may require longer incubation times and higher dye concentrations. |
Visualizations
Experimental Workflow for RH237 Staining
References
- 1. biotium.com [biotium.com]
- 2. bioscience.co.uk [bioscience.co.uk]
- 3. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.providence.org [digitalcommons.providence.org]
- 5. Prolonged Incubation of Acute Neuronal Tissue for Electrophysiology and Calcium-imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing RH 237-Induced Artifacts in Electrophysiology Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered when using the voltage-sensitive dye RH 237 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fast-response, lipophilic, cationic styryl dye used for functional imaging of membrane potential in neurons and cardiac cells.[1][2][3] Its spectral properties are environmentally sensitive. In methanol, it has an excitation maximum of approximately 528-550 nm and an emission maximum of about 782-786 nm.[1] However, when bound to cell membranes, these spectra typically experience a blue shift of about 20 nm for excitation and up to 80 nm for emission.[1][2]
Q2: What are the most common artifacts associated with this compound?
The most frequently encountered artifacts include:
-
Phototoxicity: High-intensity illumination can lead to the formation of reactive oxygen species (ROS), causing cellular damage and altering normal physiological responses.
-
Photobleaching: Prolonged exposure to excitation light causes irreversible destruction of the fluorophore, leading to a gradual decrease in fluorescence signal intensity.[4][5][6]
-
Motion Artifacts: In contractile tissues like cardiac muscle, movement during recording can distort the optical signal, making accurate measurement of parameters like action potential duration challenging.[7][8][9][10][11]
-
Pharmacological Effects: At higher concentrations, this compound has been reported to cause a broadening of action potentials.[11]
Q3: How does this compound compare to other voltage-sensitive dyes like di-4-ANEPPS?
Both this compound and di-4-ANEPPS are widely used voltage-sensitive dyes. Key differences include:
-
Signal Quality: Di-4-ANEPPS has been reported to provide a higher signal-to-noise ratio (S/N) in some preparations, making it suitable for detecting small neuronal signals.[12]
-
Photostability: Some studies suggest that di-8-ANEPPS, a derivative of di-4-ANEPPS, is more photostable and less phototoxic than di-4-ANEPPS.[13]
-
Internalization: Di-4-ANEPPS can be rapidly internalized by cells, limiting its use to short-term experiments.[13]
-
Spectral Properties: this compound's fluorescence emission maximum is at a longer wavelength than that of di-4-ANEPPS, which can be advantageous for separating its signal from other fluorophores in multi-parametric imaging.[14]
Troubleshooting Guides
Issue 1: Rapid Signal Fading (Photobleaching)
Symptoms:
-
A steady decrease in fluorescence intensity over the course of an experiment.
-
Reduced signal-to-noise ratio in later stages of recording.
Causes:
-
Excessive illumination intensity.
-
Prolonged exposure to excitation light.
Solutions:
-
Reduce Illumination Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. The use of neutral density filters can help in reducing the excitation light intensity.[4][5][6]
-
Minimize Exposure Time: Limit the duration of light exposure to the absolute minimum required for data acquisition.[4][6] Use a shutter to block the light path when not actively recording.
-
Use Antifade Reagents: For fixed-cell imaging, employ commercially available antifade mounting media to protect the sample from photobleaching.[4][6]
-
Optimize Imaging Protocol:
-
Use transmitted light or a more stable fluorescent marker to locate and focus on the region of interest.
-
Switch to the this compound channel only for the final image acquisition.[4]
-
Issue 2: Altered Cellular Electrophysiology (Phototoxicity and Pharmacological Effects)
Symptoms:
-
Changes in action potential morphology, such as broadening.[11]
-
Decreased cell viability or altered physiological responses after prolonged imaging.
Causes:
-
Phototoxicity: High-intensity light can induce the formation of cytotoxic reactive oxygen species.
-
Dye Concentration: High concentrations of this compound can have direct pharmacological effects on ion channels.
Solutions:
-
Optimize Dye Concentration: Use the lowest effective concentration of this compound. A starting concentration of 1-5 µM is often recommended, with the exact concentration determined empirically for your specific preparation.[2]
-
Limit Illumination Exposure: As with photobleaching, minimizing both the intensity and duration of light exposure is crucial to reduce phototoxicity.
-
Control Experiments: Perform control experiments to assess the effect of the dye and illumination on the preparation. This can include recording from unstained cells under the same illumination conditions and from stained cells without illumination.
Issue 3: Signal Distortion in Contracting Tissues (Motion Artifacts)
Symptoms:
-
Sharp, non-physiological spikes or shifts in the baseline of the optical recording that correlate with tissue movement.
-
Inability to accurately measure repolarization phases of the action potential.[7]
Causes:
-
Physical movement of the tissue (e.g., cardiac muscle contraction) during fluorescence recording.
Solutions:
-
Pharmacological Uncoupling (Blebbistatin): The use of an excitation-contraction uncoupler is a common method to eliminate motion artifacts. Blebbistatin is a myosin II inhibitor that effectively stops contraction with minimal direct effects on cardiac electrophysiology at appropriate concentrations.[7][9][10]
-
Computational Motion Correction: Several software-based approaches can be used to retrospectively correct for motion artifacts. These "virtual blebbistatin" methods use image registration algorithms to track and compensate for tissue movement.[8][10][11]
-
Mechanical Stabilization: In some preparations, it may be possible to mechanically stabilize the tissue to reduce movement.
Data Presentation
Table 1: Comparison of Common Voltage-Sensitive Dyes
| Feature | This compound | di-4-ANEPPS |
| Excitation Max (Methanol) | ~528-550 nm[1] | ~496 nm |
| Emission Max (Methanol) | ~782-786 nm[1] | ~705 nm |
| Excitation Max (Membrane) | ~506 nm[13] | ~475 nm[13] |
| Emission Max (Membrane) | ~687 nm[13] | ~617 nm[13] |
| Signal Change per 100mV | Variable, reported as lower than ANEP dyes in some cases | ~10%[13] |
| Signal-to-Noise Ratio | Generally good, but can be lower than di-4-ANEPPS[12] | Generally high[12] |
| Photostability | Moderate | Moderate (di-8-ANEPPS is more photostable)[13] |
| Internalization Rate | Slower than di-4-ANEPPS | Rapid[13] |
Table 2: Troubleshooting Summary for this compound Artifacts
| Artifact | Primary Cause(s) | Key Mitigation Strategies |
| Photobleaching | High illumination intensity, prolonged exposure | Reduce light intensity, minimize exposure time, use antifade reagents[4][5][6] |
| Phototoxicity | High illumination intensity | Reduce light intensity and exposure duration |
| Pharmacological Effects | High dye concentration | Use the lowest effective dye concentration (start with 1-5 µM)[2] |
| Motion Artifacts | Tissue contraction | Use blebbistatin, computational motion correction algorithms[7][8][10] |
Experimental Protocols
Protocol 1: Staining Cardiac Tissue with this compound
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Tyrode's solution or appropriate physiological buffer
-
Langendorff perfusion system or similar setup for tissue maintenance
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in the physiological buffer to the desired final concentration (typically 1-5 µM).
-
Perfuse the cardiac tissue with the this compound working solution. The loading time will vary depending on the preparation but is often in the range of 10-20 minutes.
-
After the loading period, wash out the excess dye by perfusing with the plain physiological buffer for at least 10-15 minutes before starting the recording.
-
Continuously monitor the fluorescence signal to ensure stable staining before beginning the experiment.
Protocol 2: Minimizing Motion Artifacts with Blebbistatin
Materials:
-
Blebbistatin stock solution (e.g., 10 mM in DMSO)
-
Stained cardiac tissue preparation (from Protocol 1)
-
Physiological buffer
Procedure:
-
Prepare a working solution of blebbistatin by diluting the stock solution in the physiological buffer. A final concentration of 5-10 µM is commonly used, but the optimal concentration should be determined empirically.
-
After the dye washout period, perfuse the tissue with the blebbistatin-containing buffer.
-
Allow sufficient time for the blebbistatin to take effect, which is typically observed as the cessation of visible contractions. This may take 10-15 minutes.
-
Maintain the perfusion with the blebbistatin-containing buffer throughout the recording period to prevent the return of contractions.
-
Caution: Blebbistatin can have metabolic effects on the tissue and may alter some electrophysiological parameters.[9][10] It is crucial to perform appropriate control experiments.
Visualizations
Caption: Experimental workflow for managing this compound artifacts.
Caption: Troubleshooting flowchart for this compound-induced artifacts.
Caption: Simplified pathway of this compound-induced phototoxicity.
References
- 1. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. benchchem.com [benchchem.com]
- 7. Properties of blebbistatin for cardiac optical mapping and other imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Virtual blebbistatin: A robust and rapid software approach to motion artifact removal in optical mapping of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Virtual blebbistatin: A robust and rapid software approach to motion a" by Louis G Woodhams, Jingxuan Guo et al. [digitalcommons.wustl.edu]
- 12. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RH 237 Dye Loading
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing RH 237 dye loading for various cell types.
Frequently Asked Questions (FAQs)
General Properties of this compound
Q1: What is this compound and what is it used for?
This compound is a fast-response, potentiometric styryl dye primarily used for functional imaging of membrane potential.[1][2][3] It is widely used for monitoring synaptic and ion channel activity in neurons, as well as for assessing the functional activity of heart cells and mitochondria.[1][4]
Q2: What are the excitation and emission spectra of this compound?
The spectral properties of this compound are dependent on its environment. In methanol, the excitation/emission maxima are approximately 528/782 nm.[2][5] However, when bound to cell membranes, the spectra typically experience a blue shift of about 20 nm for excitation and up to 80 nm for emission.[1][2][5][6]
Dye Preparation and Handling
Q3: How should I prepare the this compound stock solution?
This compound is soluble in DMSO.[2][5] To prepare a stock solution, dissolve the dye in high-quality, anhydrous DMSO. For example, 5 mg of this compound can be dissolved in 2 ml of DMSO to make a stock solution.[7] Another source suggests a 1 mM stock solution in ethanol.[8] It is crucial to refer to the manufacturer's instructions for the specific product you are using. Store the stock solution at -20°C, protected from light.[2][5][7]
Q4: How do I prepare the working solution?
Dilute the stock solution in a physiological buffer, such as Hanks' Salt solution, to the desired working concentration immediately before the experiment.[7] For instance, a 1:1,000 dilution of the stock solution is a common starting point.[7]
Experimental Protocols
General Workflow for this compound Dye Loading
The following diagram outlines a general workflow for loading cells with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. biotium.com [biotium.com]
- 4. This compound [N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt] | AAT Bioquest [aatbio.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 7. Voltage and Calcium Dual Channel Optical Mapping of Cultured HL-1 Atrial Myocyte Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
correcting for RH 237 signal drift during time-lapse imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for RH 237 signal drift during time-lapse imaging experiments.
Troubleshooting Guides
Guide: Correcting for this compound Signal Drift
Signal drift, often observed as a gradual decrease in fluorescence intensity over time, is a common challenge in time-lapse imaging with the voltage-sensitive dye this compound. This drift is primarily caused by photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[1][2] Phototoxicity, where the illumination light causes damage to the cells, can also contribute to signal changes and artifacts.[1][3] This guide provides a systematic approach to prevent and correct for this compound signal drift.
1. Preventative Measures During Experimental Setup
Minimizing photobleaching and phototoxicity from the outset is the most effective strategy to ensure high-quality data.
-
Optimize Dye Concentration and Staining:
-
Use the lowest effective concentration of this compound. A typical starting point is 1-5 µM, but the optimal concentration should be determined empirically for your specific cell type and experimental conditions.[4]
-
Minimize the incubation time with the dye to what is necessary for sufficient membrane labeling.
-
-
Minimize Excitation Light Exposure:
-
Reduce Excitation Intensity: Use the lowest laser power or illumination intensity that provides an adequate signal-to-noise ratio (SNR).
-
Decrease Exposure Time: Use the shortest possible exposure time for each frame.
-
Increase Imaging Interval: Acquire images less frequently if the biological process under investigation allows for it.
-
Use Neutral Density Filters: These filters can be used to attenuate the excitation light without changing its spectral properties.
-
Synchronize Illumination: Use hardware and software settings to ensure the sample is only illuminated during the camera's exposure time.[1]
-
-
Select Appropriate Imaging Hardware:
-
High-Quantum Efficiency Detectors: Use sensitive cameras (e.g., sCMOS, EMCCD) that can detect faint signals, allowing for lower excitation light levels.[1]
-
Use Appropriate Optical Filters: Ensure that your filter set is optimized for this compound's excitation and emission spectra to maximize signal collection and minimize bleed-through. In cell membranes, this compound's excitation peak is blue-shifted by approximately 20 nm, and its emission peak is blue-shifted by about 80 nm from its spectra in methanol (Excitation/Emission in MeOH: ~528-550 nm / ~782-786 nm).[4][5][6][7][8][9][10]
-
-
Utilize Anti-Fade Mounting Media:
2. Post-Acquisition Correction Methods
If signal drift is still present after taking preventative measures, several post-processing techniques can be applied to correct the data.
-
Background Subtraction:
-
Subtracting the background fluorescence from each frame can help to correct for non-uniform illumination and reduce the impact of background noise.[15][16][17][18][19] This can be performed using various algorithms, such as rolling ball or wavelet-based methods, available in image analysis software.[17]
-
-
Normalization:
-
The most common method for normalizing voltage-sensitive dye signals is the ΔF/F method, where the change in fluorescence (ΔF) is divided by the initial fluorescence (F).[20] However, this method can be sensitive to photobleaching.
-
Alternative normalization methods, such as normalizing to a non-responsive region of the image or using a ratiometric approach with a second dye, can be considered.
-
-
Drift Correction Algorithms:
-
Specialized algorithms can be used to correct for both photobleaching and motion artifacts. These are often available as plugins in image analysis software like ImageJ/Fiji.
-
Exponential Fitting: The photobleaching decay can often be modeled with an exponential function. This function can then be used to correct the fluorescence intensity of each frame.
-
Cross-Correlation Based Methods: Algorithms like Fast4DReg use cross-correlation to detect and correct for translational drift between frames.[4][6]
-
Feature-Based Registration: For more complex motion, feature-based registration algorithms can be employed.
-
-
Experimental Protocols
Protocol 1: this compound Staining and Imaging of Cultured Neurons
-
Cell Preparation: Plate neurons on glass-bottom dishes suitable for high-resolution microscopy.
-
Dye Loading Solution: Prepare a 1-5 µM working solution of this compound in a suitable imaging buffer (e.g., Hibernate-E, supplemented with B27 and GlutaMAX).
-
Staining: Replace the culture medium with the this compound loading solution and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with fresh imaging buffer to remove excess dye.
-
Imaging:
-
Mount the dish on the microscope stage, ensuring a stable temperature and CO2 environment.
-
Locate the cells of interest using brightfield or DIC microscopy to minimize phototoxicity.
-
Set the excitation wavelength to ~530 nm and the emission collection to >610 nm (long-pass filter).
-
Use the lowest possible excitation intensity and exposure time that provides a good SNR.
-
Acquire a time-lapse series at the desired frame rate.
-
Protocol 2: Post-Acquisition Drift Correction using ImageJ/Fiji
-
Open Image Sequence: Open your time-lapse data in ImageJ/Fiji.
-
Background Subtraction (Optional but Recommended):
-
Go to Process > Subtract Background....
-
Choose a suitable rolling ball radius. Check "Preview" to optimize the setting.
-
-
Correct for Photobleaching:
-
Go to Image > Adjust > Bleach Correction.
-
Select a fitting method (e.g., "Exponential Fit").
-
-
Correct for Motion Drift (if present):
-
Install and run a drift correction plugin like Fast4DReg.
-
Follow the plugin's instructions, which typically involve selecting a reference frame and the correction method (e.g., cross-correlation).
-
Frequently Asked Questions (FAQs)
Q1: My this compound signal fades very quickly. What is the primary cause and how can I fix it?
A1: Rapid signal fading is most likely due to photobleaching, which is the light-induced destruction of the fluorescent dye.[1][2] To mitigate this:
-
Reduce Illumination: Lower the excitation light intensity and shorten the exposure time.
-
Image Less Frequently: Increase the interval between frames in your time-lapse acquisition.
-
Use a More Sensitive Detector: A camera with higher quantum efficiency will allow you to use less excitation light.[1]
-
Consider Anti-Fade Reagents: If your experimental design allows, use a mounting medium with anti-fade properties.[11][12][13][14]
Q2: I observe a gradual, consistent decrease in my this compound signal throughout my time-lapse experiment. How can I correct for this in my data analysis?
A2: This is a classic presentation of photobleaching. You can correct for this post-acquisition:
-
Exponential Fit Correction: In software like ImageJ/Fiji, you can use a bleach correction function that fits an exponential decay to the signal and normalizes the entire time series.
-
Blank Subtraction: If you have a control (blank) trial without stimulation, you can subtract the signal from the blank trial from your stimulated trial on a frame-by-frame basis. This can help remove slow drifts due to bleaching.[5]
Q3: My cells appear unhealthy or show abnormal behavior after a short period of imaging with this compound. What could be the issue?
A3: This is likely due to phototoxicity, where the imaging light is causing cellular damage.[1][3]
-
Minimize Light Exposure: The same strategies to reduce photobleaching (lower intensity, shorter exposure, less frequent imaging) will also reduce phototoxicity.
-
Use Longer Wavelengths if Possible: While this compound has a defined excitation spectrum, for other applications, using longer wavelength (near-infrared) light is generally less phototoxic.[1]
-
Check Dye Concentration: High concentrations of the dye itself can sometimes be toxic to cells. Ensure you are using the lowest effective concentration.
Q4: Can I perform ratiometric imaging with this compound to correct for signal drift?
A4: this compound does undergo a spectral shift with changes in membrane potential, which theoretically allows for ratiometric measurements.[21] However, this is not the most common approach for correcting signal drift caused by photobleaching. A more common ratiometric approach would involve using a second, spectrally distinct fluorescent probe that is insensitive to membrane potential as an internal reference. The ratio of the this compound signal to the reference probe's signal can then be used to correct for variations in illumination, cell volume, and dye concentration.
Q5: What software tools are available to help me correct for this compound signal drift?
A5: Several open-source and commercial software packages can be used:
-
ImageJ/Fiji: A powerful and versatile open-source platform with numerous plugins for drift correction, background subtraction, and bleach correction (e.g., Fast4DReg, Bleach Correction).[4][6][7][22]
-
CellProfiler: An open-source software for automated image analysis that can perform background subtraction and intensity measurements as part of a larger analysis pipeline.[7][22]
-
Commercial Software: Microscope manufacturer's software (e.g., ZEN, NIS-Elements) and dedicated image analysis software (e.g., Imaris) often have built-in modules for drift correction and intensity normalization.[7]
Data Presentation
Table 1: this compound Spectral Properties
| Property | Value in Methanol | Value in Cell Membrane (Approximate) | Reference |
| Excitation Maximum | ~528-550 nm | Blue-shifted by ~20 nm | [4][5][6][7][8][9][10] |
| Emission Maximum | ~782-786 nm | Blue-shifted by ~80 nm | [4][5][6][7][8][9][10] |
Table 2: Troubleshooting Summary for this compound Signal Drift
| Issue | Potential Cause | Recommended Solution |
| Rapid signal decay | Photobleaching | Reduce excitation intensity, decrease exposure time, increase imaging interval, use a more sensitive detector. |
| Gradual, consistent signal decrease | Photobleaching | Apply post-acquisition bleach correction (e.g., exponential fit). |
| Cell morphology changes, blebbing, or death | Phototoxicity | Minimize overall light exposure, use the lowest effective dye concentration. |
| Non-uniform background | Uneven illumination, autofluorescence | Perform background subtraction during post-processing. |
| Image shifting or blurring over time | Mechanical/thermal drift of the microscope stage | Use post-acquisition image registration/drift correction algorithms. |
Visualizations
Caption: Workflow for this compound time-lapse imaging and signal drift correction.
Caption: Decision tree for troubleshooting this compound signal drift issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Item - Comparison of mounting media. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast4DReg - to the rescue of your drifty microscopy data - FocalPlane [focalplane.biologists.com]
- 5. Improving voltage-sensitive dye imaging: with a little help from computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drift Correction is Illustrated with Imaris and Fast4DReg- Oxford Instruments [andor.oxinst.com]
- 7. scicapture.com [scicapture.com]
- 8. Correcting Focus Drift in Live-Cell Microscopy | Nikon’s MicroscopyU [microscopyu.com]
- 9. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 10. biotium.com [biotium.com]
- 11. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. unige.ch [unige.ch]
- 14. Vector Laboratories / Selection of mounting media for IHC or IF applications - 2BScientific [2bscientific.com]
- 15. Semi-automated background removal limits data loss and normalizes imaging mass cytometry data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fluorescence background subtraction technique for hybrid fluorescence molecular tomography/x-ray computed tomography imaging of a mouse model of early stage lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 18. library.imaging.org [library.imaging.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. Top 7 Free Microscopy Image Analysis Tools | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
Technical Support Center: The Use of RH 237 in Action Potential Monitoring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the voltage-sensitive dye RH 237 in their experiments. The focus is on understanding and mitigating the potential impact of this compound on action potential duration (APD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fast-response, lipophilic, cationic styryl dye used as a fluorescent probe to measure changes in membrane potential.[1] When a cell membrane depolarizes, as during an action potential, the dye molecules reorient within the membrane, leading to a change in their fluorescence emission. This change in fluorescence intensity can be recorded and correlated with the time course of the action potential. It is commonly used in optical mapping studies of cardiac tissue and neurons.[2][3][4]
Q2: Can this compound directly alter the action potential duration (APD) of the cells I am studying?
While this compound is designed to be a passive reporter of membrane potential, under certain conditions, it can have indirect effects that may appear as or contribute to changes in APD. The primary mechanisms for these effects are phototoxicity and photobleaching, which are dependent on the dye concentration and the intensity and duration of the excitation light.[5]
Q3: What are phototoxicity and photobleaching in the context of this compound?
-
Photobleaching: This is the irreversible photochemical destruction of the fluorescent dye molecule upon exposure to light. It results in a progressive decrease in the fluorescence signal intensity over time, which can be misinterpreted as a change in the action potential amplitude.[2]
-
Phototoxicity: This occurs when the excited dye molecule reacts with oxygen to produce reactive oxygen species (ROS). ROS can damage cellular components, including ion channels and membranes, which can lead to genuine alterations in cellular electrophysiology, including changes in APD.[5]
Q4: At what concentrations is this compound typically used?
The optimal concentration of this compound should be determined empirically for each experimental preparation. However, a common starting point for working concentrations is between 1-5 µM.[6] For Langendorff-perfused hearts, bolus injections of a stock solution (e.g., 1 mg/mL in DMSO) are often used.[7][8]
Troubleshooting Guide: Unexplained Changes in Action Potential Duration
If you are observing unexpected changes in APD during your experiments with this compound, consider the following troubleshooting steps.
Issue 1: Progressive Shortening or Lengthening of APD Over Time
Possible Cause: Photodynamic effects or phototoxicity leading to cellular damage.
Troubleshooting Steps:
-
Reduce Illumination Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.
-
Limit Exposure Time: Only illuminate the preparation during data acquisition. Use a shutter to block the light path when not recording.
-
Optimize Dye Concentration: Use the lowest effective concentration of this compound. Higher concentrations can increase the likelihood of phototoxic effects.
-
Control Experiments:
-
No-Dye Control: Record electrical activity from a preparation without the dye to ensure that the experimental conditions themselves are not causing APD changes.
-
Illumination Control: Expose a stained preparation to the same illumination protocol but without recording to see if the light exposure alone alters subsequent electrically measured APDs.
-
Issue 2: Decreasing Action Potential Amplitude
Possible Cause: Photobleaching or dye washout.
Troubleshooting Steps:
-
Monitor Signal Intensity: Track the baseline fluorescence intensity over the course of the experiment. A steady decrease is indicative of photobleaching or washout.
-
Dye Reloading: For preparations that exhibit significant dye washout, it may be necessary to reload the dye during the experiment.[2]
-
Signal Normalization: Normalize the fluorescence signal to the baseline fluorescence of each beat to partially compensate for slow signal decay.
-
Ratiometric Imaging: While this compound is not a ratiometric dye, using a system that simultaneously records at two wavelengths can sometimes help to correct for motion artifacts and non-uniform dye loading, which can be mistaken for amplitude changes.
Quantitative Data Summary
The following tables summarize key parameters related to the use of this compound.
Table 1: Recommended Starting Concentrations for this compound
| Preparation Type | Recommended Starting Concentration | Reference |
| Cultured Cells | 1-5 µM | [6] |
| Langendorff-Perfused Heart (bolus) | 10-20 µl of 1 mg/ml stock | [7] |
| Langendorff-Perfused Mouse Heart (bolus) | 30 µl of 1 mg/ml stock | [8] |
Table 2: Spectral Properties of this compound
| Solvent | Excitation Max (nm) | Emission Max (nm) | Reference |
| Methanol | ~550 | ~786 | [1] |
| Ethanol | 532 | 777 | [6] |
| In Cell Membranes | Blue-shifted by ~20 nm | Blue-shifted by ~80 nm | [1] |
Experimental Protocols
Protocol 1: Staining a Langendorff-Perfused Heart with this compound
-
Prepare a stock solution of this compound (e.g., 1.25 mg/mL in DMSO).
-
During the equilibration period of the perfused heart, prepare a 1 mL mixture of the this compound stock solution with Tyrode's solution.
-
Inject the mixture as a bolus into the dye port above the aortic cannula over a period of 3-5 minutes.
-
Allow for a washout period of approximately 5 minutes before starting optical mapping.
-
If performing dual mapping with a calcium indicator like Rhod-2 AM, the dyes can be loaded sequentially.
This protocol is adapted from a study on triple-parametric optical mapping.[9]
Protocol 2: Control Experiment for Phototoxicity
-
Prepare two identical biological samples (e.g., cultured cardiac myocytes or perfused hearts).
-
Stain both preparations with the working concentration of this compound.
-
Sample A (Experimental): Subject the sample to your standard optical mapping protocol, including illumination and data acquisition, for the full duration of the experiment.
-
Sample B (Illumination Control): Subject this sample to the identical illumination protocol (same intensity, duration, and frequency of exposure) as Sample A, but without recording the optical signal.
-
At the end of the experimental duration, measure the APD of both samples using a non-optical method (e.g., patch-clamp or microelectrodes).
-
Compare the APDs from both samples. A significant difference suggests that the illumination of this compound is causing electrophysiological changes.
Visualizations
Caption: A generalized experimental workflow for optical mapping of action potentials using this compound.
Caption: A troubleshooting flowchart for identifying potential sources of APD artifacts when using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A technical review of optical mapping of intracellular calcium within myocardial tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cardiac optical mapping – State-of-the-art and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Assessment of Murine Atria with High-Resolution Optical Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
- 9. Simultaneous triple-parametric optical mapping of transmembrane potential, intracellular calcium and NADH for cardiac physiology assessment - PMC [pmc.ncbi.nlm.nih.gov]
best practices for RH 237 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of RH 237 stock solutions, alongside troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The most commonly recommended solvent for preparing this compound stock solutions is high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][4][5] Ethanol can also be used.
Q2: What are the recommended concentrations for this compound stock solutions?
A2: Typical stock solution concentrations range from 1 mM to 10 mM in DMSO. The choice of concentration depends on the specific experimental requirements and the desired final working concentration.
Q3: How should solid this compound and its stock solutions be stored?
A3: Both the solid, lyophilized this compound and the prepared stock solutions should be stored at -20°C, protected from light and moisture to prevent degradation.[1][2][3][4][5]
Q4: What is the shelf-life of this compound stock solutions?
A4: When stored properly at -20°C and protected from light, this compound stock solutions in anhydrous DMSO are generally stable for several months. However, for optimal performance, it is recommended to prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Q5: What is a typical working concentration for this compound?
A5: A starting working concentration of 1-5 µM is often suggested.[6] However, the optimal concentration should be determined empirically for each specific application and cell type to achieve a good signal-to-noise ratio while minimizing potential toxicity.
Data Presentation
Table 1: this compound Stock Solution Preparation in DMSO
| Desired Stock Concentration | Mass of this compound (MW: 496.7 g/mol ) | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.013 mL |
| 5 mM | 1 mg | 402.6 µL |
| 10 mM | 1 mg | 201.3 µL |
| 1 mM | 5 mg | 10.066 mL |
| 5 mM | 5 mg | 2.013 mL |
| 10 mM | 5 mg | 1.007 mL |
Table 2: Spectral Properties of this compound
| Solvent/Environment | Excitation Maximum (λex) | Emission Maximum (λem) |
| Methanol | ~528 - 550 nm | ~777 - 786 nm |
| Cell Membranes | Blue-shifted by ~20 nm | Blue-shifted by ~80 nm |
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Methodology:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 1 mM stock solution, use 1 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder. For 1 mg of this compound to make a 1 mM solution, add 2.013 mL of DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Staining Cultured Neurons with this compound
Materials:
-
1 mM this compound stock solution in DMSO
-
Cultured neurons on coverslips
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Incubator (37°C, 5% CO2)
-
Fluorescence microscope
Methodology:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in a physiological saline solution to the desired final concentration (e.g., 1-10 µM).
-
Remove the culture medium from the neurons and wash gently with the physiological saline solution.
-
Incubate the neurons with the this compound working solution for 5-20 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
After incubation, wash the cells gently with the physiological saline solution to remove excess dye.
-
The stained neurons are now ready for imaging. It is recommended to image the cells in the physiological saline solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Weak Fluorescent Signal | - Incorrect filter set: The excitation and emission filters on the microscope do not match the spectral properties of this compound. - Low dye concentration: The working concentration of this compound is too low for the cell type or experimental setup. - Photobleaching: Excessive exposure to excitation light has caused the dye to fade. | - Verify filter compatibility: Ensure the microscope's filter cubes are appropriate for this compound's excitation and emission spectra. - Optimize dye concentration: Perform a concentration titration to find the optimal working concentration. - Minimize light exposure: Use the lowest possible excitation intensity and exposure time. Consider using an anti-fade mounting medium if applicable. |
| High Background Fluorescence | - Incomplete washing: Residual dye in the solution contributes to background noise. - Dye aggregation: this compound may form aggregates in aqueous solutions, leading to non-specific staining and high background. | - Thorough washing: Ensure adequate washing steps after dye incubation to remove unbound dye. - Sonication: Briefly sonicate the diluted working solution before applying it to the cells to help disperse any aggregates. - Fresh dilutions: Prepare fresh dilutions of the working solution from the stock solution for each experiment. |
| Cell Death or Altered Physiology | - Phototoxicity: Prolonged exposure to high-intensity excitation light can generate reactive oxygen species, leading to cell damage. - Dye toxicity: High concentrations of this compound can be toxic to some cell types. - Pharmacological effects: this compound has been reported to have potential pharmacological effects, such as broadening of action potentials in cultured neurons.[7] | - Reduce light exposure: Use neutral density filters to decrease excitation intensity and keep exposure times to a minimum. - Optimize dye concentration: Use the lowest effective concentration of this compound. - Perform control experiments: Include control groups to assess the baseline health and activity of unstained cells under the same imaging conditions. |
| Non-uniform Staining | - Uneven dye application: The working solution was not applied evenly across the cells. - Cell health variability: Unhealthy or dying cells may exhibit different staining patterns. | - Ensure even application: Gently agitate the dish or coverslip during incubation to ensure the dye reaches all cells uniformly. - Assess cell viability: Use a viability marker to confirm the health of the cell population being imaged. |
| Dye Precipitation in Working Solution | - Low solubility in aqueous buffer: this compound is lipophilic and has limited solubility in aqueous solutions. - Incorrect buffer components: Certain salts or components in the physiological buffer may promote precipitation. | - Prepare fresh dilutions: Make the working solution immediately before use. - Vortexing/Sonication: Gently vortex or sonicate the diluted solution to aid in dissolution. - Consider a co-solvent: In some cases, a small percentage of a co-solvent like Pluronic F-127 may be used to improve solubility, but this should be tested for its effects on cell physiology. |
Visualizations
Caption: Workflow for this compound stock and working solution preparation.
Caption: Logical workflow for troubleshooting common this compound staining issues.
References
- 1. biotium.com [biotium.com]
- 2. Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2557763 - Error when loading data via DTP - RH237, RH238 and RH239 | SAP Knowledge Base Article [userapps.support.sap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.tuni.fi [researchportal.tuni.fi]
- 7. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Researcher's Guide: Validating RH 237 Fluorescence Signals with Patch-Clamp Recordings
For researchers, scientists, and drug development professionals, establishing a reliable method for monitoring membrane potential is paramount. While patch-clamp electrophysiology remains the gold standard for its unparalleled precision, voltage-sensitive dyes like RH 237 offer a powerful alternative for spatially resolved, population-level analysis. This guide provides a comprehensive comparison of this compound fluorescence imaging with patch-clamp recordings, supported by experimental data and detailed protocols to empower researchers in validating their optical measurements.
Performance Snapshot: this compound vs. Patch-Clamp
The styryl dye this compound is a fast-responding potentiometric probe that partitions into the cell membrane and exhibits a change in fluorescence intensity in response to shifts in membrane potential.[1] This property allows for the optical monitoring of electrical activity in various cell types, including neurons and cardiomyocytes.[1][2] However, understanding its performance characteristics in relation to the gold-standard patch-clamp technique is crucial for accurate data interpretation.
| Parameter | This compound Fluorescence | Patch-Clamp Electrophysiology | Key Considerations |
| Temporal Resolution | High (response time as fast as 0.12 ms)[3] | Very High (µs range) | This compound is sufficiently fast for monitoring action potentials, but patch-clamp offers superior resolution for studying fast channel kinetics. |
| Spatial Resolution | High (sub-cellular) | Single-cell / single-channel | This compound allows for simultaneous monitoring of multiple cells or different regions of a single cell. |
| Signal-to-Noise Ratio (SNR) | Moderate to High (can be ~60 rms)[3] | Very High | Patch-clamp provides cleaner signals with less background noise. SNR for this compound is dependent on dye concentration, illumination intensity, and detector sensitivity. |
| Sensitivity | ~3% fractional fluorescence change per 100 mV[3] | Direct measurement of mV changes | The relationship between fluorescence change and membrane potential is linear for this compound, but calibration is often necessary. |
| Invasiveness | Minimally invasive (cell loading) | Highly invasive (requires membrane seal) | Patch-clamp can alter intracellular contents and cell health. This compound can have phototoxic effects and may cause broadening of action potentials with prolonged exposure.[4] |
| Throughput | High (population of cells) | Low (single cell at a time) | Optical imaging with this compound is ideal for network-level studies. |
The Underlying Principle: How this compound Reports Voltage Changes
Voltage-sensitive dyes like this compound are electrochromic, meaning their light absorption and emission spectra are altered by the local electric field. When a neuron or cardiomyocyte depolarizes, the change in the transmembrane electric field causes a rearrangement of the dye molecules within the membrane. This rearrangement leads to a rapid change in the dye's fluorescence, which can be detected by a sensitive photodetector.
Experimental Validation: A Step-by-Step Protocol
Validating this compound fluorescence signals requires simultaneous recording with patch-clamp. This allows for direct correlation of the optical signal with the true membrane potential.
I. Cell Preparation and Dye Loading
-
Cell Culture: Plate cells (e.g., primary neurons, cardiomyocytes, or HEK cells) on glass-bottom dishes suitable for microscopy and electrophysiology.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO). Store protected from light at -20°C.
-
Loading Solution: Dilute the this compound stock solution in extracellular recording buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing phototoxicity.
-
Incubation: Replace the cell culture medium with the this compound loading solution and incubate for 5-20 minutes at room temperature or 37°C.
-
Wash: Gently wash the cells two to three times with fresh extracellular buffer to remove excess dye.
II. Simultaneous Patch-Clamp and Fluorescence Imaging
-
Microscope Setup: Mount the dish on an inverted microscope equipped for both patch-clamp recording and fluorescence imaging.
-
Patch-Clamp Configuration: Using a micromanipulator, approach a stained cell with a patch pipette filled with intracellular solution. Establish a whole-cell patch-clamp configuration.[5]
-
Fluorescence Excitation and Emission: Excite the this compound dye using an appropriate light source (e.g., a 532 nm laser).[6] Collect the emitted fluorescence through a long-pass filter (e.g., >580 nm).
-
Data Acquisition: Simultaneously record the patch-clamp data (membrane potential or current) and the fluorescence signal from a region of interest on the patched cell. Ensure the two acquisition systems are synchronized.
Mitigating Potential Artifacts: Phototoxicity and Photobleaching
A critical consideration when using any fluorescent dye is the potential for phototoxicity and photobleaching, which can compromise cell health and data quality.[7][8]
-
Phototoxicity: The interaction of high-intensity light with the fluorescent dye can generate reactive oxygen species, leading to cellular damage. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that still provides an adequate signal-to-noise ratio.
-
Photobleaching: This is the irreversible photochemical destruction of the fluorophore.[7] It manifests as a gradual decrease in fluorescence intensity over time. Reducing the excitation intensity and duration of exposure can help mitigate photobleaching. One study noted a 20-25% decrease in the fractional fluorescence change of this compound after 45 minutes of multiple measurements.[3]
Alternatives to this compound
While this compound is a widely used and effective voltage-sensitive dye, several alternatives are available, each with its own set of advantages and disadvantages.
| Alternative | Principle | Advantages | Disadvantages |
| Di-4-ANEPPS | Styryl Dye | Ratiometric imaging possible, which can correct for uneven dye loading and photobleaching. | Can have more pronounced phototoxic effects than some other dyes. |
| RH 795 | Styryl Dye | Reported to have negligible side effects in some in vitro and in vivo preparations. | May have a lower signal-to-noise ratio for small neuronal signals compared to other dyes. |
| Genetically Encoded Voltage Indicators (GEVIs) | FRET or single fluorescent protein-based | Cell-type specific expression, suitable for long-term and in vivo studies. | Generally have slower kinetics and lower sensitivity compared to synthetic dyes. |
Conclusion
This compound provides a powerful and versatile tool for the optical measurement of membrane potential, offering high spatial and temporal resolution for monitoring neuronal and cardiac activity. While not a direct replacement for the precision of patch-clamp electrophysiology, its ability to report on the activity of cell populations makes it an invaluable technique for network-level investigations. By carefully validating this compound fluorescence signals against patch-clamp recordings and taking steps to mitigate potential artifacts, researchers can confidently employ this dye to gain novel insights into the electrical dynamics of biological systems.
References
- 1. biotium.com [biotium.com]
- 2. Simultaneous optical imaging of membrane potential and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence monitoring of rapid changes in membrane potential in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
A Head-to-Head Comparison of RH 237 and di-4-ANEPPS for Rapid Neuronal Signal Imaging
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal imaging, the choice of voltage-sensitive dye is paramount. This guide provides an objective comparison of two widely used fast-response fluorescent probes, RH 237 and di-4-ANEPPS, to facilitate informed decisions in experimental design.
Both this compound and di-4-ANEPPS are styryl dyes that enable the real-time optical detection of transmembrane voltage changes in excitable cells, such as neurons.[1][2] Their rapid response times, on the order of milliseconds, make them suitable for monitoring fast neuronal signaling events like action potentials and synaptic potentials.[3][4] The underlying mechanism for both dyes involves an electrochromic shift in their fluorescence spectra upon changes in the electric field across the cell membrane.[1][4] Despite their similar function, key differences in their photophysical properties, performance characteristics, and experimental handling can significantly impact their suitability for specific applications.
Quantitative Performance Comparison
The following tables summarize the key quantitative parameters of this compound and di-4-ANEPPS based on available experimental data. It is important to note that these values can be influenced by the specific experimental conditions, including the cell type, staining protocol, and imaging setup.
| Property | This compound | di-4-ANEPPS | Source |
| Fluorescence Change per 100 mV | >20% (on neuroblastoma cells for the related RH421) | ~2-10% | [2][3][4][5][6][7] |
| Response Time | Millisecond range | Millisecond range | [3][4][7] |
| Phototoxicity | Can cause broadening of action potentials with prolonged illumination | Can induce photodynamic damage, leading to action potential prolongation and inexcitability. This can be mitigated with antioxidants like catalase. | [6][8] |
| Internalization | Slower than di-4-ANEPPS, making it more suitable for longer-term experiments. | Rapidly internalized by cells, limiting its use to short-term experiments. | [6][9][10] |
| Signal-to-Noise Ratio (S/N) | Generally provides a good signal-to-noise ratio. | Known for a high signal-to-noise ratio, which is dependent on excitation light strength. | [9][11] |
Table 1: Key Performance Characteristics of this compound and di-4-ANEPPS.
| Property | This compound | di-4-ANEPPS | Source |
| Excitation Maximum (in Methanol) | ~528-550 nm | ~493 nm | [3][12][13][14] |
| Emission Maximum (in Methanol) | ~777-786 nm | ~708 nm | [3][12][13][14] |
| Excitation Maximum (in Cell Membrane) | ~506-530 nm (blue-shifted by ~20 nm) | ~465-475 nm (blue-shifted) | [1][6][14][15] |
| Emission Maximum (in Cell Membrane) | ~687-700 nm (blue-shifted by ~80 nm) | ~617-635 nm (blue-shifted) | [1][6][14][15] |
Table 2: Spectral Properties of this compound and di-4-ANEPPS. Note that spectral properties are highly dependent on the local environment.[1][6]
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the general mechanism of voltage-sensitive dyes and a typical experimental workflow for their application in neuronal imaging.
Caption: General mechanism of voltage-sensitive dyes at the neuronal membrane.
Caption: A typical experimental workflow for using voltage-sensitive dyes.
Experimental Protocols
Below are generalized protocols for staining neurons with this compound and di-4-ANEPPS. The optimal conditions, including dye concentration and incubation time, should be determined empirically for each specific cell type and experimental setup.
Protocol for Staining Neurons with this compound
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[16] Store the stock solution at -20°C, protected from light.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable physiological buffer or culture medium to a final working concentration of 1-5 µM.[17]
-
Staining Procedure:
-
Remove the culture medium from the neuronal culture.
-
Gently add the staining solution to the cells.
-
Incubate for 5-10 minutes at room temperature, protected from light.[16]
-
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed physiological buffer or culture medium to remove excess dye. A 30-minute wash in fresh CO2-insensitive media is recommended to remove all culture media.[16]
-
-
Imaging:
-
Image the stained neurons using a fluorescence microscope equipped with appropriate filters.
-
For this compound, typical excitation is around 520-550 nm, and emission is collected at wavelengths greater than 610 nm.[16]
-
Protocol for Staining Neurons with di-4-ANEPPS
-
Stock Solution Preparation: Prepare a 1-10 mM stock solution of di-4-ANEPPS in high-quality, anhydrous DMSO.[1] To aid in solubilization, 20% Pluronic F-127 in DMSO can be used.[15] Store the stock solution at -20°C, protected from light.
-
Staining Solution Preparation: On the day of the experiment, dilute the stock solution in a suitable physiological buffer or culture medium to a final working concentration of 5-10 µM.[3]
-
Staining Procedure:
-
Washing:
-
Carefully remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed physiological buffer or culture medium to remove unbound dye.
-
-
Imaging:
Concluding Remarks
The choice between this compound and di-4-ANEPPS depends largely on the specific experimental requirements. This compound appears to be more suitable for longer-term imaging studies due to its slower internalization rate. In contrast, di-4-ANEPPS may be preferred for short-term experiments requiring a high signal-to-noise ratio , although its rapid internalization and potential for phototoxicity must be considered.[6][9][10] Researchers should carefully consider the trade-offs between signal strength, photostability, and cellular health when selecting the appropriate voltage-sensitive dye for their studies of fast neuronal signaling.
References
- 1. Di 4 ANEPPS | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]
- 2. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Frontiers | Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. biotium.com [biotium.com]
- 13. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 14. This compound, 83668-91-1 | BroadPharm [broadpharm.com]
- 15. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. lumiprobe.com [lumiprobe.com]
- 18. imperial.ac.uk [imperial.ac.uk]
A Comparative Guide to RH 237 and RH 414 for In Vivo Brain Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used voltage-sensitive dyes, RH 237 and RH 414, for in vivo brain imaging applications. By presenting objective performance characteristics, experimental data, and detailed protocols, this document aims to assist researchers in selecting the optimal dye for their specific experimental needs.
At a Glance: Key Properties of this compound and RH 414
Both this compound and RH 414 are fast-response potentiometric probes belonging to the styryl dye family. They are widely utilized for functional imaging of neuronal activity by detecting changes in membrane potential. The following table summarizes their key spectral and photophysical properties.
| Property | This compound | RH 414 |
| Molarity | 496.71 g/mol | 581.48 g/mol |
| Excitation Maximum (in Methanol) | ~528 nm | ~532 nm |
| Emission Maximum (in Methanol) | ~782 nm | ~716 nm |
| Two-Photon Excitation Range | <800 nm, >960 nm | ~950 nm |
| Two-Photon Action Cross-Section | 8.9 GM (at 800 nm) | 12 GM (at 960 nm) |
| Emission Peak in Octanol (simulating membrane environment) | 676 nm | 636 nm |
| Solubility | Soluble in DMSO and water | Soluble in water or DMSO |
Note: In cell membranes, the excitation and emission spectra of styryl dyes typically exhibit a blue shift.
Mechanism of Action: How Styryl Dyes Report Neuronal Activity
This compound and RH 414 are lipophilic molecules that insert into the outer leaflet of the neuronal membrane. Their fluorescence properties are sensitive to the surrounding electric field. When a neuron depolarizes, the change in membrane potential alters the electronic structure of the dye molecule, leading to a change in its fluorescence emission. This process is extremely fast, allowing for the detection of neuronal action potentials and other rapid voltage transients with high temporal resolution.
Performance Comparison: In Vivo Brain Imaging
-
Signal-to-Noise Ratio (SNR): The two-photon action cross-section, a measure of two-photon absorption efficiency, is slightly higher for RH 414 (12 GM at 960 nm) compared to this compound (8.9 GM at 800 nm)[1]. This suggests that under optimal two-photon excitation, RH 414 may provide a brighter signal, potentially leading to a better SNR. However, the actual in vivo SNR will also depend on factors like dye concentration, staining efficiency, and tissue scattering at the respective excitation and emission wavelengths.
-
Phototoxicity and Photobleaching: Phototoxicity and photobleaching are critical concerns in live imaging. While specific comparative data for this compound and RH 414 is lacking, it is a general characteristic of fluorescent dyes. The choice of imaging parameters, such as laser power and exposure time, will be crucial in minimizing these effects for both dyes. The slightly longer wavelength excitation of RH 414 for two-photon imaging (~950 nm) might offer a marginal advantage in reducing scattering and potentially phototoxicity compared to the shorter wavelength excitation of this compound (<800 nm).
Experimental Protocol: In Vivo Brain Imaging in Mice
The following is a generalized protocol for in vivo voltage-sensitive dye imaging in the mouse cortex, synthesized from various published methods. Researchers should optimize specific parameters for their experimental setup and animal model.
1. Animal Preparation and Surgery:
-
Anesthetize the mouse (e.g., with isoflurane or urethane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest (e.g., somatosensory or visual cortex).
-
Carefully remove the dura mater to expose the cortical surface.
2. Dye Loading:
-
Prepare a staining solution of the voltage-sensitive dye (e.g., 0.5-1 mg/mL in artificial cerebrospinal fluid, ACSF).
-
Apply the dye solution directly onto the exposed cortex.
-
Incubate for 60-90 minutes, protected from light.
-
After incubation, gently wash the cortical surface with fresh ACSF to remove excess dye.
3. Imaging Chamber Assembly:
-
Cover the craniotomy with a thin layer of agarose (e.g., 1-1.5% in ACSF).
-
Seal the chamber with a glass coverslip to reduce motion artifacts and maintain a stable imaging environment.
4. In Vivo Imaging:
-
Place the animal under the microscope (e.g., a two-photon microscope).
-
Excite the dye at its optimal wavelength (e.g., using a Ti:sapphire laser for two-photon imaging).
-
Collect the fluorescence emission using a sensitive detector (e.g., a photomultiplier tube).
-
Record neuronal activity at rest and in response to sensory stimuli or other experimental manipulations.
5. Data Analysis:
-
Correct for photobleaching by fitting an exponential decay to the fluorescence signal.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F) to represent changes in membrane potential.
-
Analyze the spatial and temporal dynamics of the neuronal signals.
Conclusion and Future Directions
Both this compound and RH 414 are powerful tools for the in vivo investigation of neuronal population dynamics with high temporal resolution. While RH 414 shows a slightly higher two-photon action cross-section, which may translate to a better signal-to-noise ratio, the optimal choice of dye will ultimately depend on the specific experimental conditions, including the available laser lines and the desired imaging depth.
A significant gap in the current knowledge is the lack of direct, side-by-side comparisons of these dyes under identical in vivo imaging conditions. Future studies should aim to quantitatively assess the signal-to-noise ratio, photostability, and phototoxicity of this compound and RH 414 in the living brain. Such data would be invaluable for researchers seeking to optimize their in vivo functional imaging experiments.
References
Unveiling the Advantages of RH 237's Longer Emission Wavelength in Dual Imaging
For researchers, scientists, and drug development professionals, the simultaneous imaging of membrane potential and intracellular calcium is a powerful tool to dissect complex cellular signaling pathways. The choice of fluorescent dyes is paramount to the success of these experiments. This guide provides an objective comparison of the voltage-sensitive dye (VSD) RH 237 with other alternatives, highlighting the distinct advantages conferred by its longer emission wavelength, supported by experimental data.
In dual imaging applications, where transmembrane voltage and intracellular calcium are measured concurrently, the spectral properties of the fluorescent probes are critical to prevent signal crosstalk. This compound, a fast-response potentiometric probe, is frequently employed for monitoring membrane potential. Its utility in dual imaging stems from its unique spectral characteristics, particularly its significantly red-shifted emission spectrum.
Spectral Separation: The Cornerstone of Dual Imaging
The primary advantage of this compound's longer emission wavelength lies in the ability to spectrally separate its signal from that of commonly used green- or orange-emitting intracellular calcium indicators, such as Fluo-3, Fluo-4, or Rhod-2.[1][2][3] This separation is crucial for minimizing crosstalk, where the emission of one dye bleeds into the detection channel of the other, leading to inaccurate measurements.
Typically, in a dual imaging setup, both the VSD and the calcium indicator are excited at a similar wavelength. The emitted fluorescence is then split and directed to two separate detectors, each with a specific filter set to capture the emission of one of the dyes. The significant Stokes shift of this compound (the difference between its excitation and emission maxima) and its far-red emission allow for the use of a dichroic mirror and bandpass filters to effectively isolate its signal from the shorter-wavelength emission of the calcium indicator.[4] This clean separation of signals is fundamental for obtaining reliable and quantifiable data on the dynamics of both membrane potential and intracellular calcium.
Performance Comparison: this compound vs. Shorter Wavelength Alternatives
To illustrate the practical advantages of this compound, we compare its performance with a commonly used voltage-sensitive dye with a shorter emission wavelength, di-4-ANEPPS. While direct comparative data for this compound and di-4-ANEPPS in a dual imaging context is limited, studies on the spectrally similar RH 795 provide valuable insights.
| Parameter | This compound / RH 795 | di-4-ANEPPS | Advantage of Longer Wavelength |
| Peak Emission Wavelength (in membranes) | ~706 nm[5] | ~617 nm[5][6] | Reduced Spectral Overlap: Minimizes crosstalk with green/orange calcium indicators (e.g., Rhod-2 emission peak ~581 nm).[7] |
| Signal-to-Noise Ratio (SNR) | 47 (in cardiac optical mapping)[2] | Generally high, but can be affected by crosstalk.[8] | Improved Signal Fidelity: Better separation leads to a cleaner signal from each dye, potentially improving the SNR of both channels. |
| Photobleaching | Slower bleaching rate observed with RH 795.[8] | Faster bleaching rate.[6][8] | Enhanced Photostability: Allows for longer and more stable recordings, crucial for studying slower biological processes. |
| Phototoxicity | Lower phototoxicity reported for longer wavelength dyes. | Can be more phototoxic.[6] | Improved Cell Viability: Reduced phototoxicity is critical for long-term imaging experiments and maintaining the physiological integrity of the sample. |
Experimental Data Insights
Experimental studies have demonstrated the successful application of this compound in dual optical mapping of cardiac tissue. For instance, in Langendorff-perfused hearts stained with this compound and the calcium indicator Rhod-2AM, a signal-to-noise ratio of 47 was achieved for the voltage signal, while simultaneously recording the calcium signal with high fidelity.[2] This was made possible by exciting both dyes with a single light source and effectively separating their emissions.
Furthermore, a comparative study between RH 795 and di-4-ANEPPS revealed that while di-4-ANEPPS initially provided a higher signal quality, RH 795 exhibited significantly less photobleaching, making it more suitable for long-term experiments.[8] This suggests that the chemical structure of RH dyes, which contributes to their longer emission wavelength, may also confer greater photostability.
Experimental Protocols
Below are detailed methodologies for key experiments involving dual imaging with this compound.
Dual Optical Mapping of Langendorff-Perfused Mouse Hearts
This protocol outlines the simultaneous recording of membrane potential and intracellular calcium transients in an isolated mouse heart.
1. Heart Preparation:
-
Euthanize the mouse via an IACUC-approved method.
-
Rapidly excise the heart and cannulate the aorta on a Langendorff apparatus.
-
Perfuse with ice-cold Tyrode's solution.[9]
2. Dye Loading:
-
Prepare stock solutions of this compound (1.25 mg/mL in DMSO) and Rhod-2 AM (1 mg/mL in DMSO).
-
For Rhod-2 AM loading, mix 30 µL of the stock solution with an equal volume of Pluronic F-127 (20% in DMSO) and dilute in 1 mL of Tyrode's solution. Slowly inject over 5-10 minutes.
-
For this compound loading, dilute 30 µL of the stock solution in 1 mL of Tyrode's solution and slowly inject over 5-7 minutes.
-
Allow 5-10 minutes for the dyes to incorporate into the tissue.
3. Optical Setup and Recording:
-
Use a light source with a 530 ± 30 nm interference filter for excitation of both dyes.[9]
-
Split the emitted fluorescence with a 600 nm dichroic mirror.[9]
-
Filter the longer wavelength light (Vm signal from this compound) between 610-750 nm.[9]
-
Filter the shorter wavelength light (Ca2+ signal from Rhod-2) between 570-595 nm.[9]
-
Record the signals using two high-speed CMOS cameras.[9]
Visualizing the Advantage: Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Signaling pathway in dual imaging with this compound.
Caption: Experimental workflow for dual optical mapping.
Caption: Advantages of this compound's longer emission wavelength.
References
- 1. Dual-Dye Optical Mapping of Hearts from RyR2R2474S Knock-In Mice of Catecholaminergic Polymorphic Ventricular Tachycardia [jove.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Optical Mapping of Action Potentials and Calcium Transients in the Mouse Heart during Optogenetic Stim... [protocols.io]
A Comparative Analysis of RH237 and Other Voltage-Sensitive Dyes for High-Speed Neuronal Imaging
For researchers, scientists, and drug development professionals seeking to optically measure membrane potential dynamics, the choice of a voltage-sensitive dye (VSD) is critical. The temporal resolution of a VSD dictates its ability to faithfully report rapid neuronal events such as action potentials. This guide provides a comparative assessment of the temporal resolution of the fast-response potentiometric probe RH237 against other commonly used VSDs, supported by experimental data and detailed methodologies.
The styryl dye RH237 is a well-established fluorescent probe for functional imaging of neurons and cardiac cells.[1][2] Its rapid response characteristics make it a suitable candidate for monitoring fast electrical signals. However, a thorough evaluation of its performance in relation to other available VSDs is essential for selecting the optimal dye for a specific experimental paradigm.
Quantitative Comparison of VSD Temporal Resolution and Performance
To provide a clear comparison, the following table summarizes the key performance parameters of RH237 and other selected VSDs based on available experimental data. It is important to note that these values can be influenced by the specific experimental conditions, such as the cell type, temperature, and imaging system used.
| Dye | Temporal Resolution (Rise Time/Time Constant) | Signal-to-Noise Ratio (SNR) | Phototoxicity/Photostability | Key Characteristics |
| RH237 | 0.12 ms (10-90% rise time)[3] | ~60 (rms)[3] | Decrease in fractional fluorescence of 20-25% after 45 min with no measurable phototoxic effects.[3] | Fast-responding potentiometric probe.[1][2] |
| di-4-ANEPPS | < 2 µs (time constant)[4] | Higher than RH795.[4][5] | More phototoxic and bleaches faster than RH795.[6][7] Rapidly internalized by cells, limiting use in long-term experiments.[8] | Fast-responding dye with high signal quality.[4][5] |
| RH795 | Not specified | Lower than di-4-ANEPPS.[4][5] | Weak and slowly developing phototoxic effects; slow bleaching.[5] Better suited for long-term experiments than di-4-ANEPPS.[4][5] | Spectrally similar to RH414 but with different physiological effects.[2] |
| di-8-ANEPPS | Not specified | Good signal-to-noise ratios. | More photostable and less phototoxic than di-4-ANEPPS.[8] Better retained in the outer leaflet of the plasma membrane for long-term studies.[9] | More hydrophobic and photostable alternative to di-4-ANEPPS.[9] |
| RH1691 | Sub-millisecond resolution.[10] τon: 56 ± 16 ms, τoff: 120 ± 17 ms (cortical population signals) | High sensitivity, comparable to local field potential recordings.[11] | Ignorable phototoxicity.[12] | "Blue" dye with minimal pulsation artifacts.[12] |
Mechanism of Action: Styryl Dyes
RH237 and the other dyes listed in the table belong to the family of styryl dyes. Their voltage sensitivity arises from a mechanism known as electrochromism.[10] These dye molecules insert into the cell membrane and possess a chromophore with a significant dipole moment. Changes in the transmembrane electrical field cause a rapid (femtosecond to picosecond) reorientation of the dye's electron distribution, leading to a shift in its absorption and emission spectra.[10] This spectral shift is detected as a change in fluorescence intensity at a given wavelength, providing a near-instantaneous readout of the membrane potential.
Experimental Protocols
A robust method for quantifying the temporal resolution of VSDs involves simultaneous patch-clamp electrophysiology and high-speed fluorescence imaging. This allows for the direct comparison of the optically recorded signal with the "gold standard" electrical recording of membrane potential.
Experimental Workflow for VSD Temporal Resolution Measurement
References
- 1. researchgate.net [researchgate.net]
- 2. Near Infrared Voltage Sensitive Fluorescent Dyes Optimized for Optical Mapping in Blood-Perfused Myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-sop.inria.fr [www-sop.inria.fr]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 7. Item - Di-4-ANEPPS and RH795 showed bleaching over time. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. youtube.com [youtube.com]
- 10. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Pitfalls: A Comparative Guide to the Disadvantages and Limitations of RH 237 in Research
For researchers in neuroscience and drug development, the accurate measurement of membrane potential is paramount. The styryl dye RH 237 has long been a tool for the functional imaging of neurons, prized for its rapid response to voltage changes. However, a critical evaluation of its limitations is essential for robust and reproducible experimental design. This guide provides an in-depth comparison of this compound with alternative methods, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
Key Disadvantages and Limitations of this compound
This compound, while a potent tool, is not without its drawbacks. Researchers must contend with issues of phototoxicity, photobleaching, modest signal-to-noise ratios, and potential pharmacological effects that can confound experimental results. These limitations are particularly salient in the context of long-term imaging studies and experiments requiring high sensitivity.
Phototoxicity and Photobleaching: A Double-Edged Sword
One of the most significant challenges when using this compound is managing phototoxicity and photobleaching. The high-intensity illumination required to excite the dye can generate reactive oxygen species, leading to cellular damage and even cell death. This can significantly impact the viability of neuronal preparations and introduce experimental artifacts. Furthermore, photobleaching, the irreversible loss of fluorescence upon prolonged exposure to light, leads to a decrease in signal intensity over time, complicating long-term recordings.
Signal-to-Noise Ratio: A Constant Battle
The fractional change in fluorescence of this compound in response to changes in membrane potential is relatively small, typically around 3% per 100 mV.[1] This modest signal necessitates high illumination intensities to achieve an adequate signal-to-noise ratio (SNR), which in turn exacerbates the problems of phototoxicity and photobleaching.
Pharmacological Effects: An Unseen Influence
Studies have shown that some voltage-sensitive dyes, including those from the ANEP family which are structurally similar to RH dyes, can have pharmacological effects on neuronal activity. For instance, some dyes have been found to modulate GABA-A receptor function, which could significantly alter neuronal excitability and synaptic transmission.[2] While specific data on the pharmacological effects of this compound are less prevalent in the literature, the potential for such off-target effects remains a critical consideration.
Comparative Analysis: this compound vs. The Alternatives
To provide a comprehensive overview, this guide compares this compound with a range of alternative methods for measuring membrane potential. These include other fast-response voltage-sensitive dyes (VSDs), slow-response VSDs, genetically encoded voltage indicators (GEVIs), and non-dye-based electrophysiological techniques.
Quantitative Comparison of Voltage-Sensitive Dyes
| Feature | This compound | di-4-ANEPPS | di-8-ANEPPS | ANNINE-6plus |
| Voltage Sensitivity (ΔF/F per 100 mV) | ~3%[1] | ~10%[3] | ~10%[3] | ~50% (with two-photon excitation)[4] |
| Response Speed | Fast (microseconds to milliseconds) | Fast (microseconds to milliseconds)[3] | Fast (microseconds to milliseconds)[3] | Fast (nanoseconds)[4] |
| Photostability | Moderate | Moderate, less stable than di-8-ANEPPS[3] | More photostable than di-4-ANEPPS[3] | High, negligible bleaching[4] |
| Phototoxicity | Moderate to High | High[3] | Lower than di-4-ANEPPS[3] | Negligible[4] |
| Internalization | Moderate | Rapid internalization, limiting long-term use[3] | Better retention in the plasma membrane[3] | Applied internally via patch pipette[4] |
Comparison with Slow-Response Dyes and Genetically Encoded Voltage Indicators
| Method | Principle | Advantages | Disadvantages |
| Slow-Response Dyes (e.g., DiBAC4(3)) | Translocation across the membrane in response to potential changes, leading to fluorescence changes.[5] | Larger signal changes compared to fast-response dyes.[5] | Slow response time (milliseconds to seconds), not suitable for tracking fast neuronal events like action potentials.[6] |
| Genetically Encoded Voltage Indicators (GEVIs) | Fusion of a voltage-sensitive protein domain to a fluorescent protein.[7][8][9] | Cell-type specific targeting, suitable for long-term and in vivo studies, reduced phototoxicity compared to some VSDs.[1] | Generally lower sensitivity and slower kinetics than the fastest VSDs, can require significant optimization.[8][10] |
Non-Dye-Based Alternatives
| Method | Principle | Advantages | Disadvantages |
| Patch-Clamp Electrophysiology | Direct measurement of membrane potential via a glass micropipette sealed to the cell membrane.[11][12][13][14] | "Gold standard" for accuracy and temporal resolution, allows for both voltage and current clamp recordings.[12] | Highly invasive, low throughput, technically demanding, generally limited to single cells.[12][13] |
| Multi-Electrode Arrays (MEAs) | Extracellular recording of field potentials from a population of neurons cultured on a grid of electrodes.[15][16][17] | Non-invasive, allows for long-term network activity recording from multiple sites simultaneously.[16][17] | Records extracellular field potentials, not the membrane potential of individual neurons; lower spatial resolution than imaging.[17] |
Experimental Protocols
Detailed Methodology for Staining Neurons with this compound
-
Preparation of Stock Solution: Dissolve 5 mg of this compound in 10 ml of high-quality dimethyl sulfoxide (DMSO) to create a 1 mM stock solution. Store the stock solution at -20°C, protected from light.[18]
-
Preparation of Staining Solution: On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., artificial cerebrospinal fluid or culture medium) to the desired final concentration (typically 1-10 µM).
-
Staining Procedure:
-
Washing: After incubation, wash the cells thoroughly with fresh, pre-warmed buffer for at least 30 minutes to remove excess dye and reduce background fluorescence.[18]
-
Imaging: Image the stained neurons using an appropriate fluorescence microscope equipped with filters for this compound (Excitation: ~530 nm, Emission: >610 nm). Use the lowest possible illumination intensity to minimize phototoxicity and photobleaching.[18]
Protocol for Assessing Phototoxicity of Voltage-Sensitive Dyes
This protocol is adapted from standardized phototoxicity assays.
-
Cell Preparation: Plate neuronal cells at an appropriate density in a multi-well plate and allow them to adhere and grow.
-
Dye Loading: Prepare a range of concentrations of the VSD to be tested, including a vehicle control. Incubate the cells with the dye solutions for a standard period (e.g., 30-60 minutes).
-
Irradiation:
-
Divide the plates into two groups: one that will be exposed to light (+Light) and one that will be kept in the dark (-Light).
-
Expose the +Light plates to a controlled light source (e.g., a solar simulator) with a defined intensity and duration.
-
-
Cell Viability Assessment:
-
Following the irradiation period, wash the cells to remove the dye.
-
Assess cell viability using a standard assay, such as the Neutral Red Uptake (NRU) assay or MTT assay.
-
-
Data Analysis: Calculate the percentage of viable cells for each concentration in both the +Light and -Light groups. A significant decrease in viability in the +Light group compared to the -Light group indicates phototoxicity.
Visualizing the Concepts
To further clarify the experimental workflows and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion: Making an Informed Choice
The selection of an appropriate method for measuring membrane potential is a critical decision in experimental design. While this compound offers the advantage of a rapid response time, researchers must carefully consider its significant limitations, including phototoxicity, photobleaching, and a modest signal-to-noise ratio. For short-term experiments where temporal resolution is the primary concern, this compound can be a viable option with careful optimization of illumination conditions. However, for long-term imaging, studies requiring high sensitivity, or experiments where cell-type specificity is crucial, alternatives such as the more photostable ANNINE dyes, genetically encoded voltage indicators, or non-invasive electrophysiological techniques like multi-electrode arrays may prove to be more suitable. By understanding the trade-offs inherent in each method, researchers can make an informed decision that best suits their scientific questions, ultimately leading to more reliable and impactful findings.
References
- 1. Seeing the Spikes: The Future of Targetable Synthetic Voltage Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Voltage-Sensitive Dyes Modulate GABAAReceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 5. biotium.com [biotium.com]
- 6. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 7. Genetically-encoded voltage indicators [ccspublishing.org.cn]
- 8. jneurosci.org [jneurosci.org]
- 9. Designs and sensing mechanisms of genetically encoded fluorescent voltage indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. Tools to measure membrane potential of neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 13. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives | MDPI [mdpi.com]
- 14. personal.utdallas.edu [personal.utdallas.edu]
- 15. Multielectrode Array for In Vitro Research | BMSEED [bmseed.com]
- 16. Multielectrode Array | Axion Biosystems [axionbiosystems.com]
- 17. virtualsim.nuaa.edu.cn [virtualsim.nuaa.edu.cn]
- 18. static.igem.org [static.igem.org]
A Comparative Guide to RH237 for Quantitative Neuronal and Cardiac Imaging
For researchers, scientists, and drug development professionals leveraging fluorescence imaging to probe cellular electrophysiology, the choice of a voltage-sensitive dye is critical. This guide provides a quantitative comparison of the widely used styryl dye, RH237, with its alternatives, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
Performance Comparison of Voltage-Sensitive Probes
The selection of a voltage-sensitive probe hinges on a balance of key performance metrics. RH237 is a fast-response potentiometric probe, valued for its ability to detect rapid changes in membrane potential, making it a staple in functional imaging of neurons and cardiac cells.[1] However, an expanding arsenal of alternatives, including other styryl dyes and genetically encoded voltage indicators (GEVIs), offers a range of capabilities. The following tables summarize the quantitative data available for RH237 and its competitors.
| Probe | Type | Signal-to-Noise Ratio (S/N) | ΔF/F per 100 mV | Temporal Resolution | Phototoxicity/Photostability | Key Characteristics |
| RH237 | Styryl Dye | ~39-58 (in cardiac tissue)[2] | Not explicitly stated, but generally lower than newer dyes. | Excellent (e.g., 4000 frames/s in cardiac tissue)[3] | Moderate phototoxicity; suitable for shorter-term imaging.[4] | Fast response, well-established for simultaneous voltage and calcium imaging.[5][6] |
| Di-4-ANEPPS | Styryl Dye | ~52.8[7] | ~10%[4] | Excellent (millisecond range)[4] | Higher phototoxicity and rapid internalization limit long-term use.[4][8] | High signal quality, but less suitable for prolonged experiments.[7] |
| Di-8-ANEPPS | Styryl Dye | Not explicitly stated, but generally good. | ~10%[4] | Excellent (millisecond range)[4] | More photostable and less phototoxic than Di-4-ANEPPS; better membrane retention.[9] | A good alternative to Di-4-ANEPPS for longer-term imaging.[9] |
| RH795 | Styryl Dye | ~27.3[7] | Not explicitly stated. | Excellent (fast response)[10] | Lower phototoxicity and slower bleaching make it suitable for long-term experiments.[8] | A close analog to RH237 with better photostability.[10] |
| VSFP2.3 | GEVI | Comparable to VSDs like RH1691.[11] | Not explicitly stated. | Slower kinetics than dyes (τon ~43 ms, τoff ~80-124 ms).[11] | No photobleaching observed under typical experimental conditions.[11] | Genetically targetable, enabling cell-type specific imaging; non-invasive.[11] |
| HVI-COT-Cy3 | Hybrid Indicator | ~78.0[12] | ~-33.4% per AP | Not explicitly stated, but suitable for high-fidelity AP recording. | Reduced phototoxicity allows for long-term imaging (up to 30 min).[12][13] | High sensitivity and photostability.[12] |
Spectral Properties
The spectral characteristics of a dye are crucial for designing imaging experiments, especially for multi-parametric imaging.
| Probe | Excitation (nm) | Emission (nm) | Notes |
| RH237 | ~528 (in MeOH) | ~782 (in MeOH) | In cell membranes, spectra are blue-shifted (Ex ~20 nm, Em ~80 nm).[1] |
| Di-4-ANEPPS | ~475 (bound to neuronal membranes) | ~617 (bound to neuronal membranes) | |
| Di-8-ANEPPS | ~498 (in MeOH) | ~713 (in MeOH) | [9] |
| RH795 | ~530 | ~712 | |
| Rhod-2 (Calcium Dye) | ~552 | ~576 | Often used with RH237 for simultaneous voltage and calcium imaging.[5] |
Experimental Protocols
Detailed Protocol for Staining Cultured Neurons with RH237
This protocol provides a general guideline for staining cultured neurons with RH237. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
RH237 dye (stock solution typically 1 mM in DMSO or ethanol)
-
CO2-insensitive media (e.g., HBSS)
-
Cultured neurons on coverslips
-
Epifluorescence microscope with appropriate filters (Excitation: 520-550 nm, Emission: >610 nm)
Procedure:
-
Prepare Staining Solution: Dilute the RH237 stock solution in the CO2-insensitive media to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Wash Cells: Carefully remove the culture medium from the coverslips. Gently wash the cells once with the CO2-insensitive media to remove any residual serum or phenol red, which can interfere with fluorescence.[14]
-
Staining: Add the RH237 staining solution to the coverslips and incubate for 5-10 minutes at room temperature, protected from light.[14]
-
Wash Out Unbound Dye: Remove the staining solution and wash the cells thoroughly with fresh CO2-insensitive media for at least 30 minutes at room temperature.[14] This step is crucial to reduce background fluorescence.
-
Imaging: Mount the coverslip onto the microscope stage. Image the cells using an epifluorescence microscope with a 20x or higher magnification objective.
-
Excitation: 520-550 nm[14]
-
Emission: >610 nm[14]
-
Exposure Time: Keep the exposure time as short as possible (e.g., maximum of 200 ms) to minimize phototoxicity.[14]
-
Frame Rate: For capturing fast neuronal events, a minimum of 2 frames per second (FPS) is recommended, with higher rates being preferable.[14]
-
Protocol for Simultaneous Voltage and Calcium Imaging in Cardiac Tissue
This protocol is adapted from studies using Langendorff-perfused hearts and is a common application for RH237.
Materials:
-
RH237
-
Rhod-2 AM (or another suitable calcium indicator)
-
Langendorff perfusion system
-
Dual-emission imaging system
Procedure:
-
Dye Loading: Sequentially perfuse the heart with solutions containing RH237 and Rhod-2 AM. The exact concentrations and loading times will depend on the specific preparation.
-
Washout: Perfuse the heart with dye-free solution to remove unbound indicators.
-
Imaging Setup: Use an imaging system capable of separating the emission signals from RH237 and the calcium indicator. This is often achieved using a dichroic mirror and appropriate emission filters.[5]
-
Data Acquisition: Acquire images at a high frame rate (e.g., 1000-4000 FPS) to resolve the fast dynamics of action potentials and calcium transients.[2][3]
Visualizing the Underlying Principles
To better understand the application of RH237, the following diagrams illustrate the fundamental signaling pathway and a common experimental workflow.
Conclusion
RH237 remains a valuable tool for high-speed voltage imaging, particularly in well-established applications like simultaneous voltage and calcium measurements in cardiac preparations. However, for long-term imaging, researchers should consider alternatives with lower phototoxicity, such as RH795 or advanced hybrid indicators. For cell-type-specific investigations, the genetic targetability of GEVIs presents a significant advantage, albeit with potentially slower temporal resolution. The quantitative data and protocols provided in this guide aim to equip researchers with the necessary information to select the most appropriate voltage-sensitive probe for their experimental goals, ultimately leading to more robust and reliable data in the fields of neuroscience and drug discovery.
References
- 1. biotium.com [biotium.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Simultaneous maps of optical action potentials and calcium transients in guinea-pig hearts: mechanisms underlying concordant alternans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. RH237 - Creative Biolabs [neuros.creative-biolabs.com]
- 11. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 12. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
alternative voltage-sensitive dyes to RH 237 for specific applications
For decades, the voltage-sensitive dye (VSD) RH237 has been a staple in neuroscience and cardiology research, enabling the visualization of membrane potential dynamics in excitable cells. However, the expanding scope of experimental applications has driven the development of a diverse palette of VSDs, each with unique spectral properties, sensitivities, and phototoxic profiles. This guide provides a comprehensive comparison of popular alternatives to RH237, offering researchers the data and protocols needed to select the optimal dye for their specific experimental needs, from high-speed neuronal imaging to long-term cardiac optical mapping and high-throughput drug screening.
Quantitative Comparison of Voltage-Sensitive Dyes
The selection of an appropriate VSD is a critical step in experimental design. The following table summarizes the key quantitative parameters of RH237 and several popular alternatives to facilitate at-a-glance comparison.
| Dye | Excitation Max (nm) | Emission Max (nm) | Sensitivity (ΔF/F per 100 mV) | Temporal Resolution | Phototoxicity/Bleaching | Key Applications |
| RH237 | ~528[1] | ~782[1] | Inverse response[2] | Fast (microseconds) | Moderate phototoxicity; action potential broadening reported[3] | Neuronal imaging, Cardiac optical mapping[4][5] |
| di-4-ANEPPS | ~496 (in MeOH)[3] | ~705 (in MeOH)[3] | ~10%[3] | Fast (microseconds) | Higher phototoxicity and faster internalization than di-8-ANEPPS[3] | Neuronal and cardiac imaging, high-throughput screening[6][7] |
| di-8-ANEPPS | ~498 (in MeOH)[3] | ~713 (in MeOH)[3] | ~10%[3] | Fast (microseconds) | Lower phototoxicity and better membrane retention than di-4-ANEPPS[3] | Long-term neuronal and cardiac imaging[8][9] |
| RH795 | ~530 | ~712 | Lower signal-to-noise than di-4-ANEPPS[10] | Fast (microseconds) | Lower phototoxicity and bleaching, suitable for long-term experiments[10] | Long-term neuronal imaging[10][11] |
| di-4-ANBDQBS | ~650 | ~720 | Higher signal-to-noise ratio than first-generation dyes[12] | Fast (microseconds) | Longer retention on plasma membrane[12] | Near-infrared cardiac optical mapping, imaging in blood-perfused tissue[12] |
Mechanisms of Action: How Voltage-Sensitive Dyes Work
Voltage-sensitive dyes operate through distinct mechanisms to translate changes in membrane potential into fluorescent signals. Understanding these mechanisms is crucial for interpreting experimental data and troubleshooting.
Experimental Workflow: Cardiac Optical Mapping
A primary application of voltage-sensitive dyes is in cardiac optical mapping to study action potential propagation and arrhythmias. The general workflow for such an experiment is outlined below.
Detailed Experimental Protocols
The following sections provide detailed methodologies for using RH237 and its common alternatives. These protocols are intended as a starting point and may require optimization for specific cell types and experimental setups.
RH237 Staining and Imaging Protocol
RH237 is a fast-response styryl dye often used for functional imaging of neurons and cardiac tissue.
-
Stock Solution Preparation: Prepare a 1-2 mM stock solution of RH237 in DMSO. Store the stock solution at -20°C, protected from light.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in the desired extracellular solution (e.g., Tyrode's solution for cardiac preparations, or artificial cerebrospinal fluid for neuronal preparations) to a final concentration of 5-15 µM.
-
Staining Procedure for Cardiac Preparations:
-
Isolate and cannulate the heart for Langendorff perfusion.[13]
-
Perfuse the heart with an excitation-contraction uncoupler (e.g., 10 µM blebbistatin) to minimize motion artifacts.
-
Switch to perfusion with the RH237 working solution and recirculate for 15-30 minutes.[5]
-
Wash out the excess dye by perfusing with the standard extracellular solution for at least 10 minutes before imaging.
-
-
Staining Procedure for Neuronal Cultures:
-
Replace the culture medium with the RH237 working solution.
-
Incubate the cells for 20-30 minutes at room temperature in the dark.
-
Gently wash the cells three times with the extracellular recording solution before imaging.
-
-
Imaging Parameters:
di-4-ANEPPS Staining and Imaging Protocol
di-4-ANEPPS is a widely used fast-response dye, but it is known for faster internalization, making it more suitable for short-term experiments.[3]
-
Stock Solution Preparation: Prepare a 2 mM stock solution of di-4-ANEPPS in DMSO.[14] Store at 4°C, protected from light.[14]
-
Working Solution Preparation: Dilute the stock solution in the appropriate physiological buffer to a final concentration of 2-10 µM.[14] For some cell types, the addition of Pluronic F-127 (to a final concentration of 0.02-0.05%) can aid in dye loading.
-
Staining Procedure for Cultured Cells:
-
Wash the cells once with the physiological buffer.
-
Incubate the cells with the di-4-ANEPPS working solution for 20-40 minutes at room temperature, protected from light.[10]
-
Wash the cells three times with the physiological buffer to remove excess dye.
-
-
Imaging Parameters:
-
Excitation: ~475 nm.[3]
-
Emission: Long-pass filter >590 nm.
-
Ratiometric Imaging: For ratiometric measurements to reduce motion artifacts, acquire images with excitation at both ~440 nm and ~530 nm, while collecting emission at >590 nm.
-
di-8-ANEPPS Staining and Imaging Protocol
di-8-ANEPPS is more lipophilic and less prone to internalization than di-4-ANEPPS, making it a better choice for longer-term imaging studies.[3]
-
Stock Solution Preparation: Prepare a 1-2 mM stock solution of di-8-ANEPPS in DMSO or ethanol. Store at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer to a final concentration of 5-10 µM. The use of Pluronic F-127 (0.05%) is often recommended to facilitate solubilization.[15]
-
Staining Procedure for Neurons:
-
Remove the culture medium and replace it with 1 ml of the di-8-ANEPPS working solution.[8]
-
Incubate for 20 minutes at room temperature in the dark. For experiments at 37°C, a shorter incubation time of 10 minutes is recommended to minimize internalization.[8]
-
Wash the cells with the extracellular solution before imaging.[8]
-
-
Imaging Parameters:
RH795 Staining and Imaging Protocol
RH795 is known for its reduced phototoxicity and slower bleaching, making it suitable for long-term experiments where signal stability is crucial.[10]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of RH795 in DMSO. Store at -20°C, protected from light.
-
Working Solution Preparation: Dilute the stock solution in the appropriate physiological saline to a final concentration of 0.05-0.2 mM.
-
Staining Procedure for In Vivo Cortical Imaging:
-
Perform a craniotomy to expose the cortical surface.
-
Apply the RH795 working solution directly to the cortex for 60-90 minutes.
-
After staining, wash the cortical surface with physiological saline.
-
-
Imaging Parameters:
-
Excitation: ~530 nm.
-
Emission: Long-pass filter >610 nm.
-
Note: While RH795 has lower phototoxicity, it is still important to minimize light exposure to prolong the recording window.
-
Concluding Remarks
The field of voltage-sensitive dyes is continually evolving, with newer generations of dyes offering improved sensitivity, reduced phototoxicity, and spectral properties tailored for specific applications like two-photon microscopy and near-infrared imaging. While RH237 remains a valuable tool, the alternatives presented in this guide provide researchers with a broader range of options to optimize their experimental design. Careful consideration of the quantitative data, mechanisms of action, and detailed protocols will empower researchers to select the most appropriate VSD, ultimately leading to more robust and insightful findings in the study of cellular electrophysiology.
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. biotium.com [biotium.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuro | Explore Advanced Solutions — Potentiometric Probes [potentiometricprobes.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. Confocal imaging of transmembrane voltage by SEER of di-8-ANEPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Complete and Low-Cost Cardiac Optical Mapping System in Translational Animal Models [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Di-4-ANEPPS Modulates Electrical Activity and Progress of Myocardial Ischemia in Rabbit Isolated Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Functional Brain Imaging: Cross-Validation of RH237 with GCaMP, fMRI, and Intrinsic Signal Optical Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate functional imaging technique is paramount for the accurate interpretation of neural activity. This guide provides an objective comparison of the voltage-sensitive dye RH237 with other prevalent functional imaging modalities: the genetically encoded calcium indicator (GECI) GCaMP, functional magnetic resonance imaging (fMRI), and intrinsic signal optical imaging (ISOI). By presenting supporting experimental data, detailed methodologies, and visual aids, this guide aims to facilitate an informed decision-making process for your specific research needs.
Principles of a Direct Measure: RH237
The styryl dye RH237 is a potentiometric probe that offers a direct measurement of neuronal activity.[1] As a fast-response voltage-sensitive dye (VSD), it embeds in the cell membrane and exhibits changes in its fluorescence intensity in direct proportion to shifts in the transmembrane potential.[1][2] This characteristic allows for the real-time monitoring of both action potentials and subthreshold synaptic potentials, providing a high-fidelity representation of neural signaling.
Indirect Measures of Neuronal Activity
In contrast to the direct voltage measurements provided by RH237, GCaMP, fMRI, and ISOI are indirect reporters of neural activity.
-
GCaMP: This genetically encoded indicator fluoresces upon binding to intracellular calcium ions (Ca²⁺). Since neuronal depolarization leads to Ca²⁺ influx, GCaMP fluorescence serves as a proxy for recent neuronal firing.[3]
-
fMRI (BOLD): The Blood-Oxygen-Level-Dependent (BOLD) signal in fMRI detects changes in the ratio of oxygenated to deoxygenated hemoglobin in the blood.[4] Increased neural activity leads to a localized increase in blood flow, altering this ratio and thus the magnetic resonance signal.
-
Intrinsic Signal Optical Imaging (ISOI): Similar to fMRI, ISOI measures changes in the optical properties of brain tissue, which are primarily related to changes in blood volume and hemoglobin oxygenation.[5]
Quantitative Comparison of Imaging Modalities
The following table summarizes key quantitative parameters for each imaging technique, providing a basis for comparison. Direct quantitative comparisons across all four modalities in a single study are scarce; therefore, this data is compiled from various sources.
| Parameter | RH237 (VSD) | GCaMP | fMRI (BOLD) | Intrinsic Signal Optical Imaging (ISOI) |
| Temporal Resolution | Milliseconds[6] | Tens of milliseconds to seconds[7] | Seconds[8] | Tens of milliseconds to seconds[6] |
| Spatial Resolution | ~50 µm[6] | Cellular/subcellular[3] | Millimeters[9] | ~50-100 µm[6] |
| Signal Origin | Change in membrane potential (direct)[5] | Intracellular Ca²⁺ concentration (indirect)[3] | Blood oxygenation and flow (indirect)[4] | Blood volume and oxygenation (indirect)[5] |
| Invasiveness | Application of dye to exposed cortex[5] | Genetic modification (e.g., viral vector)[3] | Non-invasive | Requires craniotomy[5] |
| Signal-to-Noise Ratio | Moderate, can be affected by phototoxicity[10] | High, varies with GCaMP variant and expression level | Low, requires signal averaging | Low, requires signal averaging[6] |
Head-to-Head Comparison: RH237 vs. Intrinsic Signal Optical Imaging
A direct comparison of VSD imaging (using a dye similar to RH237) and ISOI in the rat somatosensory cortex revealed key differences in their spatiotemporal representation of whisker-evoked responses.[5]
| Feature | VSD Imaging | Intrinsic Signal Optical Imaging (ISOI) |
| Signal Onset | Rapid, reflecting direct neural depolarization[5] | Delayed, reflecting the slower hemodynamic response[5] |
| Spatial Extent | Can reveal widespread subthreshold activity[5] | More localized to areas of high metabolic demand[5] |
| Response Dynamics | Captures both excitatory and inhibitory activity[5] | Primarily reflects overall metabolic and vascular changes[5] |
The study concluded that while both methods produce similar maps of brain activity, VSD imaging provides a more direct and temporally precise representation of the underlying neural dynamics.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for the discussed imaging techniques.
RH237 (VSD) Imaging Protocol (Adapted from a study on rat somatosensory cortex)
-
Animal Preparation: Anesthetize the animal (e.g., with urethane) and perform a craniotomy over the cortical area of interest.
-
Dye Application: Dissolve RH237 in saline and apply it directly to the exposed cortical surface. Allow for a sufficient incubation period for the dye to penetrate the tissue.
-
Imaging Setup: Use a high-speed camera and appropriate filters for the excitation and emission wavelengths of RH237. Illuminate the cortex with a stable light source.
-
Data Acquisition: Record fluorescence changes in response to a stimulus (e.g., whisker deflection).
-
Data Analysis: Correct for photobleaching and calculate the fractional change in fluorescence (ΔF/F) to represent changes in membrane potential.[2]
In Vivo GCaMP Imaging Protocol (Adapted from a study on mouse medial prefrontal cortex)
-
Viral Vector Injection: Stereotactically inject an adeno-associated virus (AAV) carrying the GCaMP gene under a neuron-specific promoter into the target brain region.[3]
-
GRIN Lens Implantation: Following a recovery period to allow for GCaMP expression, implant a gradient-refractive-index (GRIN) lens above the target area to provide optical access.[3]
-
Miniature Microscope Mounting: Secure a miniature microscope to the implanted baseplate on the animal's head.
-
Imaging in Freely Behaving Animals: Record fluorescence changes as the animal performs behavioral tasks.
-
Data Analysis: Use motion correction algorithms and identify individual neurons to extract their calcium transients.[11]
Simultaneous VSD and Intrinsic Signal Optical Imaging Protocol
A technique for the simultaneous measurement of VSD and ISOI has been developed to directly study neurovascular coupling.[6]
-
Dual Illumination: Employ two different light sources with wavelengths optimized for VSD (e.g., 640±10nm for RH-1692) and ISOI (e.g., 570±5 or 605±5 nm).[6]
-
Signal Separation: Use a dichroic mirror to separate the VSD and ISOI fluorescence and reflectance signals.[6]
-
Dual Camera Recording: Simultaneously capture the two signals with two synchronized cameras.[6]
-
Data Analysis: Analyze the VSD signal for neural activity and the ISOI signal for hemodynamic changes to investigate their spatiotemporal relationship.
Visualizing the Signal Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows discussed.
References
- 1. biotium.com [biotium.com]
- 2. med-fom-murphylab.sites.olt.ubc.ca [med-fom-murphylab.sites.olt.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative comparison of simultaneous BOLD fMRI and NIRS recordings during functional brain activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous-Imaging-of-Voltage-Sensitive-Dyes-and-Intrinsic-Optical-Signals [aesnet.org]
- 7. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 8. Intrinsic signal optical imaging of visual brain activity: tracking of fast cortical dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Comparing data-driven physiological denoising approaches for resting-state fMRI: implications for the study of aging [frontiersin.org]
- 10. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RH 237: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the fluorescent dye RH 237, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices in chemical waste management.
Immediate Safety and Handling Protocols
While a comprehensive hazard profile for this compound is not fully established, it is imperative to treat this compound as potentially harmful.[1] All laboratory personnel should adhere to the following safety precautions when handling this compound:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Contact: Minimize direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[1]
-
Avoid Inhalation: Handle the solid form of this compound in a well-ventilated area or under a chemical fume hood to avoid inhaling dust particles. When preparing solutions, work in a manner that minimizes aerosolization.[1]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water (only if the person is conscious) and seek immediate medical attention.[1]
-
Storage: Store this compound at the recommended temperature (room temperature or -20°C, as specified by the manufacturer) and protect it from light.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₉H₄₀N₂O₃S |
| Molecular Weight | 496.7 g/mol |
| Appearance | Dark solid |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its associated waste must be conducted in accordance with local, state, and national environmental regulations.[1] Do not dispose of this compound down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.
-
Label the container as "Hazardous Waste" and include the chemical name: "this compound (N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt)".
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed hazardous waste bag or container.
-
Label the container clearly as "Hazardous Waste: this compound Contaminated Debris".
-
-
Aqueous Waste Solutions:
-
Collect all aqueous solutions containing this compound (e.g., from staining procedures or washing steps) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled "Hazardous Waste: Aqueous this compound Solution". Indicate the approximate concentration of the dye.
-
-
Organic Solvent Waste:
-
If this compound is dissolved in an organic solvent like DMSO, collect this waste in a separate, appropriate solvent waste container.
-
Label the container "Hazardous Waste: Flammable/Organic" and list all chemical components, including "this compound" and the solvent(s).
-
2. Waste Storage:
-
Store all this compound waste containers in a designated and properly ventilated hazardous waste accumulation area.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Keep this compound waste separate from incompatible chemicals.
3. Waste Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of all this compound waste.
-
Provide the EHS or contractor with a complete inventory of the waste, including the chemical names and quantities.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste streams.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling RH 237
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of RH 237, a fluorescent styryl dye commonly used in neuroscience research for functional imaging of neurons. Adherence to these protocols is essential to ensure laboratory safety and maintain the integrity of experimental outcomes.
Product Information and Hazard Identification
This compound is a lipophilic, cationic dye. While comprehensive toxicological data is not available, it is classified for research use only and should be handled with care. The following table summarizes its key identifiers and known hazard information.
| Property | Value | Reference |
| Chemical Name | N-(4-Sulfobutyl)-4-(6-(4-(dibutylamino)phenyl)hexatrienyl)pyridinium, inner salt | [1][2] |
| CAS Number | 83668-91-1 | --- |
| Molecular Formula | C₂₉H₄₀N₂O₃S | [3] |
| Molecular Weight | 496.71 g/mol | [3] |
| Appearance | Dark solid | [3] |
| Solubility | DMSO, Water, Ethanol | --- |
| Hazard Statements | H303: May be harmful if swallowedH313: May be harmful in contact with skinH333: May be harmful if inhaled | [4] |
| Signal Word | Warning | [4] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in its solid form and in solution.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Protects against skin contact.[4] |
| Eye Protection | Safety glasses with side shields or safety goggles | Prevents eye contact with dust or splashes.[4] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols.[4] |
Step-by-Step Handling and Experimental Protocol
This section provides a detailed workflow for preparing and using this compound in a laboratory setting.
Preparation of Stock Solution
This compound is typically supplied as a solid. A concentrated stock solution is prepared for subsequent dilution to the final working concentration. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[1][3]
Materials:
-
This compound solid
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Pre-weighing (if necessary): If not using a pre-aliquoted vial, carefully weigh the desired amount of this compound in a chemical fume hood.
-
Reconstitution: Add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration (e.g., 1-10 mM). The table below provides reconstitution volumes for common stock concentrations.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.[3]
Table of Reconstitution Volumes for a 1 mg Vial of this compound:
| Desired Stock Concentration | Volume of DMSO to Add |
| 1 mM | 2.013 mL |
| 5 mM | 402.6 µL |
| 10 mM | 201.3 µL |
Preparation of Working Solution and Staining Protocol
The stock solution is diluted in a suitable buffer or cell culture medium to the final working concentration immediately before use.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilution: Dilute the stock solution in your experimental buffer or medium to the final working concentration (typically in the low micromolar range).
-
Application: Replace the medium on your cell or tissue preparation with the this compound working solution.
-
Incubation: Incubate under the conditions appropriate for your specific experiment, protected from light.
-
Washing (Optional): After incubation, you may wish to wash the preparation with fresh buffer or medium to remove excess dye and reduce background fluorescence.
-
Imaging: Proceed with fluorescence microscopy using the appropriate filter sets for this compound (Excitation/Emission in methanol: ~528/782 nm; these values may be blue-shifted in cell membranes).[3]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid this compound: Dispose of as hazardous chemical waste in accordance with your institution's and local regulations.
-
Unused Stock and Working Solutions: Collect all unused solutions containing this compound in a designated, labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste: Fluorescent Dye."
-
Contaminated Materials: All materials that have come into contact with this compound (e.g., pipette tips, gloves, microcentrifuge tubes, culture dishes) should be disposed of as solid hazardous waste.
-
Aqueous Waste: Do not dispose of this compound solutions down the drain. Collect all aqueous waste containing the dye for hazardous waste pickup.
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately: [4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Spill Response: In the event of a spill, evacuate the immediate area. Wear appropriate PPE, including a lab coat, gloves, and eye protection. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow and Logic Diagrams
The following diagrams, generated using Graphviz, illustrate the key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
